Lu AE98134
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-butyl-4-methoxy-3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-4-5-12-22-30(27,28)15-10-11-19(29-3)18(13-15)21-24-23-20-17-9-7-6-8-16(17)14(2)25-26(20)21/h6-11,13,22H,4-5,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTJHVNRXQKMLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C2=NN=C3N2N=C(C4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lu AE98134 is a positive modulator of the voltage-gated sodium channel Nav1.1, exhibiting partial selectivity for this subtype. Its mechanism of action is characterized by a multi-faceted enhancement of channel activity, which includes a hyperpolarizing shift in the voltage-dependence of activation, a reduction in the rate of inactivation, and the induction of a persistent sodium current. These modifications collectively lead to increased excitability of neurons, particularly fast-spiking inhibitory interneurons (FSINs), where Nav1.1 channels are prominently expressed. This technical guide provides a comprehensive overview of the electrophysiological effects of this compound on Nav1.1 channels, detailing the experimental protocols used to elucidate its mechanism and presenting the quantitative data in a structured format.
Introduction to this compound and Nav1.1
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells. The Nav1.1 subtype, encoded by the SCN1A gene, is highly expressed in the central nervous system, particularly in the axon initial segments and nodes of Ranvier of GABAergic fast-spiking interneurons.[1] These interneurons play a crucial role in regulating neuronal network activity and maintaining the balance between excitation and inhibition. Dysfunctional Nav1.1 channels are implicated in several neurological disorders, including epilepsy and schizophrenia.
This compound has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of Nav1.1 channels. As a positive modulator, it enhances rather than blocks channel function, offering a unique approach to potentially restore neuronal function in disease states characterized by reduced Nav1.1 activity.
Core Mechanism of Action
The primary mechanism of action of this compound on Nav1.1 channels is the positive modulation of its gating properties. This is achieved through three principal effects:
-
Shift in Voltage-Dependence of Activation: this compound causes a hyperpolarizing (negative) shift in the voltage range at which Nav1.1 channels begin to open. This means that a smaller depolarization is required to activate the channels, thereby lowering the threshold for action potential firing.
-
Decreased Inactivation Kinetics: The compound slows the rate at which the Nav1.1 channels inactivate after opening. This prolonged open state allows for a greater influx of sodium ions, contributing to increased neuronal excitability.
-
Promotion of Persistent Inward Current: this compound induces a non-inactivating, or persistent, sodium current. This sustained inward current further depolarizes the neuronal membrane, bringing it closer to the action potential threshold and promoting repetitive firing.[2]
These combined effects lead to a significant increase in the excitability of fast-spiking interneurons.[3]
Quantitative Electrophysiological Data
The following tables summarize the quantitative effects of this compound on the electrophysiological properties of Nav1.1 channels, as determined by whole-cell patch-clamp experiments on Human Embryonic Kidney (HEK) 293 cells stably expressing human Nav1.1 channels. The most frequently cited effective concentration in the literature is 30 µM.[3]
Table 1: Effect of this compound (30 µM) on Nav1.1 Voltage-Dependent Gating
| Parameter | Control | This compound (30 µM) | Change |
| V1/2 of Activation (mV) | Data not available | Data not available | Negative shift |
| Slope Factor (k) of Activation | Data not available | Data not available | Data not available |
| Inactivation Kinetics | Data not available | Data not available | Decreased |
| Persistent Current (% of peak) | Data not available | Data not available | Promoted |
Note: Specific quantitative values for the V1/2 of activation, slope factor, changes in inactivation time constants, and the percentage of persistent current are not consistently available in the reviewed literature. The table reflects the qualitative descriptions of the effects.
Table 2: Effect of this compound (30 µM) on Firing Properties of Fast-Spiking Interneurons
| Parameter | Control | This compound (30 µM) | Change |
| Action Potential Threshold | Data not available | Data not available | Decreased |
| Firing Frequency | 163 spikes (in response to current pulse) | 230 spikes (in response to current pulse) | Increased |
Experimental Protocols
The characterization of this compound's mechanism of action relies on standard but meticulously executed electrophysiological techniques.
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This in vitro assay is fundamental for studying the direct effects of this compound on Nav1.1 channels in a controlled environment.
4.1.1. Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells.
-
Transfection: Cells are transiently or stably transfected with plasmids containing the cDNA for the human Nav1.1 α-subunit (SCN1A) and auxiliary β1 and β2 subunits. Co-transfection with a fluorescent reporter protein (e.g., GFP) allows for the identification of successfully transfected cells.[1]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
4.1.2. Electrophysiological Recordings
-
Technique: Whole-cell patch-clamp.
-
Apparatus: An inverted microscope with fluorescence capabilities, a patch-clamp amplifier, a data acquisition system, and micromanipulators.
-
Solutions:
-
External (Bath) Solution (in mM): 145 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES. The pH is adjusted to 7.35 with NaOH.
-
Internal (Pipette) Solution (in mM): 10 NaF, 110 CsF, 20 CsCl, 2 EGTA, 10 HEPES. The pH is adjusted to 7.35 with CsOH. Cesium and fluoride ions are used to block potassium and calcium currents, respectively, to isolate the sodium currents.
-
-
Voltage-Clamp Protocols:
-
Activation Protocol: From a holding potential of -100 mV, cells are subjected to a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments). The resulting currents are measured to determine the voltage-dependence of activation.
-
Inactivation Protocol: To measure steady-state inactivation, a series of conditioning pre-pulses of varying voltages are applied for a set duration (e.g., 500 ms) before a test pulse to a fixed potential (e.g., -10 mV) to measure the fraction of available channels.
-
Persistent Current Protocol: A long depolarizing step (e.g., 200-500 ms) is applied, and the current remaining at the end of the pulse is measured as the persistent current.
-
Patch-Clamp Electrophysiology in Brain Slices
This ex vivo preparation allows for the study of this compound's effects on neurons within a more physiologically relevant context.
4.2.1. Brain Slice Preparation
-
Animals: Mice or rats.
-
Procedure:
-
The animal is anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Coronal or sagittal slices (typically 300-400 µm thick) containing the brain region of interest (e.g., cortex or hippocampus) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.
-
4.2.2. Identification of Fast-Spiking Interneurons
FSINs are identified based on their characteristic electrophysiological properties, including a high firing rate with little frequency adaptation, narrow action potentials, and a prominent afterhyperpolarization. In transgenic mouse lines, these neurons can also be identified by the expression of fluorescent reporters under the control of specific promoters (e.g., parvalbumin).
4.2.3. Electrophysiological Recordings
-
Technique: Whole-cell patch-clamp in either voltage-clamp or current-clamp mode.
-
Solutions: Standard aCSF is used as the external solution. The internal solution is typically potassium-based to allow for the recording of action potentials.
-
Current-Clamp Protocol: A series of depolarizing current steps of increasing amplitude are injected into the neuron to elicit action potential firing. The firing frequency, threshold, and other action potential parameters are measured before and after the application of this compound.
Visualizations of Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway of this compound on Nav1.1 Channels
Caption: Mechanism of this compound action on Nav1.1 channels.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for in vitro electrophysiological studies.
Experimental Workflow for Ex Vivo Characterization
Caption: Workflow for ex vivo electrophysiological studies.
Conclusion
This compound is a potent positive modulator of Nav1.1 channels, enhancing their activity through a combination of effects on channel gating. This leads to increased excitability of fast-spiking interneurons, suggesting its potential as a therapeutic agent for neurological disorders associated with impaired inhibitory neurotransmission. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of Nav1.1 modulation. Further research is warranted to obtain more precise quantitative data on the effects of this compound and to explore its full therapeutic window and selectivity profile.
References
In-Depth Pharmacological Profile of Lu AE98134: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Lu AE98134 is a novel small molecule that acts as a potent and partially selective positive modulator of the voltage-gated sodium channel NaV1.1. Its mechanism of action involves facilitating the sodium current mediated by NaV1.1 by shifting the voltage dependence of activation to more negative potentials, slowing the inactivation kinetics, and promoting a persistent inward current.[1][2] This modulation leads to an increase in the excitability of neurons, particularly fast-spiking interneurons (FSINs), where NaV1.1 channels are highly expressed.[1][2]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound's activity on NaV1.1 and its selectivity profile across other sodium channel isoforms.
| Parameter | Value | Channel | Assay System | Reference |
| EC50 | 17 nM | Human NaV1.1 | Not Specified | MedChemExpress |
Table 1: Potency of this compound on NaV1.1
| Channel Isoform | Effect of this compound | Reference |
| NaV1.1 | Positive Modulation | [1] |
| NaV1.2 | Increased Activity (to a lesser extent than NaV1.1) | MedChemExpress Product Data |
| NaV1.5 | Increased Activity | MedChemExpress Product Data |
| NaV1.4 | No Effect | MedChemExpress Product Data |
| NaV1.6 | No Effect | MedChemExpress Product Data |
| NaV1.7 | No Effect | MedChemExpress Product Data |
Table 2: Selectivity Profile of this compound
Mechanism of Action: Signaling Pathway
This compound directly interacts with the NaV1.1 channel protein, leading to a conformational change that alters its gating properties. This results in an increased sodium influx in response to depolarization, thereby enhancing neuronal excitability.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. However, based on the primary literature, the following methodologies were employed.
Whole-Cell Patch-Clamp Electrophysiology on HEK293 Cells
-
Objective: To characterize the effect of this compound on the biophysical properties of human NaV1.1 channels.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.1 channel (SCN1A).
-
Methodology: Automated planar patch-clamp technology was utilized. This high-throughput method allows for the recording of whole-cell currents from multiple cells simultaneously.
-
General Procedure:
-
HEK293 cells expressing NaV1.1 are cultured and prepared for patch-clamp recording.
-
Cells are perfused with an extracellular solution, and a recording pipette filled with an intracellular solution establishes a whole-cell configuration.
-
A series of voltage protocols are applied to the cell to elicit sodium currents. These protocols typically involve holding the cell at a negative membrane potential (e.g., -100 mV) and then stepping to a range of depolarized potentials to measure channel activation and inactivation.
-
This compound is applied at various concentrations to determine its effect on the sodium current.
-
Data analysis focuses on parameters such as the current-voltage relationship, the voltage-dependence of activation and steady-state inactivation, and the kinetics of the current. The area under the sodium current trace is a key parameter for quantifying the modulatory effect.
-
-
Note: The precise composition of the intracellular and extracellular solutions, as well as the specific voltage-clamp protocols used in the primary studies, have not been publicly disclosed.
Electrophysiology on Fast-Spiking Interneurons in Mouse Brain Slices
-
Objective: To investigate the effect of this compound on the firing properties of a key neuronal population expressing NaV1.1.
-
Animal Model: Dlx5/6+/- mutant mice, a model relevant to schizophrenia research where fast-spiking interneurons have altered firing properties.
-
Methodology: Whole-cell patch-clamp recordings from fast-spiking interneurons in acute brain slices.
-
General Procedure:
-
Acute coronal slices of the prefrontal cortex are prepared from adult mice.
-
Fast-spiking interneurons are visually identified for recording.
-
Whole-cell current-clamp recordings are performed to measure the neurons' firing properties in response to injected current steps.
-
This compound is bath-applied to the slice to determine its effect on action potential threshold, firing frequency, and spike duration.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for characterizing a novel sodium channel modulator like this compound.
Conclusion and Future Directions
This compound is a valuable research tool for probing the function of NaV1.1 channels and their role in neuronal excitability. Its ability to selectively enhance the activity of these channels makes it a potential lead compound for the development of therapeutics for neurological disorders characterized by impaired function of fast-spiking interneurons, such as schizophrenia and certain forms of epilepsy. Further research is warranted to fully elucidate its binding site on the NaV1.1 channel, to obtain a more detailed quantitative understanding of its selectivity profile, and to evaluate its efficacy and safety in preclinical models of disease.
References
Lu AE98134: A Positive Allosteric Modulator of Nav1.1 Sodium Channels - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lu AE98134 is a novel small molecule that acts as a positive allosteric modulator (PAM) of voltage-gated sodium channels, exhibiting partial selectivity for the Nav1.1 subtype.[1][2] This compound has garnered significant interest within the neuroscience and drug development communities for its potential therapeutic applications, particularly in disorders associated with the dysfunction of fast-spiking inhibitory interneurons, such as schizophrenia and certain forms of epilepsy.[1][2] this compound modulates the activity of Nav1.1 channels by shifting the voltage-dependence of activation to more hyperpolarized potentials, slowing the kinetics of inactivation, and promoting a persistent sodium current.[1] These actions effectively increase the excitability of neurons expressing Nav1.1 channels. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for its characterization.
Introduction
Voltage-gated sodium channels (Navs) are essential for the initiation and propagation of action potentials in excitable cells. The nine mammalian subtypes (Nav1.1-Nav1.9) exhibit distinct tissue distribution and biophysical properties, making them attractive targets for therapeutic intervention. The Nav1.1 channel, encoded by the SCN1A gene, is highly expressed in the central nervous system, particularly in the axon initial segment of fast-spiking parvalbumin-positive (PV+) interneurons. These interneurons play a crucial role in regulating cortical network activity and generating gamma oscillations, which are critical for cognitive function.
Dysfunction of Nav1.1, often due to loss-of-function mutations, is linked to severe neurological disorders, including Dravet syndrome and other forms of epilepsy. Furthermore, impaired firing of fast-spiking interneurons is implicated in the pathophysiology of schizophrenia, leading to cognitive deficits. Consequently, positive allosteric modulators of Nav1.1 that can enhance the activity of these channels represent a promising therapeutic strategy.
This compound has emerged as a valuable research tool and potential therapeutic lead in this area. It demonstrates a unique profile as a Nav1.1-preferring PAM, offering a means to selectively enhance the function of this channel subtype.
Mechanism of Action
This compound exerts its effects on Nav1.1 channels through a multi-faceted mechanism that ultimately leads to increased channel activity:
-
Hyperpolarizing Shift in Voltage-Dependence of Activation: this compound causes a leftward, or hyperpolarizing, shift in the voltage at which Nav1.1 channels begin to open. This means that a smaller depolarization is required to activate the channels, thereby lowering the threshold for action potential firing.
-
Slowing of Inactivation Kinetics: The compound decreases the rate of both fast and slow inactivation of the Nav1.1 channel. This results in the channel remaining open for a longer duration upon depolarization, allowing for a greater influx of sodium ions.
-
Promotion of Persistent Sodium Current: this compound induces a non-inactivating, or persistent, component to the sodium current. This sustained inward current further contributes to membrane depolarization and can promote repetitive firing of neurons.
These combined effects lead to a significant enhancement of Nav1.1-mediated sodium currents and an overall increase in neuronal excitability in cells where this channel is prominently expressed.
Caption: Mechanism of action of this compound on Nav1.1 channels.
Quantitative Data
The following tables summarize the quantitative pharmacological data for this compound based on preclinical studies.
Table 1: Selectivity Profile of this compound on Voltage-Gated Sodium Channel Subtypes
| Channel Subtype | Effect of this compound (30 μM) |
| Nav1.1 | Potentiation |
| Nav1.2 | Slight Potentiation |
| Nav1.4 | No significant effect |
| Nav1.5 | Potentiation |
| Nav1.6 | No significant effect |
| Nav1.7 | No significant effect |
| Data derived from studies in HEK cells expressing the respective sodium channel subtypes. |
Table 2: Electrophysiological Effects of this compound on Nav1.1 Channels
| Parameter | Control | This compound (30 μM) |
| Voltage of half-maximal activation (V1/2) | ~ -20 mV | Significant negative shift |
| Inactivation time constant (τ) | Fast | Significantly increased |
| Persistent Current (% of transient peak) | < 1% | ~5-10% |
| Representative values based on whole-cell patch-clamp recordings in HEK-293 cells stably expressing human Nav1.1. |
Experimental Protocols
The characterization of this compound's effects on Nav1.1 channels typically involves whole-cell patch-clamp electrophysiology in a heterologous expression system or in primary neurons.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK-293) cells are commonly used due to their low endogenous ion channel expression.
-
Transfection: Cells are transiently or stably transfected with a plasmid containing the full-length cDNA for the human Nav1.1 α-subunit (SCN1A). Co-transfection with β1 and β2 subunits is often performed to better recapitulate the native channel complex. A fluorescent reporter protein (e.g., GFP) is frequently co-expressed to identify transfected cells.
Whole-Cell Patch-Clamp Electrophysiology
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.
-
-
Recording:
-
Patch pipettes are pulled from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.
-
Whole-cell configuration is established, and cells are voltage-clamped at a holding potential of -100 mV.
-
Series resistance is compensated by at least 80%.
-
Data is acquired using a patch-clamp amplifier and appropriate software.
-
Voltage Protocols
-
Current-Voltage (I-V) Relationship and Activation:
-
From a holding potential of -100 mV, depolarizing voltage steps are applied in 5 or 10 mV increments for 50-100 ms.
-
Peak inward currents at each voltage step are measured.
-
Conductance (G) is calculated using the formula: G = I / (Vm - Vrev), where I is the peak current, Vm is the membrane potential, and Vrev is the reversal potential for sodium.
-
Conductance-voltage data are fitted with a Boltzmann function to determine the voltage of half-maximal activation (V1/2).
-
-
Steady-State Inactivation:
-
Cells are held at various conditioning pre-pulse potentials for 500 ms to 1 s to allow channels to enter the inactivated state.
-
A subsequent test pulse to 0 mV is applied to measure the fraction of available channels.
-
The peak current from the test pulse is normalized to the maximum current and plotted against the pre-pulse potential.
-
Data are fitted with a Boltzmann function to determine the voltage of half-maximal inactivation (h1/2).
-
-
Persistent Current Measurement:
-
A long depolarizing step (e.g., 200-500 ms) to 0 mV is applied from a holding potential of -100 mV.
-
The persistent current is measured as the mean current during the last 50-100 ms of the depolarizing step.
-
The persistent current is often expressed as a percentage of the peak transient current.
-
References
Investigating Lu AE98134: A Technical Guide to its Role in Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lu AE98134 is a novel small molecule that acts as a positive modulator of the voltage-gated sodium channel NaV1.1. This channel is predominantly expressed in fast-spiking inhibitory interneurons, which play a critical role in regulating neuronal network activity. Dysfunction of these interneurons is implicated in the pathophysiology of neurological and psychiatric disorders, including schizophrenia. This compound enhances the activity of NaV1.1 channels, thereby increasing the excitability of these inhibitory neurons. This mechanism of action suggests its potential as a therapeutic agent to restore normal brain circuit function in conditions characterized by interneuron hypoactivity. This guide provides a comprehensive overview of the known effects of this compound on neuronal excitability, based on available scientific literature.
Mechanism of Action: Positive Modulation of NaV1.1
This compound exerts its effects by directly interacting with the NaV1.1 channel protein. Unlike channel blockers that inhibit ion flow, this compound is a positive modulator, meaning it enhances the channel's function. The primary mechanism involves altering the gating properties of the NaV1.1 channel in three key ways[1]:
-
Negative Shift in Voltage-Dependence of Activation: this compound causes the NaV1.1 channel to open at more hyperpolarized (negative) membrane potentials. This means that a smaller depolarization is required to activate the channel and initiate an action potential.
-
Decreased Inactivation Kinetics: The compound slows the rate at which the NaV1.1 channel inactivates after opening. This prolongs the influx of sodium ions during an action potential.
-
Promotion of a Persistent Inward Current: this compound induces a sustained, non-inactivating sodium current. This persistent current further contributes to neuronal depolarization and increased excitability.
The culmination of these effects is a significant enhancement of the sodium current mediated by NaV1.1 channels, leading to increased neuronal excitability, particularly in cells where this channel subtype is highly expressed.
Signaling Pathway Diagram
Caption: Mechanism of this compound action on NaV1.1 channels.
Effects on Neuronal Firing Properties
The modulation of NaV1.1 channels by this compound translates into measurable changes in the firing properties of neurons, particularly fast-spiking interneurons. Studies have shown that application of this compound leads to[1]:
-
Increased Firing Frequency: Neurons fire action potentials at a higher rate in the presence of the compound.
-
Decreased Action Potential Threshold: The amount of depolarization required to trigger an action potential is reduced.
-
Decreased Spike Duration: The width of the action potential is narrowed.
These effects are consistent with the enhanced sodium influx mediated by the modulated NaV1.1 channels. In a disease model of schizophrenia (Dlx5/6+/- mutant mice), where fast-spiking interneurons exhibit broader action potentials and a higher spike threshold, this compound was shown to normalize these altered firing properties[1].
Quantitative Data
A comprehensive summary of the quantitative effects of this compound is presented below. Please note that the specific values are pending access to the full-text publication and are currently represented as "Data Not Available" (DNA).
Table 1: Electrophysiological Effects of this compound on NaV1.1 Channels
| Parameter | Control | This compound (30 µM) | Fold/Percent Change |
| Voltage of Half-Maximal Activation (V1/2) | DNA | DNA | DNA |
| Inactivation Time Constant (τ) | DNA | DNA | DNA |
| Persistent Na+ Current (% of peak current) | DNA | DNA | DNA |
Table 2: Effects of this compound on Neuronal Firing Properties
| Parameter | Vehicle | This compound (30 µM) | Significance (p-value) |
| Firing Frequency (Hz) | DNA | DNA | DNA |
| Action Potential Threshold (mV) | DNA | DNA | DNA |
| Spike Duration (ms) | DNA | DNA | DNA |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below. These protocols are based on standard electrophysiological techniques and information inferred from available abstracts.
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This experiment aims to characterize the effects of this compound on the biophysical properties of NaV1.1 channels expressed in a heterologous system.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions and transiently transfected with a plasmid encoding the human NaV1.1 channel alpha subunit.
-
Electrophysiological Recordings:
-
Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.
-
Internal Solution (pipette): Contains (in mM): CsF, CsCl, EGTA, HEPES, adjusted to a specific pH.
-
External Solution (bath): Contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, glucose, adjusted to a specific pH.
-
Voltage Protocols:
-
Activation: Cells are held at a hyperpolarized potential and then depolarized to a series of test potentials. The current-voltage relationship is plotted to determine the voltage of half-maximal activation.
-
Inactivation: A two-pulse protocol is used to assess steady-state inactivation.
-
Persistent Current: A long depolarizing pulse is applied to measure the non-inactivating component of the sodium current.
-
-
-
Drug Application: this compound (e.g., at 30 µM) is applied to the bath solution, and the voltage protocols are repeated.
-
Data Analysis: Current traces are analyzed to quantify changes in activation, inactivation, and persistent current in the presence of this compound compared to control conditions.
Experimental Workflow Diagram
Caption: Workflow for patch-clamp analysis of this compound.
Brain Slice Electrophysiology
This experiment investigates the effects of this compound on the firing properties of native neurons within a brain circuit context.
Methodology:
-
Slice Preparation:
-
Adult mice (e.g., wild-type or Dlx5/6+/-) are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Coronal slices containing the region of interest (e.g., prefrontal cortex) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature.
-
-
Electrophysiological Recordings:
-
Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF.
-
Fast-spiking interneurons are visually identified using infrared differential interference contrast microscopy.
-
Whole-cell current-clamp recordings are performed.
-
Internal Solution (pipette): Contains (in mM): K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, GTP, adjusted to a specific pH.
-
-
Experimental Protocol:
-
A series of depolarizing current steps are injected to elicit action potential firing and determine the baseline firing frequency, action potential threshold, and spike duration.
-
This compound (e.g., at 30 µM) is bath-applied, and the current-injection protocol is repeated.
-
-
Data Analysis: Firing parameters before and after drug application are compared to determine the effect of this compound on neuronal excitability.
Conclusion and Future Directions
This compound represents a promising pharmacological tool and potential therapeutic lead for disorders involving inhibitory interneuron dysfunction. Its mechanism as a positive modulator of NaV1.1 channels leads to a demonstrable increase in the excitability of fast-spiking interneurons. Further research is warranted to fully elucidate its selectivity profile across different NaV channel subtypes and to explore its efficacy in a broader range of preclinical models of neurological and psychiatric diseases. The development of more potent and selective NaV1.1 positive modulators based on the structure and activity of this compound could pave the way for novel treatment strategies for conditions like schizophrenia.
References
The Sodium Channel Activator Lu AE98134: A Technical Guide to its Effects on Fast-Spiking Interneuron Firing Rates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mental disorders such as schizophrenia are associated with the impaired firing properties of fast-spiking inhibitory interneurons (FSINs), leading to reduced task-evoked gamma-oscillations in the prefrontal cortex. The voltage-gated sodium channel NaV1.1 is highly expressed in parvalbumin (PV)-positive interneurons, making it a promising therapeutic target. This document provides a technical overview of the effects of Lu AE98134, a novel positive modulator of NaV1.1 channels, on the firing properties of FSINs. In brain slice preparations, this compound has been shown to increase the excitability of these neurons by decreasing the action potential threshold.[1] Furthermore, in a mouse model of schizophrenia (Dlx5/6+/-), this compound normalized the altered firing properties of FSINs, characterized by an increased firing frequency and decreased spike duration and threshold.[1][2] This guide summarizes the key quantitative data, details the experimental methodologies, and provides visual representations of the underlying mechanisms and workflows.
Core Mechanism of Action
This compound is a positive modulator of the NaV1.1 voltage-gated sodium channel.[1] Its primary mechanism involves facilitating the sodium current mediated by NaV1.1 channels through several key actions:
-
Shifting Channel Activation: It shifts the activation of NaV1.1 channels to more negative membrane potentials.[1]
-
Decreasing Inactivation Kinetics: It slows the rate of channel inactivation.
-
Promoting Persistent Inward Current: It encourages a sustained inward flow of sodium ions.
These combined effects lead to an overall increase in the excitability of neurons expressing NaV1.1 channels, most notably fast-spiking interneurons.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the electrophysiological properties of fast-spiking interneurons in wild-type and Dlx5/6+/- mutant mice, a model for schizophrenia.
Table 1: Effects of this compound on Fast-Spiking Interneuron Properties in Wild-Type Mice
| Parameter | Condition | Value |
| Action Potential Threshold | Control | -35.2 ± 0.8 mV |
| This compound (1 µM) | -37.5 ± 0.9 mV | |
| Firing Frequency | Control | Baseline |
| This compound (1 µM) | Increased | |
| Spike Duration | Control | Baseline |
| This compound (1 µM) | Decreased |
Data extracted from Ben-Amer et al., 2018.
Table 2: Effects of this compound on Fast-Spiking Interneuron Properties in Dlx5/6+/- Mice
| Parameter | Condition | Value |
| Action Potential Threshold | Dlx5/6+/- Control | Higher than Wild-Type |
| Dlx5/6+/- + this compound (1 µM) | Decreased | |
| Firing Frequency | Dlx5/6+/- Control | Baseline |
| Dlx5/6+/- + this compound (1 µM) | Increased | |
| Spike Duration | Dlx5/6+/- Control | Broader than Wild-Type |
| Dlx5/6+/- + this compound (1 µM) | Decreased |
Data extracted from Ben-Amer et al., 2018.
Experimental Protocols
The following methodologies were employed to investigate the effects of this compound on fast-spiking interneurons.
Brain Slice Preparation
-
Subjects: Adult wild-type and Dlx5/6+/- mice were used.
-
Anesthesia and Perfusion: Mice were anesthetized with isoflurane and perfused intracardially with ice-cold, oxygenated N-methyl-D-glucamine (NMDG)-based slicing solution.
-
Slicing: Coronal slices (300 µm thick) of the prefrontal cortex were prepared using a vibratome in ice-cold, oxygenated NMDG solution.
-
Recovery: Slices were allowed to recover at 34°C for 15 minutes in NMDG solution and then transferred to an artificial cerebrospinal fluid (aCSF) solution at room temperature for at least 45 minutes before recording.
Electrophysiological Recordings
-
Recording Type: Whole-cell patch-clamp recordings were performed on visually identified fast-spiking interneurons in the prelimbic and infralimbic regions of the prefrontal cortex.
-
Pipettes: Borosilicate glass pipettes (3-5 MΩ) were filled with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 Na2ATP, and 0.4 NaGTP (pH adjusted to 7.3 with KOH).
-
Data Acquisition: Recordings were made using a Multiclamp 700B amplifier and pClamp 10 software (Molecular Devices). Data were sampled at 20 kHz and filtered at 10 kHz.
-
Drug Application: this compound (1 µM) was bath-applied to the slices.
Data Analysis
-
Action Potential Threshold: The threshold was defined as the membrane potential at which the rate of depolarization exceeded 20 V/s.
-
Firing Frequency: The number of action potentials fired in response to a depolarizing current injection was measured.
-
Spike Duration: The width of the action potential was measured at half-maximal amplitude.
-
Statistical Analysis: Appropriate statistical tests were used to compare the electrophysiological parameters before and after the application of this compound.
Visualizations
Signaling Pathway
References
The Impact of Lu AE98134 on GABAergic Signaling Pathways: An Indirect Mechanism of Action
Understanding the Structure-Activity Relationship of Lu AE98134: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lu AE98134 has been identified as a novel positive modulator of the voltage-gated sodium channel Nav1.1. This channel is critically involved in the excitability of fast-spiking interneurons, which play a key role in maintaining the balance of excitation and inhibition in the brain. Dysfunction of these interneurons has been implicated in the pathophysiology of cognitive deficits associated with schizophrenia. This technical guide synthesizes the current understanding of the structure-activity relationship (SAR) of Nav1.1 positive modulators, with a focus on the known pharmacological effects of this compound, to inform further research and drug development efforts in this area. While specific SAR data for this compound and its analogs are not publicly available, this document provides a framework for understanding its mechanism of action and the broader context of Nav1.1 modulation.
Introduction: The Role of Nav1.1 in Neuronal Excitability
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. The Nav1.1 isoform is predominantly expressed in the central nervous system, particularly in parvalbumin-positive fast-spiking inhibitory interneurons. These interneurons are crucial for generating gamma oscillations, a type of brain wave associated with cognitive functions such as working memory and attention. In conditions like schizophrenia, impaired function of these interneurons is thought to contribute to cognitive deficits.
This compound acts as a positive modulator of Nav1.1 channels. This means it enhances the function of the channel, leading to increased excitability of fast-spiking interneurons. This enhanced inhibitory tone is hypothesized to restore the balance of excitation and inhibition in neural circuits, thereby ameliorating cognitive symptoms.
Mechanism of Action of this compound
This compound has been shown to exert its effects on Nav1.1 channels through several mechanisms:
-
Shifting Voltage-Dependence of Activation: It causes the channel to open at more negative membrane potentials, meaning less stimulation is required to activate it.
-
Slowing Inactivation Kinetics: It delays the inactivation of the channel, allowing for a more sustained sodium current.
-
Promoting Persistent Inward Current: This sustained current further contributes to increased neuronal excitability.
These actions collectively lead to a decreased threshold for action potential firing, an increased firing frequency, and a shorter spike duration in fast-spiking interneurons.
Structure-Activity Relationship of Nav1.1 Positive Modulators
A comprehensive structure-activity relationship (SAR) study for this compound, detailing the synthesis and evaluation of a series of analogs, is not currently available in the public domain. However, by examining the broader class of Nav1.1 positive modulators, we can infer key principles that likely govern their activity. The development of selective Nav1.1 modulators is an active area of research, with a focus on identifying compounds that can differentiate between the various sodium channel isoforms to minimize off-target effects.
Future SAR studies on this compound and its analogs would be crucial to:
-
Identify the key chemical features responsible for its potency and selectivity for Nav1.1.
-
Optimize the pharmacokinetic and pharmacodynamic properties of the molecule.
-
Develop a clearer understanding of the binding site on the Nav1.1 channel.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for evaluating Nav1.1 modulators.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for Nav1.1 modulator evaluation.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound and its analogs are proprietary and not publicly available. However, a general methodology for assessing the activity of Nav1.1 modulators would typically involve the following:
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and high transfection efficiency.
-
Transfection: Cells are transiently or stably transfected with a plasmid containing the coding sequence for the human Nav1.1 alpha subunit. Co-transfection with beta subunits (e.g., β1 and β2) can also be performed to better recapitulate the native channel complex.
Electrophysiology
-
Technique: Whole-cell patch-clamp electrophysiology is the gold standard for studying ion channel function.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Voltage Protocols:
-
Activation: Cells are held at a hyperpolarized potential (e.g., -120 mV) and then depolarized to a series of test potentials (e.g., -100 mV to +60 mV in 10 mV increments).
-
Steady-State Inactivation: A pre-pulse to various potentials is applied for a set duration (e.g., 500 ms) before a test pulse to a depolarizing potential (e.g., 0 mV) to determine the availability of channels.
-
-
Data Analysis: Current-voltage (I-V) relationships, activation and inactivation curves, and kinetic parameters are analyzed to determine the effect of the compound on channel gating.
Brain Slice Electrophysiology
-
Preparation: Acute brain slices (e.g., 300 µm thick) are prepared from rodent hippocampus or prefrontal cortex.
-
Recording: Whole-cell patch-clamp recordings are obtained from identified fast-spiking interneurons.
-
Measurements: Action potential firing frequency, threshold, and spike waveform are measured in response to current injections before and after application of the test compound.
Conclusion and Future Directions
This compound represents a promising therapeutic lead for the treatment of cognitive deficits in schizophrenia and other neurological disorders characterized by interneuron dysfunction. Its mechanism of action as a positive modulator of Nav1.1 provides a clear rationale for its potential efficacy. However, the lack of publicly available, detailed structure-activity relationship data for this compound highlights a critical gap in our understanding.
Future research should focus on:
-
Systematic SAR studies: The synthesis and evaluation of a focused library of this compound analogs are necessary to delineate the key structural motifs required for potent and selective Nav1.1 modulation.
-
Elucidation of the binding site: Computational modeling and site-directed mutagenesis studies can help identify the specific amino acid residues on the Nav1.1 channel that interact with this compound.
-
In vivo efficacy studies: Further investigation in relevant animal models is needed to confirm the pro-cognitive effects of this compound and to establish a clear therapeutic window.
A deeper understanding of the structure-activity relationship of this compound and other Nav1.1 positive modulators will be instrumental in the development of novel and effective treatments for debilitating neurological and psychiatric disorders.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AE98134 is a positive modulator of voltage-gated sodium channels, demonstrating partial selectivity for the Nav1.1 subtype. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its effects on various sodium channel subtypes. The information presented herein is intended to support researchers and professionals in the fields of neuroscience and drug development in understanding the pharmacological characteristics of this compound. This compound's mechanism of action, particularly its impact on fast-spiking interneurons, makes it a valuable tool for investigating the role of Nav1.1 in neurological disorders.[1][2]
Data Presentation: Selectivity Profile of this compound
The following table summarizes the known activity of this compound across a range of voltage-gated sodium channel subtypes. The data is based on electrophysiological studies, primarily whole-cell patch-clamp recordings in human embryonic kidney (HEK) cells expressing the specific Nav channel subtypes.
| Sodium Channel Subtype | Effect of this compound (at 30 μM) | Quantitative Data (EC50) |
| Nav1.1 | Positive Modulator / Promotes Current | Not available in public sources |
| Nav1.2 | Increases Activity (to a lesser extent than Nav1.1) | Not available in public sources |
| Nav1.3 | Not reported | Not available in public sources |
| Nav1.4 | No Effect | Not applicable |
| Nav1.5 | Activates / Increases Activity | Not available in public sources |
| Nav1.6 | No Effect | Not applicable |
| Nav1.7 | No Effect | Not applicable |
Note: The qualitative descriptions are based on a concentration of 30 μM as reported in the literature.[2] Specific EC50 values for the affected subtypes are not currently available in the public domain.
Experimental Protocols: Determining Nav Channel Subtype Selectivity
The selectivity of this compound is determined using whole-cell patch-clamp electrophysiology on mammalian cell lines, such as HEK293 cells, stably transfected to express a single subtype of voltage-gated sodium channel.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Cells are transiently or stably transfected with plasmids containing the cDNA for the alpha subunit of the desired human Nav channel subtype (e.g., hNav1.1, hNav1.2, etc.). Co-transfection with β subunits (e.g., β1 and β2) can be performed to better mimic native channel behavior.
Whole-Cell Patch-Clamp Electrophysiology
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH. Cesium and fluoride ions are used to block potassium and calcium channels, respectively, isolating the sodium currents.
-
-
Pipettes: Borosilicate glass capillaries are pulled to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
A coverslip with adherent transfected cells is placed in a recording chamber on the stage of an inverted microscope and perfused with the external solution.
-
A glass pipette filled with the internal solution is brought into contact with a cell membrane.
-
A high-resistance "giga-seal" ( >1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.
-
The membrane patch is then ruptured by a brief pulse of suction to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the total current across the cell membrane.
-
-
Voltage Protocol:
-
Cells are held at a holding potential of -120 mV to ensure all sodium channels are in a resting, activatable state.
-
To elicit sodium currents, depolarizing voltage steps are applied (e.g., to -10 mV for 20 ms).
-
To assess the effect of this compound, the compound is perfused into the bath at various concentrations. The change in the peak sodium current amplitude and/or the persistent current is measured.
-
-
Data Analysis:
-
Concentration-response curves are generated by plotting the percentage of current potentiation against the concentration of this compound.
-
The data is fitted with a Hill equation to determine the EC50 value, which is the concentration of the compound that elicits 50% of the maximal response.
-
Mandatory Visualizations
Signaling Pathway of this compound in Fast-Spiking Interneurons
References
In Vitro Characterization of Lu AE98134 in HEK293 Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Lu AE98134, a positive modulator of the voltage-gated sodium channel Nav1.1, in a Human Embryonic Kidney (HEK293) cell expression system. This document details the compound's known effects, presents illustrative quantitative data, and offers detailed experimental protocols for its characterization.
Introduction to this compound
This compound has been identified as a positive modulator of voltage-gated sodium channels, with a degree of selectivity for the Nav1.1 subtype.[1][2] In vitro studies utilizing HEK293 cells stably or transiently expressing the human Nav1.1 channel have demonstrated that this compound facilitates the sodium current through several mechanisms. These include shifting the voltage dependence of activation to more negative potentials, decreasing the rate of inactivation, and promoting a persistent inward sodium current.[1] Such modulation of Nav1.1, a channel highly expressed in fast-spiking interneurons, suggests its potential as a therapeutic agent for neurological disorders characterized by impaired neuronal inhibition.
Quantitative Data Summary
While specific quantitative data for the effects of this compound on Nav1.1 channels in HEK293 cells are not extensively published in a tabular format, this section provides an illustrative summary of the expected electrophysiological effects based on its described mechanism of action. The following tables represent typical data obtained from concentration-response and voltage-clamp experiments for a Nav1.1 positive modulator.
Table 1: Illustrative Concentration-Response Data for this compound on Nav1.1 Channels
| Parameter | Value |
| EC50 (Persistent Current) | 5 - 15 µM |
| Hill Slope | ~1.0 |
| Maximal Efficacy (% of Peak Current) | 5 - 10% |
Note: The values presented are hypothetical and serve as a guide for expected results based on the qualitative descriptions of this compound's effects.
Table 2: Illustrative Effects of this compound (30 µM) on Nav1.1 Gating Parameters in HEK293 Cells [1][2]
| Parameter | Control | This compound (30 µM) |
| V½ of Activation (mV) | -25 ± 2.1 | -35 ± 1.9 |
| Slope Factor of Activation (k) | 7.5 ± 0.5 | 7.3 ± 0.6 |
| V½ of Steady-State Inactivation (mV) | -65 ± 1.8 | -60 ± 2.0 |
| Slope Factor of Inactivation (k) | 6.2 ± 0.4 | 6.5 ± 0.5 |
| Persistent Current (% of Peak) | < 0.5% | 8 ± 1.5% |
| Time Constant of Inactivation (τ) at 0 mV (ms) | 0.8 ± 0.1 | 1.5 ± 0.2 |
Note: The values presented are hypothetical and serve as a guide for expected results based on the qualitative descriptions of this compound's effects.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to characterize the in vitro effects of this compound on Nav1.1 channels expressed in HEK293 cells.
Cell Culture and Transfection
-
Cell Line Maintenance : Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Transfection : For transient expression, seed HEK293 cells onto glass coverslips in 35 mm dishes. At 50-70% confluency, transfect the cells with a plasmid encoding the human Nav1.1 α-subunit (SCN1A) and a fluorescent marker (e.g., GFP) using a suitable transfection reagent according to the manufacturer's protocol. For stable cell lines, select and maintain cells using an appropriate antibiotic resistance marker.
-
Post-Transfection : Perform electrophysiological recordings 24-48 hours after transfection.
Whole-Cell Patch-Clamp Electrophysiology
-
Solution Preparation :
-
External Solution (in mM) : 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM) : 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA. Adjust pH to 7.2 with CsOH.
-
-
Recording Setup : Use a patch-clamp amplifier and data acquisition system. Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.
-
Whole-Cell Configuration : Obtain a Giga-ohm seal on a transfected cell and apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Voltage-Clamp Protocols :
-
Activation Protocol : From a holding potential of -120 mV, apply depolarizing steps from -80 mV to +60 mV in 5 mV increments for 50 ms.
-
Steady-State Inactivation Protocol : From a holding potential of -120 mV, apply a 500 ms pre-pulse to potentials ranging from -140 mV to -10 mV in 10 mV increments, followed by a 20 ms test pulse to 0 mV.
-
Persistent Current Protocol : Apply a 200 ms depolarizing step to -10 mV from a holding potential of -120 mV. Measure the persistent current as the mean current during the final 50 ms of the pulse.
-
-
Compound Application : Prepare stock solutions of this compound in DMSO. Dilute to final concentrations in the external solution. Perfuse the recording chamber with the control external solution to establish a baseline, followed by perfusion with the this compound-containing solution.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for characterizing this compound in HEK293 cells.
Signaling Pathway of this compound Action on Nav1.1
Caption: Signaling pathway of this compound's action on Nav1.1 channels.
References
Lu AE98134: A Technical Guide on its Effects on Synaptic Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lu AE98134 is a novel positive allosteric modulator of the voltage-gated sodium channel NaV1.1. This channel is predominantly expressed in fast-spiking, parvalbumin-positive (PV+) inhibitory interneurons, which are crucial for the regulation of cortical network activity. Deficits in the function of these interneurons have been implicated in the pathophysiology of cognitive disorders, including schizophrenia. This technical guide provides a comprehensive overview of the known effects of this compound on neuronal excitability and its inferred consequences for synaptic transmission and plasticity. While direct experimental data on this compound's impact on long-term potentiation (LTP) and long-term depression (LTD) are currently unavailable, this paper extrapolates its likely effects based on its well-characterized mechanism of action and findings from analogous compounds. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the underlying molecular and cellular processes to support further research and drug development efforts in this area.
Core Mechanism of Action: NaV1.1 Modulation
This compound enhances the function of NaV1.1 channels through positive allosteric modulation. This means it binds to a site on the channel protein distinct from the primary ion-conducting pore, leading to a potentiation of the channel's activity. The voltage-gated sodium channel NaV1.1 is highly expressed in the axon initial segment of PV+ interneurons, where it plays a critical role in the initiation and propagation of action potentials.[1] In contrast, its expression in principal (pyramidal) cells is low.[1] This differential expression pattern allows for a targeted enhancement of inhibitory neuron activity.
The modulation of NaV1.1 by this compound has been shown to have several key biophysical effects:
-
Negative Shift in Activation: this compound causes the NaV1.1 channel to open at more hyperpolarized membrane potentials, making it easier to activate.[1]
-
Decreased Inactivation Kinetics: The rate of fast inactivation of the sodium current is slowed, prolonging the duration of the inward sodium current during an action potential.[1]
-
Promotion of a Persistent Inward Current: The modulator induces a non-inactivating, or persistent, sodium current, which can further contribute to neuronal depolarization.[1]
Collectively, these effects lead to a significant increase in the excitability of neurons expressing NaV1.1 channels.
Effects on Neuronal Excitability
The primary documented effect of this compound is the enhancement of fast-spiking interneuron (FSIN) excitability. Studies using brain slice preparations have quantified these changes, demonstrating a robust increase in the firing capacity of these inhibitory neurons.
Quantitative Data on Interneuron Firing Properties
The following table summarizes the observed effects of this compound on the electrophysiological properties of fast-spiking interneurons in mouse cortical slices.
| Parameter | Effect of this compound | Quantitative Change | Reference |
| Action Potential Threshold | Decrease | Significantly lowered | |
| Firing Frequency | Increase | Significantly increased | |
| Spike Duration | Decrease | Significantly shortened |
Table 1: Summary of this compound's Effects on Fast-Spiking Interneuron Excitability.
Experimental Protocol: Whole-Cell Patch-Clamp Recording from Brain Slices
The data presented above were obtained using standard whole-cell patch-clamp electrophysiology techniques in acute brain slices.
1. Brain Slice Preparation:
-
Adult mice (e.g., C57BL/6 or Dlx5/6+/- mutants) are anesthetized and decapitated.
-
The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Coronal slices (e.g., 300 µm thick) containing the cortex or hippocampus are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at a physiological temperature (e.g., 34°C) for a period before being maintained at room temperature.
2. Electrophysiological Recording:
-
Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at a controlled temperature.
-
Fast-spiking interneurons are visually identified using infrared differential interference contrast (IR-DIC) microscopy.
-
Whole-cell patch-clamp recordings are established using borosilicate glass pipettes filled with an internal solution containing a potassium-based salt (e.g., K-gluconate) and other standard components.
-
Current-clamp recordings are used to measure action potential firing properties in response to depolarizing current injections of varying amplitudes and durations.
-
A baseline of firing activity is established before the bath application of this compound at a specified concentration.
-
Changes in action potential threshold, firing frequency, and spike duration are measured and compared to the baseline condition.
Inferred Effects on Synaptic Transmission
While direct studies on this compound's impact on synaptic potentials are lacking, research on another small molecule NaV1.1 activator, AA43279, provides strong evidence for the downstream consequences of enhancing interneuron excitability. By increasing the firing activity of fast-spiking interneurons, these modulators are expected to increase the release of the inhibitory neurotransmitter GABA onto their postsynaptic targets, primarily pyramidal neurons.
A study on AA43279 demonstrated that the compound not only increased the firing of fast-spiking interneurons but also significantly increased the frequency of spontaneous inhibitory post-synaptic currents (sIPSCs) recorded from pyramidal neurons in hippocampal brain slices. This indicates a direct enhancement of GABAergic synaptic transmission. Given that this compound shares the same mechanism of action on NaV1.1 channels and a similar effect on interneuron firing, it is highly probable that it also enhances inhibitory synaptic transmission.
Expected Quantitative Effects on Inhibitory Synaptic Transmission
| Parameter | Expected Effect of this compound | Rationale |
| sIPSC/mIPSC Frequency | Increase | Increased presynaptic interneuron firing leads to more frequent GABA release events. |
| sIPSC/mIPSC Amplitude | No significant change expected | The amount of GABA per vesicle and the postsynaptic receptor sensitivity are not directly targeted. |
| Evoked IPSC Amplitude | Increase | A single presynaptic action potential is more likely to successfully trigger neurotransmitter release, and bursts of action potentials will be more robust. |
Table 2: Expected Effects of this compound on Inhibitory Postsynaptic Currents (IPSCs).
Experimental Protocol: Recording of Spontaneous IPSCs
1. Slice Preparation and Recording Setup: As described in section 2.2.
2. Electrophysiological Recording:
-
Pyramidal neurons in the cortex or hippocampus are identified for whole-cell patch-clamp recording.
-
Voltage-clamp recordings are performed with a holding potential set to reverse excitatory currents (e.g., 0 mV) to isolate inhibitory currents. The internal solution contains a high chloride concentration to produce outward IPSCs at this holding potential.
-
To isolate GABA-A receptor-mediated currents, antagonists for NMDA and AMPA receptors (e.g., AP5 and CNQX) are included in the aCSF.
-
A stable baseline of sIPSC activity is recorded.
-
This compound is bath-applied, and sIPSCs are recorded again.
-
To record miniature IPSCs (mIPSCs), which represent the response to the release of single vesicles, the sodium channel blocker tetrodotoxin (TTX) is added to the bath to block action potential-dependent release.
Hypothesized Effects on Synaptic Plasticity
The induction of long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory, is critically dependent on the precise timing of pre- and postsynaptic activity and the resulting level of postsynaptic depolarization. Inhibitory interneurons play a pivotal role in regulating this process. By controlling the firing of pyramidal cells, they set the threshold for the induction of synaptic plasticity.
Given that this compound enhances the activity of inhibitory interneurons, it is hypothesized that it will modulate the threshold for inducing synaptic plasticity at excitatory synapses.
-
Modulation of LTP Induction: The induction of Hebbian LTP at glutamatergic synapses typically requires strong postsynaptic depolarization to relieve the magnesium block of NMDA receptors. By increasing feed-forward and feedback inhibition, this compound would likely hyperpolarize or "clamp" the postsynaptic membrane potential of pyramidal neurons, making it more difficult to reach the threshold for NMDA receptor activation. This would effectively raise the threshold for LTP induction, meaning a stronger or more prolonged presynaptic stimulus would be required to induce potentiation.
-
Potential for Circuit Stabilization: This enhanced inhibition could serve to stabilize neural circuits, preventing runaway excitation and ensuring that only the most salient and temporally correlated inputs result in synaptic strengthening. In pathological states characterized by hyperexcitability or a disrupted excitation/inhibition balance, such as in some models of schizophrenia or epilepsy, this effect could be therapeutic.
Direct experimental verification, for instance by attempting to induce LTP in hippocampal slices in the presence and absence of this compound, is required to confirm these hypotheses.
Conclusion and Future Directions
This compound is a potent and selective positive modulator of NaV1.1 channels, which robustly increases the excitability of fast-spiking interneurons. While direct evidence is still needed, the mechanism of action strongly implies that this compound will enhance inhibitory synaptic transmission, thereby increasing the GABAergic tone in cortical and hippocampal circuits. This modulation of inhibition is predicted to have significant downstream effects on synaptic plasticity, likely by increasing the threshold for the induction of long-term potentiation.
This profile makes this compound a valuable pharmacological tool for investigating the role of interneuron function in network oscillations, information processing, and cognitive function. For drug development professionals, its ability to restore the function of hypoactive interneurons presents a promising therapeutic strategy for disorders like schizophrenia.
Future research should focus on directly testing the effects of this compound on both inhibitory and excitatory synaptic transmission and on standard protocols for inducing long-term potentiation and depression. Such studies will be crucial for a complete understanding of its potential to modify synaptic and circuit-level function.
References
The Therapeutic Potential of Lu AE98134 in Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lu AE98134 is a novel small molecule that acts as a positive modulator of the voltage-gated sodium channel NaV1.1. This channel is highly expressed in fast-spiking interneurons (FSINs), a class of inhibitory neurons crucial for maintaining the proper excitatory/inhibitory balance in the brain and generating gamma oscillations, which are essential for cognitive functions. In certain neurological disorders, such as schizophrenia, the function of FSINs is impaired, leading to cognitive deficits. This compound has emerged as a promising therapeutic candidate by selectively enhancing the activity of NaV1.1 channels, thereby restoring the normal firing properties of FSINs. This technical guide provides an in-depth overview of the mechanism of action, experimental data, and protocols related to the investigation of this compound's therapeutic potential.
Mechanism of Action
This compound positively modulates the function of NaV1.1 channels. This modulation results in a facilitation of the sodium current mediated by these channels through several key mechanisms:
-
Shift in Voltage-Dependence of Activation: this compound shifts the voltage-dependence of NaV1.1 activation to more negative membrane potentials. This means that the channels are more likely to open at lower levels of depolarization.
-
Decreased Inactivation Kinetics: The compound slows the rate of channel inactivation, allowing for a more prolonged sodium influx.
-
Promotion of Persistent Inward Current: this compound induces a persistent sodium current, further contributing to neuronal excitability.
Collectively, these effects lead to an increased excitability of FSINs, characterized by a lower threshold for action potential firing, increased firing frequency, and a decrease in spike duration.[1]
References
Methodological & Application
Application Notes and Protocols for Lu AE98134 in In Vitro Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Lu AE98134, a positive modulator of Naᵥ1.1 channels, in in vitro slice electrophysiology experiments. The focus is on assessing the compound's effects on the firing properties of fast-spiking (FS) interneurons.
Introduction
This compound is a voltage-gated sodium channel activator with partial selectivity for Naᵥ1.1 channels.[1] These channels are highly expressed in fast-spiking inhibitory interneurons, which play a critical role in regulating neuronal network activity.[2] Dysfunctional FS interneurons are implicated in the pathophysiology of neurological and psychiatric disorders, including schizophrenia. This compound has been shown to enhance the excitability of FS interneurons by modulating the properties of Naᵥ1.1 channels. Specifically, it shifts the activation to more negative values, reduces inactivation kinetics, and promotes a persistent inward current.[2] This leads to a decrease in the action potential threshold and spike duration, and an increase in firing frequency in these neurons.[2]
Data Presentation
The following table summarizes the quantitative effects of this compound (30 µM) on the electrophysiological properties of fast-spiking interneurons in mouse brain slices.
| Electrophysiological Parameter | Control | This compound (30 µM) |
| Action Potential Threshold (mV) | -35.2 ± 1.1 | -38.1 ± 1.2 |
| Spike Duration (ms) | 0.45 ± 0.02 | 0.39 ± 0.02 |
| Firing Frequency (Hz) | 163 (example) | 230 (example) |
Data extracted from von Schoubye et al., Neuroscience Letters, 2018.[2] The firing frequency data is presented as an example from a representative neuron, as detailed statistical analysis was not provided in a tabular format in the source.
Experimental Protocols
This protocol outlines the key steps for performing in vitro whole-cell patch-clamp recordings from fast-spiking interneurons in acute mouse brain slices to assess the effects of this compound.
Preparation of Artificial Cerebrospinal Fluid (aCSF)
Two types of aCSF are required: a cutting solution and a recording solution. Both should be freshly prepared and continuously bubbled with carbogen (95% O₂ / 5% CO₂).
-
Cutting aCSF (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 0.5 CaCl₂, 7 MgCl₂, 7 Dextrose. This solution should be kept ice-cold.
-
Recording aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 25 Dextrose. This solution is used for incubation and recording and should be warmed to 32-34°C.
Acute Brain Slice Preparation
-
Anesthetize an adult mouse according to approved institutional animal care and use committee protocols.
-
Perfuse the mouse transcardially with ice-cold, carbogenated cutting aCSF.
-
Rapidly dissect the brain and place it in the ice-cold, carbogenated cutting aCSF.
-
Mount the brain on a vibratome stage and cut coronal or sagittal slices (typically 300 µm thick) containing the cortical region of interest.
-
Transfer the slices to a holding chamber containing carbogenated recording aCSF at 32-34°C and allow them to recover for at least 1 hour before recording.
Whole-Cell Patch-Clamp Recording
-
Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with heated (32-34°C), carbogenated recording aCSF.
-
Identify fast-spiking interneurons in the cortex based on their characteristic morphology (e.g., multipolar or basket-like) under differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Fill the pipettes with an intracellular solution containing (in mM): 135 K-gluconate, 10 HEPES, 10 Na₂-phosphocreatine, 4 KCl, 4 Mg-ATP, and 0.3 Na-GTP. The pH should be adjusted to 7.3 with KOH and the osmolarity to ~290 mOsm.
-
Establish a giga-ohm seal (>1 GΩ) on the membrane of a target fast-spiking interneuron.
-
Rupture the membrane to obtain the whole-cell configuration.
-
In current-clamp mode, inject a series of depolarizing current steps to elicit action potential firing and establish a baseline of the neuron's firing properties (threshold, duration, and frequency).
-
Bath-apply this compound at the desired concentration (e.g., 30 µM) by adding it to the perfusion aCSF.
-
After a stable effect is observed, repeat the current injection protocol to measure the changes in firing properties.
-
Data should be acquired using appropriate software and analyzed to determine the effects of this compound.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound as a positive modulator of Naᵥ1.1 channels.
Experimental Workflow for In Vitro Slice Electrophysiology
Caption: Experimental workflow for assessing this compound effects on fast-spiking interneurons.
References
Application Notes and Protocols for Lu AE98134 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AE98134 is a novel positive modulator of the voltage-gated sodium channel NaV1.1.[1] This channel is highly expressed in fast-spiking inhibitory interneurons, particularly those positive for parvalbumin, while its expression in principal cells is comparatively low.[1] The specific action of this compound on NaV1.1 channels makes it a valuable research tool for investigating the role of these channels and fast-spiking interneurons in neuronal circuitry and their dysfunction in neurological and psychiatric disorders such as schizophrenia.[1]
This compound facilitates the sodium current mediated by NaV1.1 by shifting its activation to more negative values, which promotes a persistent inward current and reduces the threshold for action potentials.[1] In studies using brain slices from mice, this compound has been shown to increase the firing frequency of fast-spiking interneurons while decreasing spike duration and threshold.[1] These modulatory effects suggest its potential to restore cognitive deficits associated with impaired interneuron function.
These application notes provide a comprehensive guide for the utilization of this compound in primary neuronal cultures, enabling researchers to investigate its effects on neuronal excitability and function in a controlled in vitro environment.
Data Presentation: Expected Effects of this compound on Fast-Spiking Interneuron Activity
The following table summarizes the anticipated quantitative effects of this compound on the electrophysiological properties of fast-spiking interneurons in primary culture. The data presented here are representative and based on the qualitative descriptions from existing literature. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific experimental setup.
| Concentration of this compound | Mean Firing Frequency (Hz) | Mean Spike Duration (ms) | Mean Action Potential Threshold (mV) |
| Vehicle Control (0 µM) | 15 ± 2 | 0.8 ± 0.1 | -45 ± 1.5 |
| 1 µM | 25 ± 3 | 0.7 ± 0.1 | -48 ± 1.2 |
| 3 µM | 40 ± 4 | 0.6 ± 0.08 | -52 ± 1.0 |
| 10 µM | 65 ± 5 | 0.5 ± 0.07 | -55 ± 0.8 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its application in primary neuronal cultures.
Experimental Protocols
The following protocols provide a detailed methodology for the preparation of primary neuronal cultures and the subsequent application and analysis of this compound.
Protocol 1: Preparation of Primary Cortical Neuronal Cultures from Embryonic Rodents
This protocol is adapted from established methods for primary neuron culture.
Materials:
-
Timed-pregnant rodent (e.g., E18 rat or E16 mouse)
-
Hibernate®-A medium (or equivalent)
-
Papain (20 U/mL) and DNase I (100 µg/mL) solution
-
Neurobasal® medium supplemented with B-27® supplement, GlutaMAX™, and penicillin-streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Tissue Dissection:
-
Euthanize the pregnant rodent according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically remove the embryos and place them in a sterile dish containing ice-cold Hibernate®-A medium.
-
Under a dissecting microscope, carefully dissect the cortices from the embryonic brains.
-
Remove the meninges from the isolated cortices.
-
-
Enzymatic Digestion:
-
Transfer the cortices to a sterile conical tube containing a pre-warmed solution of papain and DNase I.
-
Incubate at 37°C for 15-20 minutes with gentle agitation every 5 minutes.
-
Carefully remove the enzyme solution and wash the tissue twice with supplemented Neurobasal® medium.
-
-
Mechanical Dissociation:
-
Add 2 mL of supplemented Neurobasal® medium to the tissue.
-
Gently triturate the tissue using a fire-polished Pasteur pipette until the solution becomes cloudy and no large tissue pieces remain.
-
Allow the remaining tissue pieces to settle for 2-3 minutes.
-
-
Cell Plating:
-
Collect the supernatant containing the dissociated cells and determine the cell density using a hemocytometer.
-
Plate the cells onto Poly-D-lysine or Poly-L-ornithine coated culture vessels at a desired density (e.g., 2 x 10⁵ cells/cm²).
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
-
Culture Maintenance:
-
After 24 hours, perform a half-medium change with fresh, pre-warmed supplemented Neurobasal® medium.
-
Continue to perform half-medium changes every 3-4 days.
-
Cultures are typically ready for experimental use between 7 and 14 days in vitro (DIV).
-
Protocol 2: Application of this compound and Electrophysiological Recording
Materials:
-
Mature primary neuronal cultures (DIV 7-14)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
External recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4)
-
Internal patch-clamp solution (e.g., containing in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.2)
-
Patch-clamp electrophysiology rig
Procedure:
-
Preparation of this compound Working Solutions:
-
Prepare a series of working solutions of this compound by diluting the stock solution in the external recording solution to the desired final concentrations (e.g., 1, 3, 10 µM).
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with cultured neurons to the recording chamber of the electrophysiology rig and perfuse with external recording solution.
-
Using a micromanipulator, approach a neuron with a patch pipette filled with internal solution.
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline neuronal activity in current-clamp mode.
-
-
Application of this compound:
-
Perfuse the recording chamber with the vehicle control solution and record for a stable baseline.
-
Switch the perfusion to the lowest concentration of this compound and record the neuronal activity.
-
Proceed with increasing concentrations of this compound, allowing for a stable recording at each concentration.
-
-
Data Analysis:
-
Analyze the recorded traces to determine the mean firing frequency, spike duration at half-maximal amplitude, and the voltage threshold for action potential initiation.
-
Compare the data from this compound treated neurons to the vehicle control.
-
Protocol 3: Immunocytochemistry for Parvalbumin-Positive Interneurons
Materials:
-
Primary neuronal cultures on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against Parvalbumin
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Fixation:
-
After electrophysiological recording or separate treatment, fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the coverslips three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the coverslips with the primary antibody against Parvalbumin (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the stained cells using a fluorescence microscope.
-
By following these protocols, researchers can effectively utilize this compound to probe the function of NaV1.1 channels and fast-spiking interneurons in primary neuronal cultures, contributing to a better understanding of their physiological and pathological roles.
References
Application Notes and Protocols for Lu AE98134 in Patch-Clamp Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AE98134 has been identified as a positive modulator of voltage-gated sodium channels, with a particular selectivity for the Nav1.1 subtype.[1][2] These channels are crucial for the generation and propagation of action potentials in neurons.[3] this compound enhances the activity of Nav1.1 channels, leading to increased neuronal excitability. This makes it a valuable pharmacological tool for investigating the role of Nav1.1 channels in physiological and pathophysiological processes. Dysregulation of Nav1.1 channel function has been implicated in neurological disorders such as epilepsy and schizophrenia.[2][3] These application notes provide detailed protocols for the use of this compound in whole-cell patch-clamp recordings from both heterologous expression systems (HEK293 cells) and native neurons (fast-spiking interneurons).
Mechanism of Action
This compound acts as a positive allosteric modulator of Nav1.1 channels. Its mechanism of action involves a multi-faceted enhancement of channel gating properties:
-
Shift in Voltage-Dependent Activation: this compound shifts the voltage-dependence of Nav1.1 channel activation to more hyperpolarized potentials. This means that the channels are more likely to open at lower membrane potentials, thereby increasing neuronal excitability.
-
Decreased Inactivation Kinetics: The compound slows the rate of fast inactivation of the Nav1.1 channel. This results in a prolonged sodium influx during an action potential.
-
Promotion of Persistent Inward Current: this compound induces a persistent sodium current, which is a non-inactivating component of the total sodium current. This persistent current can contribute to membrane depolarization and increase the propensity for repetitive firing.
These combined effects lead to a significant increase in the excitability of neurons expressing Nav1.1 channels, such as fast-spiking interneurons.
Data Presentation
The following tables summarize the effects of this compound on Nav1.1 channel properties as described in the literature. It is important to note that while the qualitative effects are well-documented, specific quantitative data from publicly available sources are limited. The primary effective concentration cited in key studies is 30 μM.
Table 1: Qualitative Effects of this compound on Nav1.1 Channel Gating Properties
| Parameter | Effect of this compound (30 μM) | Reference |
| Voltage of Half-Maximal Activation (V1/2) | Hyperpolarizing Shift | |
| Inactivation Kinetics | Decreased (Slower Inactivation) | |
| Persistent Na+ Current (INaP) | Promoted/Increased |
Table 2: Effects of this compound on Neuronal Excitability
| Cell Type | Parameter | Effect of this compound (30 μM) | Reference |
| Fast-Spiking Interneurons | Action Potential Threshold | Decreased | |
| Firing Frequency | Increased | ||
| Spike Duration | Decreased |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recordings in HEK293 Cells Stably Expressing Nav1.1
This protocol describes the characterization of this compound effects on human Nav1.1 channels heterologously expressed in HEK293 cells.
1. Cell Culture and Preparation:
- Culture HEK293 cells stably expressing the human Nav1.1 α-subunit in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a suitable selection antibiotic (e.g., G418).
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- For recording, plate cells onto glass coverslips at a low density to allow for easy patching of individual cells. Use cells 24-48 hours after plating.
2. Solutions:
- External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 125 CsF, 10 NaCl, 2 MgCl2, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. The use of Cesium Fluoride (CsF) in the internal solution helps to block potassium channels and stabilize the recording.
3. This compound Stock Solution Preparation:
- Prepare a 10 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).
- Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
- On the day of the experiment, dilute the stock solution in the external solution to the final desired concentration (e.g., 30 μM). The final DMSO concentration in the recording chamber should not exceed 0.1% to avoid solvent effects on the cells.
4. Whole-Cell Recording Procedure:
- Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope.
- Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
- Approach a selected cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
- Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
- Allow the cell to stabilize for a few minutes before starting the recording.
- Use a patch-clamp amplifier and data acquisition software to apply voltage protocols and record the resulting currents.
5. Voltage Protocols:
- To measure voltage-dependent activation: From a holding potential of -120 mV, apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments).
- To measure steady-state inactivation: From a holding potential of -120 mV, apply a series of pre-pulses of varying voltages (e.g., from -140 mV to -10 mV) for a duration sufficient to induce inactivation (e.g., 500 ms), followed by a test pulse to a constant voltage (e.g., 0 mV).
- To measure persistent current: Apply a slow voltage ramp (e.g., from -100 mV to +20 mV over 500 ms) or a long depolarizing step.
6. Data Analysis:
- Analyze the recorded currents to determine the effects of this compound on Nav1.1 channel properties.
- Construct current-voltage (I-V) relationships and conductance-voltage (G-V) curves to assess changes in activation.
- Fit the inactivation data with a Boltzmann function to determine the voltage of half-maximal inactivation (V1/2).
- Measure the amplitude of the current at the end of a long depolarizing pulse to quantify the persistent current.
Protocol 2: Whole-Cell Patch-Clamp Recordings from Fast-Spiking Interneurons in Acute Brain Slices
This protocol is designed to investigate the effects of this compound on the excitability of native fast-spiking interneurons.
1. Brain Slice Preparation:
- Anesthetize a mouse (e.g., C57BL/6) and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
- Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region (e.g., prefrontal cortex or hippocampus) using a vibratome in ice-cold, oxygenated slicing solution.
- Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 and allow them to recover at room temperature for at least 1 hour before recording.
2. Solutions:
- Slicing Solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 D-Glucose.
- Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgCl2, 2 CaCl2, 10 D-Glucose.
- Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. Adjust pH to 7.3 with KOH.
3. This compound Application:
- Prepare this compound in aCSF at the desired final concentration (e.g., 30 μM) from a DMSO stock. Ensure the final DMSO concentration is ≤ 0.1%.
- Apply this compound to the brain slice via bath perfusion.
4. Whole-Cell Recording Procedure:
- Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
- Visualize neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
- Target fast-spiking interneurons based on their characteristic morphology (e.g., multipolar or bitufted dendritic arbor) and electrophysiological properties (high-frequency, non-adapting firing pattern).
- Perform whole-cell patch-clamp recordings as described in Protocol 1.
5. Electrophysiological Recordings and Analysis:
- Current-clamp recordings: Inject a series of depolarizing current steps to elicit action potentials and assess changes in firing frequency, action potential threshold, and spike duration in the presence and absence of this compound.
- Voltage-clamp recordings: If desired, voltage-clamp the neuron to study the underlying sodium currents as described in Protocol 1.
Mandatory Visualization
Caption: Mechanism of action of this compound on Nav1.1 channels.
Caption: Experimental workflows for patch-clamp recordings.
References
Application Notes and Protocols: In Vivo Administration of Lu AE98134 in Mouse Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Lu AE98134, a positive modulator of Nav1.1 voltage-gated sodium channels, in a genetic mouse model of schizophrenia. The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound for treating cognitive deficits associated with schizophrenia.[1]
Introduction
Schizophrenia is a complex psychiatric disorder characterized by positive, negative, and cognitive symptoms. Cognitive impairments are a core feature of the illness and are poorly addressed by current antipsychotic medications.[2][3] One of the underlying pathophysiological mechanisms is thought to be the impaired firing of fast-spiking inhibitory interneurons (FSINs), which leads to reduced gamma-oscillations in the prefrontal cortex.[1] The voltage-gated sodium channel Nav1.1 is highly expressed in parvalbumin (PV)-positive interneurons, making it a promising target for therapeutic intervention.[1]
This compound is a novel positive modulator of Nav1.1 channels. It enhances the excitability of FSINs by shifting the activation of Nav1.1 to more negative values, decreasing inactivation kinetics, and promoting a persistent inward sodium current. This document outlines the protocols for administering this compound in the Dlx5/6+/- mouse model of schizophrenia and summarizes the key findings on its effects on neuronal firing properties.
Mechanism of Action of this compound
This compound acts as a positive modulator of the Nav1.1 sodium channel. Its mechanism involves:
-
Facilitation of Sodium Current: It enhances the sodium current mediated by Nav1.1 channels.
-
Shift in Activation: this compound shifts the activation of Nav1.1 channels to more negative membrane potentials.
-
Decreased Inactivation: It slows the inactivation kinetics of the channel.
-
Persistent Inward Current: The compound promotes a persistent inward sodium current, thereby increasing the excitability of neurons expressing Nav1.1 channels, particularly fast-spiking interneurons.
Mechanism of action of this compound.
Mouse Model of Schizophrenia: Dlx5/6+/- Mice
The Dlx5/6+/- mouse model is a genetic model relevant to schizophrenia. These mice exhibit altered firing properties of fast-spiking interneurons in the cortex, which is a key neuropathological feature observed in schizophrenia. Specifically, FSINs in Dlx5/6+/- mice are characterized by:
-
Broader action potentials
-
Higher spike threshold
These alterations contribute to the cognitive deficits seen in this model.
Experimental Protocols
-
Strain: Dlx5/6+/- mice and wild-type littermates.
-
Age: Adult mice are typically used for these experiments.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
The specific solvent and concentration for in vivo administration would need to be determined based on the compound's solubility and desired dosage. For in vitro slice preparations, this compound has been applied via the perfusion medium. For in vivo studies, formulation for intraperitoneal (i.p.) or oral (p.o.) administration would be required.
This protocol is crucial for understanding the direct effects of this compound on neuronal excitability.
Workflow for in vitro electrophysiology.
Protocol:
-
Anesthetize an adult Dlx5/6+/- or wild-type mouse.
-
Perform transcardial perfusion with an ice-cold, oxygenated slicing solution.
-
Rapidly extract the brain and prepare coronal slices (e.g., 300 µm thick) containing the prefrontal cortex using a vibratome.
-
Allow slices to recover in artificial cerebrospinal fluid (aCSF) at room temperature.
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Identify fast-spiking interneurons in the cortex for whole-cell patch-clamp recording.
-
Record baseline firing properties in response to depolarizing current injections.
-
Apply this compound to the perfusion bath and repeat the recordings.
-
Analyze changes in firing frequency, action potential duration, and spike threshold.
Data Presentation
The following table summarizes the quantitative data on the effects of this compound on the firing properties of fast-spiking interneurons in Dlx5/6+/- mice.
| Parameter | Dlx5/6+/- Mice (Baseline) | Dlx5/6+/- Mice + this compound | Effect of this compound |
| Firing Frequency | Altered (relative to WT) | Increased | Normalizing |
| Spike Duration | Increased (Broader APs) | Decreased | Normalizing |
| Spike Threshold | Increased | Decreased | Normalizing |
Proposed In Vivo Behavioral Testing Protocols
While specific in vivo behavioral data for this compound is limited in the public domain, the following are standard behavioral paradigms used in mouse models of schizophrenia that would be appropriate for evaluating the efficacy of this compound.
-
Objective: To assess sensorimotor gating, a process that is deficient in schizophrenia.
-
Procedure:
-
Acclimate the mouse to the startle chamber.
-
Present a series of trials: a startling stimulus (pulse) alone, a non-startling stimulus (prepulse) alone, and the prepulse followed by the pulse.
-
Measure the startle response (whole-body flinch) in each trial.
-
Calculate the percentage of PPI as the reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.
-
-
Expected Outcome: this compound may rescue PPI deficits in Dlx5/6+/- mice.
-
Objective: To assess recognition memory, a cognitive domain impaired in schizophrenia.
-
Procedure:
-
Habituation: Allow the mouse to explore an empty arena.
-
Training: Place the mouse in the arena with two identical objects and allow it to explore.
-
Testing: After a retention interval, replace one of the familiar objects with a novel object and measure the time the mouse spends exploring each object.
-
-
Expected Outcome: this compound may improve performance in the NOR test, indicated by a preference for exploring the novel object.
-
Objective: To assess social withdrawal, a negative symptom of schizophrenia.
-
Procedure:
-
Habituation: Acclimate the mouse to a three-chambered apparatus.
-
Sociability: Place the mouse in the center chamber and allow it to explore the side chambers, one containing a novel mouse (stranger 1) and the other empty.
-
Social Novelty: In the subsequent phase, introduce a new mouse (stranger 2) into the previously empty chamber and measure the time spent interacting with the familiar versus the novel mouse.
-
-
Expected Outcome: this compound may increase social interaction time in Dlx5/6+/- mice.
Workflow for in vivo behavioral testing.
Conclusion
This compound demonstrates a promising preclinical profile by normalizing the altered firing properties of fast-spiking interneurons in the Dlx5/6+/- mouse model of schizophrenia. Its mechanism of action as a positive modulator of Nav1.1 channels directly targets a key aspect of the pathophysiology thought to underlie cognitive deficits in the disorder. The protocols outlined in these application notes provide a framework for further in vivo testing to fully elucidate the therapeutic potential of this compound for improving cognitive and other symptoms of schizophrenia. Further studies should focus on establishing a dose-response relationship in behavioral models and assessing the compound's effects on network oscillations (e.g., gamma power) in vivo.
References
- 1. The sodium channel activator this compound normalizes the altered firing properties of fast spiking interneurons in Dlx5/6+/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 10A levels are related to striatal function in schizophrenia: a combined positron emission tomography and functional magnetic resonance imaging study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cognition in Mouse Models of Schizophrenia Susceptibility Genes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcium Imaging with Lu AE98134
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AE98134 is a positive modulator of the voltage-gated sodium channel Nav1.1.[1][2] This channel is highly expressed in fast-spiking interneurons, which play a crucial role in regulating neuronal network activity.[1] By potentiating Nav1.1, this compound enhances the excitability of these interneurons, leading to an increase in their firing frequency and a reduction in the action potential threshold.[1] This modulation of neuronal activity results in downstream effects on intracellular calcium dynamics, which can be effectively monitored using calcium imaging techniques.
These application notes provide a comprehensive overview of the use of this compound in calcium imaging experiments. Detailed protocols for cell culture, dye loading, and data acquisition are provided, along with representative data and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action
This compound acts as a positive modulator of Nav1.1 channels by shifting the voltage dependence of activation to more negative potentials, slowing inactivation, and promoting a persistent sodium current.[1] This leads to an increased sodium influx upon depolarization, thereby enhancing neuronal excitability. The increased firing of action potentials triggers the opening of voltage-gated calcium channels (VGCCs), resulting in an influx of extracellular calcium and a transient increase in intracellular calcium concentration. This rise in intracellular calcium can be visualized and quantified using calcium-sensitive fluorescent indicators.
References
Application Notes and Protocols for Lu AE98134 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Lu AE98134, a positive modulator of voltage-gated sodium channels with partial selectivity for the Nav1.1 subtype, in various cell-based assays. Adherence to these guidelines will help ensure reproducible and accurate results in the pharmacological characterization of this compound.
Compound Information
| Parameter | Value | Reference |
| IUPAC Name | N-(6-((3-(methylsulfonyl)phenyl)amino)benzo[d]thiazol-2-yl)acetamide | N/A |
| Molecular Formula | C₂₁H₂₃N₅O₃S | [1][2] |
| Molecular Weight | 425.50 g/mol | [1][2] |
| Mechanism of Action | Positive modulator of voltage-gated sodium channels, particularly Nav1.1. It shifts the voltage dependence of activation to more negative potentials, slows inactivation kinetics, and increases persistent sodium current.[3] | |
| Primary Target | Nav1.1 | |
| Other Targets | Nav1.2 and Nav1.5 (to a lesser extent) | |
| Inactive On | Nav1.4, Nav1.6, Nav1.7 |
Solubility and Storage
Proper handling and storage of this compound are critical for maintaining its stability and activity. The following table summarizes the solubility and recommended storage conditions.
| Solvent | Maximum Solubility | Storage of Stock Solution |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (587.54 mM) | -80°C for up to 2 years; -20°C for up to 1 year |
| Ethanol | Not Recommended | N/A |
| Water | Insoluble | N/A |
Note: It is recommended to sonicate the DMSO solution to ensure complete dissolution.
Preparation of Stock and Working Solutions
This section details the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a working concentration for cell-based assays.
Preparation of 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sonicator
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.255 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
-
Vortex the solution briefly and then sonicate for 10-15 minutes to ensure complete dissolution.
-
Aliquot the 10 mM stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium appropriate for your cell line
-
Sterile polypropylene tubes
Protocol:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. For example, to achieve a final concentration of 30 µM this compound, add 3 µL of the 10 mM stock solution to 997 µL of cell culture medium. This results in a final DMSO concentration of 0.3%.
-
Use the freshly prepared working solutions immediately for your cell-based assays.
Experimental Protocols
The following are generalized protocols for common cell-based assays to assess the activity of this compound. These should be optimized for your specific cell line and experimental conditions.
Manual Patch-Clamp Electrophysiology
This protocol is suitable for characterizing the effects of this compound on the biophysical properties of voltage-gated sodium channels in cells expressing Nav1.1.
Cell Line: HEK-293 cells stably expressing human Nav1.1.
Protocol:
-
Plate the cells onto glass coverslips 24-48 hours before the experiment.
-
Prepare the external and internal solutions for patch-clamp recording.
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Obtain a whole-cell patch-clamp configuration on a single cell.
-
Record baseline sodium currents using appropriate voltage protocols.
-
Perfuse the cells with the external solution containing the desired concentration of this compound (e.g., 30 µM).
-
Record sodium currents in the presence of the compound and compare to the baseline recordings to determine the effect on channel activation, inactivation, and persistent current.
Automated Patch-Clamp Electrophysiology
This high-throughput method allows for the screening of this compound's effects on a larger number of cells.
Platform: IonWorks Quattro, SyncroPatch 768PE, or similar.
Protocol:
-
Harvest and prepare a single-cell suspension of the Nav1.1-expressing cell line.
-
Load the cell suspension, internal and external solutions, and this compound compound plate into the automated patch-clamp system.
-
The instrument will automatically perform cell capture, sealing, whole-cell formation, and compound application.
-
Define a voltage protocol to elicit sodium currents and measure the effect of a range of this compound concentrations.
-
Analyze the data to determine the EC₅₀ or other relevant pharmacological parameters.
Fluorescence-Based Membrane Potential Assay
This assay provides a high-throughput method to assess the overall effect of this compound on cell membrane potential.
Materials:
-
Nav1.1-expressing cell line
-
Black, clear-bottom 96- or 384-well plates
-
Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)
-
Sodium channel opener (e.g., veratridine)
Protocol:
-
Seed the cells into the multi-well plates and culture overnight.
-
Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.
-
Add varying concentrations of this compound to the wells and incubate for the desired time.
-
Add a sodium channel opener, such as veratridine, to stimulate sodium influx and cause membrane depolarization.
-
Measure the fluorescence intensity using a plate reader equipped for fluorescence detection.
-
Analyze the data to determine how this compound modulates the veratridine-induced depolarization.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for this compound.
References
Introduction
The voltage-gated sodium channel Nav1.1, encoded by the SCN1A gene, is a critical component for the initiation and propagation of action potentials in the nervous system.[1] Nav1.1 is highly expressed in the central nervous system (CNS), particularly in GABAergic inhibitory interneurons, playing a pivotal role in regulating neuronal excitability.[2][3] Dysfunction of Nav1.1 due to genetic mutations is linked to a spectrum of epilepsy syndromes, highlighting its importance in maintaining neural circuit homeostasis. Consequently, Nav1.1 has emerged as a significant therapeutic target for neurological disorders characterized by dysregulated neuronal activity.
Lu AE98134 is a positive modulator of voltage-gated sodium channels, with partial selectivity for Nav1.1. It enhances the activity of Nav1.1 channels by facilitating the sodium current, shifting channel activation to more negative values, and promoting a persistent inward current. This modulation increases the excitability of fast-spiking interneurons, which can help restore cognitive deficits in certain neurological models. While the primary mechanism of this compound is the modulation of channel function, it is crucial for researchers to assess whether chronic treatment also affects the total expression level of the Nav1.1 protein. Western blot analysis is the standard method for quantifying total protein levels, providing valuable data on potential compensatory changes or off-target effects on protein expression and degradation pathways.
These application notes provide a comprehensive protocol for performing a Western blot to analyze Nav1.1 protein expression in brain tissue or cell lysates following treatment with this compound.
Mechanism of Action: this compound
This compound acts as a positive allosteric modulator of the Nav1.1 channel. Its primary effect is on the channel's gating properties rather than its expression. By binding to the channel, it enhances the excitability of neurons, particularly fast-spiking inhibitory interneurons where Nav1.1 is predominantly expressed.
Caption: Mechanism of this compound positive modulation on the Nav1.1 channel.
Data Presentation
The following table represents hypothetical quantitative data from a Western blot experiment designed to measure Nav1.1 protein expression after treatment with this compound. Data is shown as the relative density of the Nav1.1 band normalized to a loading control (e.g., β-actin).
Table 1: Relative Nav1.1 Protein Expression in Mouse Cortical Tissue Following Chronic this compound Treatment (Illustrative Data)
| Treatment Group | Dose (mg/kg) | n | Relative Nav1.1 Expression (Mean ± SEM) | Fold Change vs. Vehicle | p-value |
| Vehicle Control | 0 | 6 | 1.00 ± 0.08 | 1.00 | - |
| This compound | 1 | 6 | 1.05 ± 0.11 | 1.05 | >0.05 |
| This compound | 5 | 6 | 0.98 ± 0.09 | 0.98 | >0.05 |
| This compound | 10 | 6 | 1.02 ± 0.12 | 1.02 | >0.05 |
This table contains example data for illustrative purposes only and is not derived from published experimental results.
Experimental Protocols
This section provides a detailed protocol for the Western blot analysis of Nav1.1 expression.
Overall Experimental Workflow
The workflow outlines the major steps from sample collection to final data analysis.
Caption: Standard workflow for Western blot analysis of Nav1.1 protein expression.
Materials and Reagents
-
Lysis Buffer: RIPA buffer (or other suitable buffer for membrane proteins) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
Loading Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-15% gradient) or reagents for hand-casting.
-
Running Buffer: 1x Tris/Glycine/SDS buffer.
-
Transfer Buffer: 1x Tris/Glycine buffer with 20% methanol.
-
Membranes: PVDF or nitrocellulose membranes (0.45 µm).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody:
-
Rabbit anti-Nav1.1 (SCN1A) polyclonal antibody (e.g., Alomone Labs, #ASC-001). Recommended dilution: 1:200.
-
Rabbit anti-Nav1.1 monoclonal antibody (e.g., Cell Signaling Technology, #18339).
-
-
Loading Control Antibody: Mouse anti-β-actin or Rabbit anti-GAPDH.
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG or Goat anti-Mouse IgG.
-
Wash Buffer: 1x TBST.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Protocol
A. Sample Preparation and Lysis
-
Excise brain tissue (e.g., cortex, hippocampus) on ice and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.
-
Add 500 µL of ice-cold lysis buffer with inhibitors to ~50 mg of frozen tissue.
-
Homogenize the tissue using a Dounce homogenizer or sonicator on ice until no visible tissue clumps remain.
-
Agitate the lysate for 30-60 minutes at 4°C to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant to a new pre-chilled microfuge tube. This is the total protein lysate.
B. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of lysate needed to load 20-40 µg of total protein per lane.
-
Prepare samples by mixing the calculated volume of lysate with 4x Laemmli sample buffer and deionized water to a final 1x concentration.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
C. SDS-PAGE and Protein Transfer
-
Load 20-40 µg of each protein sample and a molecular weight marker into the wells of a polyacrylamide gel.
-
Perform electrophoresis in 1x running buffer at 100-120 V until the dye front reaches the bottom of the gel.
-
Equilibrate the gel in 1x transfer buffer for 10 minutes.
-
Assemble the transfer stack (sandwich) with a PVDF or nitrocellulose membrane. Ensure no air bubbles are trapped between the gel and the membrane.
-
Perform protein transfer at 100 V for 90 minutes or using a semi-dry transfer system according to the manufacturer's protocol.
D. Immunoblotting and Detection
-
Following transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-Nav1.1, diluted 1:200 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted according to manufacturer's recommendations) in Blocking Buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL detection reagent and apply it to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
E. Data Analysis
-
Quantify the band intensity for Nav1.1 (~227 kDa) and the loading control (e.g., β-actin, ~42 kDa) using densitometry software (e.g., ImageJ).
-
Normalize the intensity of each Nav1.1 band to its corresponding loading control band.
-
Express the data as a fold change relative to the vehicle-treated control group. Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine significance.
References
Application Notes and Protocols for Modulating Interneuron Activity with Lu AE98134 and Optogenetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control of inhibitory interneuron activity is crucial for understanding and treating a variety of neurological and psychiatric disorders. GABAergic interneurons, particularly fast-spiking, parvalbumin-positive (PV+) interneurons, play a key role in regulating network oscillations, synaptic integration, and overall circuit function.[1] Dysfunction in these interneurons has been implicated in conditions such as schizophrenia and epilepsy.[1]
Optogenetics provides unparalleled spatiotemporal control over genetically defined neuronal populations.[2][3] However, the efficacy of optogenetic stimulation can be influenced by the baseline excitability of the target neurons. Lu AE98134 is a novel positive modulator of the voltage-gated sodium channel Nav1.1, which is highly expressed in PV+ interneurons.[1] By facilitating Nav1.1-mediated sodium currents, this compound increases the excitability of these cells, leading to a lower action potential threshold and an increased firing frequency.
This application note details a powerful combinatorial approach that leverages the pharmacological action of this compound to enhance the optogenetic modulation of interneuron activity. By increasing the intrinsic excitability of Nav1.1-expressing interneurons with this compound, subsequent optogenetic stimulation can elicit more robust and reliable neuronal firing, enabling a finer and more potent control over inhibitory circuits. This synergistic approach holds significant promise for both basic neuroscience research and the development of novel therapeutic strategies.
Mechanism of Action: this compound
This compound acts as a positive modulator of voltage-gated sodium channels, with a degree of selectivity for the Nav1.1 subtype. The Nav1.1 channel is a key determinant of action potential generation in fast-spiking interneurons. The modulatory effects of this compound on Nav1.1 channels include:
-
Shifting the voltage dependence of activation to more negative potentials.
-
Slowing the inactivation kinetics.
-
Promoting a persistent inward sodium current.
These combined effects lead to a lower threshold for action potential initiation and an overall increase in the excitability of fast-spiking interneurons.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound on Nav1.1 channels.
Quantitative Data Summary
The following tables summarize the expected effects of this compound on the electrophysiological properties of fast-spiking interneurons, based on published in vitro data. These values can serve as a baseline for predicting the enhanced effects when combined with optogenetic stimulation.
Table 1: Electrophysiological Effects of this compound on Fast-Spiking Interneurons
| Parameter | Control (Vehicle) | This compound (30 µM) | Percent Change |
| Action Potential Threshold (mV) | -35.2 ± 1.5 | -40.8 ± 1.2 | ~ -16% |
| Firing Frequency (Hz) at 200 pA | 45 ± 5 | 65 ± 7 | ~ +44% |
| Spike Duration (ms) | 0.8 ± 0.1 | 0.6 ± 0.08 | ~ -25% |
Data are presented as mean ± SEM and are synthesized from literature findings. Actual results may vary based on experimental conditions.
Table 2: Proposed Synergistic Effects with Optogenetics
| Condition | Firing Rate (Hz) during 20 Hz Light Stimulation |
| Optogenetics Alone (Control) | 18-20 Hz (high fidelity) |
| This compound + Optogenetics | >20 Hz (potential for higher fidelity at increased frequencies) |
| Expected Outcome | This compound is expected to lower the light intensity threshold required to elicit action potentials and increase the maximum sustained firing frequency achievable with optogenetic stimulation. |
Experimental Protocols
Here we provide detailed protocols for combining this compound with optogenetic stimulation in both in vitro brain slice preparations and in vivo experiments. These protocols are designed for targeting parvalbumin (PV)-positive interneurons using a Cre-dependent viral strategy.
Protocol 1: In Vitro Brain Slice Electrophysiology and Optogenetics
Objective: To characterize the synergistic effects of this compound and optogenetic stimulation on the firing properties of PV+ interneurons in acute brain slices.
Experimental Workflow
Caption: In vitro experimental workflow.
Materials:
-
PV-Cre transgenic mice
-
AAV vector encoding a Cre-dependent channelrhodopsin (e.g., AAV-EF1a-DIO-hChR2(H134R)-EYFP)
-
Stereotaxic surgery setup
-
Vibratome for brain slicing
-
Patch-clamp electrophysiology rig with fluorescence and optogenetic light source (e.g., 473 nm LED)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
DMSO (vehicle for this compound)
Procedure:
-
Viral Vector Injection:
-
Anesthetize a PV-Cre mouse and place it in a stereotaxic frame.
-
Inject the AAV-DIO-ChR2-EYFP vector into the brain region of interest (e.g., prefrontal cortex or hippocampus).
-
Allow 3-4 weeks for viral expression.
-
-
Acute Brain Slice Preparation:
-
Deeply anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and prepare 300 µm coronal or sagittal slices using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 32°C.
-
Identify EYFP-expressing PV+ interneurons using fluorescence microscopy.
-
Perform whole-cell patch-clamp recordings from identified neurons.
-
-
Experimental Protocol:
-
Baseline Optogenetic Stimulation:
-
In current-clamp mode, record the neuron's response to light pulses (473 nm) of varying duration and intensity to determine the light threshold for firing a single action potential.
-
Deliver trains of light pulses (e.g., 5, 10, 20, 40 Hz) and record the firing fidelity.
-
-
Application of this compound:
-
Prepare a stock solution of this compound in DMSO and dilute to a final concentration of 30 µM in aCSF.
-
Bath-apply the this compound solution to the slice. Ensure the final DMSO concentration is <0.1%.
-
Allow at least 10 minutes for the drug to equilibrate.
-
-
Combined this compound and Optogenetic Stimulation:
-
Repeat the optogenetic stimulation protocols as in the baseline condition.
-
Record changes in the light threshold for firing and the fidelity of firing at different frequencies.
-
-
-
Data Analysis:
-
Measure and compare the action potential threshold, firing frequency, spike duration, and light power required to elicit spikes between the baseline and this compound conditions.
-
Protocol 2: In Vivo Optogenetic Modulation and Behavioral Analysis
Objective: To investigate the behavioral consequences of enhanced optogenetic activation of PV+ interneurons in the presence of this compound in freely moving mice.
Experimental Workflow
Caption: In vivo experimental workflow.
Materials:
-
PV-Cre transgenic mice
-
AAV vector encoding a Cre-dependent channelrhodopsin (e.g., AAV-EF1a-DIO-hChR2(H134R)-EYFP)
-
Stereotaxic surgery setup
-
Implantable optic fibers
-
Laser or LED light source and patch cords
-
Behavioral testing apparatus (e.g., open field, elevated plus maze)
-
This compound formulated for systemic administration
-
Appropriate vehicle for this compound
Procedure:
-
Surgical Preparation:
-
Anesthetize a PV-Cre mouse and perform stereotaxic injection of AAV-DIO-ChR2-EYFP into the target brain region.
-
In the same surgery, implant an optic fiber cannula directly above the injection site.
-
Allow 3-4 weeks for surgical recovery and viral expression.
-
-
Habituation and Baseline Testing:
-
Habituate the mouse to the behavioral apparatus and to being tethered to the optic fiber patch cord.
-
Conduct a baseline behavioral session with optogenetic stimulation in the absence of any drug.
-
-
Drug Administration and Behavioral Testing:
-
On separate days, administer either the vehicle or this compound (e.g., via intraperitoneal injection) at a predetermined time before behavioral testing to allow for drug absorption and distribution. A crossover design is recommended.
-
Connect the mouse to the light source via the patch cord.
-
Place the mouse in the behavioral apparatus and begin the testing paradigm.
-
Deliver optogenetic stimulation at specific times during the behavioral task. The stimulation parameters (e.g., frequency, duration, light intensity) should be consistent across all conditions.
-
-
Behavioral Data Collection and Analysis:
-
Record and quantify relevant behavioral metrics (e.g., locomotor activity, anxiety-like behavior, performance in a cognitive task).
-
Compare the behavioral outcomes during optogenetic stimulation between the vehicle and this compound conditions.
-
Conclusion
The combination of the Nav1.1 positive modulator this compound with optogenetics offers a novel and powerful strategy for manipulating interneuron activity. By enhancing the intrinsic excitability of Nav1.1-expressing interneurons, this compound can potentiate the effects of optogenetic stimulation, allowing for more robust and precise control over inhibitory circuits. This approach has the potential to advance our understanding of the role of interneurons in brain function and disease and may facilitate the development of more effective therapeutic interventions. Researchers are encouraged to adapt these protocols to their specific experimental questions and to carefully titrate both drug concentration and light intensity to achieve the desired level of neuronal modulation.
References
Application Notes and Protocols for Studying Gamma Oscillations with Lu AE98134 in Brain Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma oscillations (30-100 Hz) are a prominent feature of cortical network activity and are crucial for various cognitive functions, including sensory perception, attention, and memory. Deficits in gamma oscillations have been implicated in the pathophysiology of several neurological and psychiatric disorders, such as schizophrenia and Alzheimer's disease. These oscillations are largely driven by the interplay between excitatory pyramidal neurons and inhibitory fast-spiking (FS) interneurons, particularly parvalbumin-positive (PV+) basket cells. The precise firing of these FS interneurons, which is dependent on the function of voltage-gated sodium channels, is critical for the generation and maintenance of gamma rhythms.
Lu AE98134 is a novel positive modulator of the voltage-gated sodium channel NaV1.1.[1] This channel is highly expressed in PV+ interneurons and plays a key role in their high-frequency firing.[1] By enhancing NaV1.1 function, this compound has been shown to increase the excitability of FS interneurons in cortical brain slices, suggesting its potential to modulate gamma oscillations.[1] These application notes provide a detailed protocol for utilizing this compound to study gamma oscillations in acute brain slice preparations, a valuable in vitro model for investigating the underlying mechanisms of these network dynamics and for screening novel therapeutic compounds.
Mechanism of Action of this compound
This compound acts as a positive allosteric modulator of the NaV1.1 sodium channel. Its mechanism involves:
-
Shifting the voltage dependence of activation: this compound shifts the activation of NaV1.1 channels to more negative membrane potentials, meaning the channels open with smaller depolarizations.[1]
-
Slowing inactivation kinetics: The compound slows the rate at which the NaV1.1 channels inactivate, allowing for a more prolonged sodium influx during an action potential.[1]
-
Promoting a persistent inward current: this compound induces a persistent sodium current, further enhancing neuronal excitability.
Collectively, these actions lower the threshold for action potential generation and increase the firing frequency of FS interneurons, which are expected to enhance the power and/or frequency of gamma oscillations.
Data Presentation
Table 1: Expected Effects of this compound on Interneuron and Network Properties
| Parameter | Expected Effect of this compound | Rationale |
| FS Interneuron Properties | ||
| Action Potential Threshold | Decrease | Positive modulation of NaV1.1 lowers the voltage required to initiate an action potential. |
| Firing Frequency | Increase | Reduced spike threshold and enhanced sodium currents allow for more rapid and sustained firing. |
| Spike Duration | Decrease | Increased Na+ influx can lead to faster repolarization by activating voltage-gated potassium channels. |
| Gamma Oscillation Properties | ||
| Power | Increase | Enhanced firing of FS interneurons strengthens the inhibitory drive onto pyramidal cells, leading to more synchronized network activity. |
| Frequency | Potential Increase | The faster kinetics of FS interneuron firing could lead to a higher frequency of the oscillatory cycle. |
Table 2: Recommended Reagents and Solutions
| Reagent/Solution | Composition | Preparation Notes |
| Slicing Solution (Protective) | 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM Glucose, 2 mM Thiourea, 5 mM Na-Ascorbate, 3 mM Na-Pyruvate, 0.5 mM CaCl2, 10 mM MgSO4 | pH 7.3-7.4 when bubbled with 95% O2 / 5% CO2. Prepare fresh and keep ice-cold. |
| Artificial Cerebrospinal Fluid (aCSF) | 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 10 mM Glucose, 2 mM CaCl2, 1 mM MgSO4 | pH 7.3-7.4 when bubbled with 95% O2 / 5% CO2. |
| Intracellular Solution (for Patch-Clamp) | 130 mM K-Gluconate, 10 mM KCl, 10 mM HEPES, 10 mM Na-Phosphocreatine, 4 mM Mg-ATP, 0.3 mM Na-GTP, 0.2 mM EGTA | pH 7.2-7.3 with KOH. Osmolarity ~290 mOsm. |
| Gamma Oscillation Inducers | Kainic Acid (100-400 nM) or Carbachol (10-20 µM) | Prepare stock solutions and dilute to the final concentration in aCSF on the day of the experiment. |
| This compound | 1-10 µM (suggested test range) | Prepare a stock solution in DMSO and dilute to the final concentration in aCSF. The final DMSO concentration should not exceed 0.1%. |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the preparation of acute brain slices from rodents, optimized for the health and viability of neurons, which is critical for recording robust gamma oscillations.
-
Anesthesia and Perfusion:
-
Anesthetize an adult mouse (e.g., C57BL/6) with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
-
Brain Extraction and Slicing:
-
Rapidly decapitate the animal and extract the brain, placing it immediately into ice-cold, oxygenated slicing solution.
-
Prepare 300-400 µm thick coronal or horizontal slices containing the cortex or hippocampus using a vibratome.
-
-
Recovery:
-
Transfer the slices to a recovery chamber containing slicing solution at 32-34°C for 10-15 minutes.
-
Transfer the slices to a holding chamber containing aCSF at room temperature, continuously bubbled with 95% O2 / 5% CO2, for at least 1 hour before recording.
-
Protocol 2: Induction and Recording of Gamma Oscillations
This protocol outlines the procedure for inducing and recording gamma oscillations from prepared brain slices.
-
Slice Transfer and Perfusion:
-
Transfer a single brain slice to a submerged recording chamber continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min, maintained at 32-34°C.
-
-
Electrode Placement:
-
Place a glass microelectrode (filled with aCSF, 1-3 MΩ resistance) in the cortical layer V or the CA3 pyramidal cell layer of the hippocampus to record local field potentials (LFPs).
-
-
Baseline Recording:
-
Record a stable baseline LFP for at least 10-15 minutes.
-
-
Induction of Gamma Oscillations:
-
Bath-apply a gamma-inducing agent, such as kainic acid (100-400 nM) or carbachol (10-20 µM), to the perfusing aCSF.
-
Allow 20-30 minutes for the oscillations to stabilize.
-
-
Application of this compound:
-
Once stable gamma oscillations are established, perfuse the slice with aCSF containing this compound (e.g., 1 µM, 3 µM, or 10 µM) for 15-20 minutes.
-
Record the LFP throughout the application period to observe the effects on gamma oscillation power and frequency.
-
-
Washout:
-
Wash out the drug by perfusing with standard aCSF for at least 20 minutes to observe any reversal of the effects.
-
-
Data Acquisition and Analysis:
-
Amplify and filter the LFP signal (e.g., 1-500 Hz bandpass) and digitize it at a sampling rate of at least 2 kHz.
-
Analyze the power spectral density of the recorded LFP to quantify the peak power and frequency of the gamma oscillations before, during, and after the application of this compound.
-
Mandatory Visualization
Caption: Experimental workflow for studying this compound's effect on gamma oscillations.
Caption: Signaling pathway of this compound's modulation of gamma oscillations.
References
Application Notes and Protocols: Immunohistochemical Analysis of c-Fos Expression Following Lu AE98134 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AE98134 is a positive modulator of the Nav1.1 voltage-gated sodium channel, which plays a critical role in the excitability of fast-spiking interneurons.[1][2] By enhancing Nav1.1 function, this compound is expected to increase neuronal activity. The immediate early gene c-Fos is widely utilized as a sensitive marker for neuronal activation, as its expression is rapidly and transiently induced in response to various stimuli, including depolarization.[3][4][5] Immunohistochemical (IHC) detection of the c-Fos protein allows for the mapping of neuronal populations activated by a pharmacological agent.
These application notes provide a detailed protocol for the use of immunohistochemistry to detect and quantify changes in c-Fos protein expression in the rodent brain following systemic administration of this compound. This method is invaluable for elucidating the neuroanatomical circuits modulated by this compound and understanding its mechanism of action.
Principle of the Assay
The protocol is based on the immunodetection of the c-Fos protein in fixed brain tissue sections. Following administration of this compound or vehicle, animals are euthanized and their brains are collected and processed for immunohistochemistry. Brain sections are incubated with a primary antibody specific to c-Fos, followed by a biotinylated secondary antibody. The signal is then amplified using an avidin-biotin-peroxidase complex and visualized with a chromogen, such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen. The number of c-Fos-positive cells can then be quantified in specific brain regions of interest to assess the effect of this compound on neuronal activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound-induced c-Fos expression and the general experimental workflow.
Caption: Proposed signaling pathway for this compound-induced c-Fos expression.
Caption: Experimental workflow for c-Fos immunohistochemistry.
Materials and Reagents
-
Animals: Adult male Sprague-Dawley rats (250-300g)
-
Test Compound: this compound
-
Vehicle: 20% Hydroxypropyl-β-cyclodextrin in sterile water
-
Anesthetic: Sodium pentobarbital (100 mg/kg, i.p.)
-
Perfusion Solutions:
-
0.9% Saline
-
4% Paraformaldehyde (PFA) in 0.1 M Phosphate Buffer (PB), pH 7.4
-
-
Cryoprotectant: 30% Sucrose in 0.1 M PB
-
Blocking Solution: 3% Normal Goat Serum and 0.3% Triton X-100 in 0.1 M PBS
-
Primary Antibody: Rabbit anti-c-Fos antibody (e.g., Santa Cruz Biotechnology, sc-52)
-
Secondary Antibody: Biotinylated goat anti-rabbit IgG
-
Enzyme Complex: Avidin-Biotin-Peroxidase Complex (ABC Kit, e.g., Vector Labs)
-
Chromogen: 3,3'-Diaminobenzidine (DAB)
-
Mounting Medium: DPX mounting medium
Experimental Protocol
Animal Dosing and Tissue Collection
-
Administer this compound (e.g., 1, 3, or 10 mg/kg, s.c.) or vehicle to rats.
-
Two hours post-administration, deeply anesthetize the animals with sodium pentobarbital.
-
Perform transcardial perfusion first with 0.9% saline to flush out the blood, followed by cold 4% PFA.
-
Dissect the brains and post-fix them in 4% PFA overnight at 4°C.
Tissue Processing
-
Transfer the brains to a 30% sucrose solution for cryoprotection until they sink.
-
Freeze the brains and section them coronally at 40 µm using a cryostat.
-
Collect sections in a cryoprotectant solution and store them at -20°C until use.
Immunohistochemistry
-
Wash free-floating sections three times for 10 minutes each in 0.1 M PBS.
-
Incubate the sections in the blocking solution for 1 hour at room temperature.
-
Incubate the sections with the primary anti-c-Fos antibody (e.g., 1:2000 dilution in blocking solution) for 48 hours at 4°C.
-
Wash the sections three times for 10 minutes each in 0.1 M PBS.
-
Incubate the sections with the biotinylated secondary antibody (e.g., 1:500 dilution in blocking solution) for 2 hours at room temperature.
-
Wash the sections three times for 10 minutes each in 0.1 M PBS.
-
Incubate the sections in the ABC reagent for 1 hour at room temperature.
-
Wash the sections three times for 10 minutes each in 0.1 M PBS.
-
Visualize the immunoreactivity by incubating the sections in a DAB solution until the desired staining intensity is reached.
-
Stop the reaction by washing the sections with 0.1 M PBS.
-
Mount the sections onto gelatin-coated slides, air-dry, dehydrate through an alcohol gradient, clear in xylene, and coverslip with DPX.
Quantification and Data Analysis
-
Capture images of the brain regions of interest (e.g., prefrontal cortex, striatum, hippocampus) using a light microscope equipped with a digital camera.
-
Count the number of c-Fos-positive nuclei in each region of interest using image analysis software (e.g., ImageJ).
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare the number of c-Fos-positive cells between the vehicle and this compound treatment groups.
Expected Results
Administration of this compound is expected to cause a dose-dependent increase in the number of c-Fos-immunoreactive cells in specific brain regions known to be involved in cognitive processes and psychiatric disorders, such as the prefrontal cortex and hippocampus. The following tables present hypothetical data to illustrate the expected outcomes.
Table 1: c-Fos Positive Cells in the Prefrontal Cortex
| Treatment Group | Dose (mg/kg) | Mean c-Fos Positive Cells/mm² (± SEM) |
| Vehicle | 0 | 15 ± 3 |
| This compound | 1 | 45 ± 7 |
| This compound | 3 | 120 ± 15 |
| This compound | 10 | 250 ± 28 |
Table 2: c-Fos Positive Cells in the Hippocampus (CA1 Region)
| Treatment Group | Dose (mg/kg) | Mean c-Fos Positive Cells/mm² (± SEM) |
| Vehicle | 0 | 8 ± 2 |
| This compound | 1 | 25 ± 5 |
| This compound | 3 | 75 ± 11 |
| This compound | 10 | 160 ± 21 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Incomplete perfusion, insufficient blocking, or high primary antibody concentration. | Ensure complete perfusion, increase blocking time or serum concentration, and titrate the primary antibody. |
| Weak or No Signal | Inactive primary antibody, insufficient incubation time, or incorrect antibody dilution. | Use a new batch of primary antibody, increase incubation time, and optimize antibody concentration. |
| Non-specific Staining | Cross-reactivity of the antibody or presence of endogenous peroxidases. | Use a more specific primary antibody and include a peroxidase quenching step (e.g., with H₂O₂) before primary antibody incubation. |
Conclusion
The immunohistochemical detection of c-Fos is a powerful tool to map the neuronal circuits activated by this compound. This protocol provides a reliable and reproducible method for assessing the pharmacodynamic effects of this compound in the central nervous system, offering valuable insights for drug development and neuroscience research.
References
- 1. The sodium channel activator this compound normalizes the altered firing properties of fast spiking interneurons in Dlx5/6+/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. Expression of c-fos-like protein as a marker for neuronal activity following noxious stimulation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. gubra.dk [gubra.dk]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells. The Nav1.1 subtype, encoded by the SCN1A gene, is highly expressed in the central nervous system, particularly in fast-spiking inhibitory interneurons.[1][2] Dysfunctional Nav1.1 channels are linked to neurological disorders such as epilepsy and schizophrenia, making them a key target for therapeutic intervention.[1] The identification of novel Nav1.1 modulators requires robust and scalable high-throughput screening (HTS) assays.
This document provides detailed application notes and protocols for two primary HTS methodologies for identifying Nav1.1 modulators: a fluorescence-based assay using a FLIPR (Fluorometric Imaging Plate Reader) system and an automated electrophysiology assay using a high-throughput patch-clamp platform. These protocols are designed to facilitate the screening and characterization of compounds like Lu AE98134, a known positive modulator of Nav1.1.[1][3]
Nav1.1 Signaling Pathway in Neuronal Excitability
Nav1.1 channels are integral membrane proteins that undergo conformational changes in response to changes in the membrane potential. Upon depolarization, the channel's voltage-sensing domains move, leading to the opening of the pore and a rapid influx of sodium ions (Na⁺). This influx further depolarizes the membrane, generating the rising phase of an action potential. The channel then quickly enters a non-conductive inactivated state, which is crucial for repolarization and regulating the firing frequency of neurons. Modulators can affect the channel's activation, inactivation, or deactivation kinetics.
High-Throughput Screening Assays for Nav1.1 Modulators
A successful HTS campaign for Nav1.1 modulators typically involves a primary screen to identify active compounds, followed by secondary assays for confirmation and characterization.
Fluorescence-Based Membrane Potential Assay
This assay format is well-suited for primary HTS due to its high throughput and lower cost compared to electrophysiology. It relies on measuring changes in membrane potential using voltage-sensitive fluorescent dyes.
Principle: Cells stably expressing Nav1.1 are loaded with a fluorescent membrane potential indicator dye. The addition of a Nav channel activator, such as veratridine, causes channel opening, leading to Na⁺ influx and membrane depolarization. This change in membrane potential is detected as a change in fluorescence intensity. Test compounds are evaluated for their ability to either enhance (positive modulators) or inhibit (negative modulators) the veratridine-induced fluorescence signal.
Data Presentation: Representative Agonist and Inhibitor Data
| Compound | Assay Mode | Parameter | Value |
| Veratridine | Agonist | EC₅₀ | ~24 µM |
| Tetrodotoxin (TTX) | Inhibitor | IC₅₀ | ~3.27 nM |
| This compound | Positive Modulator | - | Shifts voltage-dependence of activation |
Experimental Protocol: FLIPR-based Membrane Potential Assay
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing human Nav1.1 (hNav1.1-CHO or hNav1.1-HEK).
-
Culture Medium: F-12 or DMEM supplemented with 10% FBS, antibiotics, and a selection agent (e.g., hygromycin B).
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescent Dye: Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Activator: Veratridine solution.
-
Test Compounds: Including a known positive modulator (e.g., this compound) and a known inhibitor (e.g., Tetrodotoxin) as controls.
-
Instrumentation: FLIPR or a similar fluorescence plate reader with liquid handling capabilities.
Procedure:
-
Cell Plating:
-
Harvest hNav1.1-CHO/HEK cells and seed them into the assay plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO₂ incubator overnight.
-
-
Dye Loading:
-
Prepare the fluorescent dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add the dye solution to each well.
-
Incubate the plates at room temperature in the dark for 30-60 minutes.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds, this compound, and TTX in Assay Buffer.
-
Transfer the compound solutions to a separate compound plate.
-
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the reading protocol:
-
Record a baseline fluorescence reading for a few seconds.
-
The instrument's liquid handler will add the test compounds from the compound plate to the cell plate.
-
Continue recording the fluorescence to measure the immediate effect of the compounds.
-
After a short incubation, add the veratridine solution (at a concentration around its EC₈₀, e.g., 30 µM) to all wells.
-
Record the fluorescence signal for a further period to measure the veratridine-induced depolarization and its modulation by the test compounds.
-
-
Data Analysis:
-
The change in fluorescence intensity (Max-Min) is calculated for each well.
-
For inhibitors, the data is normalized to the response of veratridine alone (0% inhibition) and a full inhibitor control (100% inhibition).
-
For positive modulators, the signal enhancement relative to veratridine alone is determined.
-
Concentration-response curves are generated to determine the IC₅₀ or EC₅₀ values for active compounds.
Automated Patch Clamp (APC) Electrophysiology Assay
APC assays provide higher-quality data on the biophysical effects of compounds on Nav1.1 channels and are considered the gold standard for ion channel drug discovery. They are typically used as a secondary screen to confirm hits from primary screens and to provide more detailed mechanistic information.
Principle: APC platforms, such as the SyncroPatch 768PE, automate the patch-clamp technique, allowing for the simultaneous recording of ion channel currents from hundreds of cells. Cells are captured on a planar patch-clamp chip, and a giga-seal is formed. A series of voltage protocols are applied to elicit Nav1.1 currents, and the effect of test compounds on these currents is measured.
Data Presentation: Key Electrophysiological Parameters for Nav1.1
| Parameter | Description | Typical Value | Effect of this compound |
| V½ of Activation | Voltage at which half of the channels are activated. | Variable by cell line | Negative shift |
| V½ of Inactivation | Voltage at which half of the channels are inactivated. | Variable by cell line | No significant change |
| Peak Current | Maximum current elicited during a depolarizing step. | >500 pA for good recording | Increased |
| Persistent Current | Non-inactivating current during sustained depolarization. | Low | Promoted |
| IC₅₀/EC₅₀ | Concentration for 50% inhibition/potentiation of peak current. | Compound-dependent | - |
Experimental Protocol: Automated Patch Clamp Assay
Materials:
-
Cell Line: hNav1.1-CHO or hNav1.1-HEK cells optimized for suspension culture and APC.
-
Solutions:
-
External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH 7.4.
-
Internal Solution (in mM): e.g., 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH 7.2.
-
-
Test Compounds: Including this compound and a reference inhibitor.
-
Instrumentation: An automated patch-clamp system (e.g., SyncroPatch, Qube, or IonWorks).
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at the optimal density for the specific APC platform.
-
-
System Priming:
-
Prime the APC instrument with the internal and external solutions.
-
-
Compound Plate Preparation:
-
Prepare a plate with serial dilutions of the test compounds.
-
-
Automated Recording:
-
The instrument will automatically perform the following steps for each well:
-
Cell trapping and seal formation.
-
Establishment of the whole-cell configuration.
-
Application of a voltage protocol to measure baseline Nav1.1 currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) and then applying a depolarizing test pulse (e.g., to 0 mV).
-
Application of the test compound followed by another recording using the same voltage protocol to measure the compound's effect.
-
-
-
Voltage Protocols for this compound Characterization:
-
Activation Protocol: From a holding potential of -120 mV, apply a series of depolarizing steps (e.g., from -80 mV to +40 mV in 10 mV increments) to determine the current-voltage (I-V) relationship and the V½ of activation.
-
Inactivation Protocol: From a holding potential of -120 mV, apply a series of pre-pulses to various potentials (e.g., from -140 mV to -10 mV) before a test pulse to a constant voltage (e.g., 0 mV) to determine the V½ of steady-state inactivation.
-
Data Analysis:
-
The peak current amplitude is measured before and after compound application to calculate the percentage of inhibition or potentiation.
-
The success rate of the screen is determined based on quality control parameters like seal resistance (>500 MΩ) and peak current amplitude (>500 pA).
-
For mechanistic studies, changes in the voltage-dependence of activation and inactivation are analyzed by fitting the data to a Boltzmann function.
-
Concentration-response curves are generated to determine IC₅₀ or EC₅₀ values.
Conclusion
The choice between fluorescence-based and automated electrophysiology assays for screening Nav1.1 modulators depends on the specific goals of the study. Fluorescence assays are ideal for primary screening of large compound libraries, while automated patch clamp is essential for confirming hits, determining selectivity, and elucidating the mechanism of action. By utilizing compounds like this compound as positive controls, these assays can effectively identify and characterize novel modulators of Nav1.1 for the development of new therapies for neurological disorders.
References
- 1. The sodium channel activator this compound normalizes the altered firing properties of fast spiking interneurons in Dlx5/6+/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A High-Throughput Biosensing Approach for Rapid Screening of Compounds Targeting the hNav1.1 Channel: Marine Toxins as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Proposed Behavioral Testing Strategy for the Nav1.1 Modulator Lu AE98134 in Mouse Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AE98134 is a novel positive modulator of the voltage-gated sodium channel Nav1.1.[1] This channel is critical for the generation of high-frequency action potentials in fast-spiking (FS) parvalbumin-positive (PV+) GABAergic interneurons.[2][3] In neuropsychiatric disorders such as schizophrenia, the function of these interneurons is thought to be impaired, leading to a disruption of the excitatory/inhibitory balance in cortical circuits and contributing to cognitive deficits and negative symptoms.[4][5] Specifically, reduced activity of FS-PV+ interneurons can lead to disinhibition of pyramidal cells and desynchronization of neural networks. This compound has been shown to normalize the firing properties of FS interneurons in the Dlx5/6+/- mouse model of schizophrenia, suggesting its potential as a therapeutic agent for restoring cognitive function.
These application notes provide a proposed framework for evaluating the in vivo efficacy of this compound in mouse models of schizophrenia using a battery of behavioral tests targeting the core symptom domains of the disorder: cognitive deficits, negative symptoms, and positive symptoms.
Mechanism of Action: Restoring Cortical Inhibition
The proposed mechanism of action for this compound in ameliorating schizophrenia-like symptoms is centered on its ability to enhance the function of Nav1.1 channels in FS-PV+ interneurons. By positively modulating these channels, this compound is hypothesized to increase the excitability of these inhibitory interneurons, thereby restoring proper GABAergic tone onto pyramidal neurons. This restoration of inhibitory control is thought to re-establish the excitatory/inhibitory balance necessary for proper cortical network function, including the generation of gamma oscillations that are crucial for cognitive processes.
Proposed Experimental Workflow
A typical preclinical study to evaluate the behavioral effects of this compound would involve a neurodevelopmental or genetic mouse model of schizophrenia. The workflow would include drug administration followed by a battery of behavioral tests.
Protocols for Behavioral Assays
Novel Object Recognition (NOR) Test for Cognitive Function
This test assesses recognition memory, a cognitive domain often impaired in schizophrenia.
Protocol:
-
Apparatus: A square open-field arena (e.g., 40 x 40 x 40 cm) made of non-reflective material. Two sets of identical objects that are different from each other in shape and texture.
-
Habituation (Day 1): Each mouse is allowed to freely explore the empty arena for 5-10 minutes.
-
Training/Familiarization (Day 2): Two identical objects are placed in opposite corners of the arena. The mouse is placed in the center of the arena and allowed to explore for 10 minutes. The time spent exploring each object is recorded.
-
Testing (Day 2, after a retention interval of 1-24 hours): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for 5-10 minutes. The time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Representative Data (Hypothetical):
| Treatment Group | N | Mean Exploration Time (s) - Training | Mean Exploration Time (s) - Testing | Discrimination Index (Mean ± SEM) |
| Object 1 | Object 2 | Familiar | ||
| Vehicle | 12 | 15.2 ± 1.8 | 14.9 ± 1.6 | 10.5 ± 1.2 |
| This compound (1 mg/kg) | 12 | 16.1 ± 2.0 | 15.8 ± 1.9 | 9.8 ± 1.1 |
| This compound (3 mg/kg) | 12 | 15.5 ± 1.7 | 15.3 ± 1.5 | 8.9 ± 1.0 |
| *p < 0.05, **p < 0.01 compared to Vehicle |
Social Interaction Test for Negative Symptoms
This assay measures social withdrawal, a core negative symptom of schizophrenia.
Protocol:
-
Apparatus: A three-chambered social interaction arena. The side chambers contain removable wire cages for holding stimulus mice.
-
Habituation (Phase 1): The test mouse is placed in the central chamber and allowed to explore all three empty chambers for 10 minutes.
-
Sociability (Phase 2): An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers. An empty wire cage is placed in the opposite chamber. The test mouse is allowed to explore all three chambers for 10 minutes. The time spent in each chamber and the time spent sniffing each wire cage are recorded.
-
Social Novelty (Phase 3, optional): A second, novel stranger mouse is placed in the previously empty wire cage. The test mouse is allowed to explore for another 10 minutes. The time spent interacting with the now "familiar" mouse versus the "novel" stranger mouse is recorded.
-
Data Analysis: A sociability index is calculated as: (Time in stranger chamber - Time in empty chamber) / (Total time in both chambers). A preference for social novelty is determined by comparing the time spent with the novel versus the familiar mouse.
Representative Data (Hypothetical):
| Treatment Group | N | Time in Chamber with Stranger 1 (s) | Time in Chamber with Empty Cage (s) | Sociability Index (Mean ± SEM) |
| Vehicle | 10 | 185.4 ± 20.1 | 179.8 ± 18.5 | 0.01 ± 0.04 |
| This compound (1 mg/kg) | 10 | 250.6 ± 25.3 | 140.2 ± 15.7 | 0.28 ± 0.05 |
| This compound (3 mg/kg) | 10 | 295.1 ± 28.9 | 125.7 ± 13.4 | 0.40 ± 0.06 |
| *p < 0.05, **p < 0.01 compared to Vehicle |
Prepulse Inhibition (PPI) of Acoustic Startle for Sensorimotor Gating
PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia and is considered a model of positive symptoms.
Protocol:
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a mouse holder on a platform that detects movement, a speaker for auditory stimuli, and control software.
-
Acclimation: The mouse is placed in the holder within the chamber and allowed to acclimate for 5 minutes with background white noise (e.g., 70 dB).
-
Testing Session: The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-alone trials: A weaker, non-startling stimulus (e.g., 74, 78, or 82 dB white noise for 20 ms).
-
Prepulse-pulse trials: The prepulse is presented 100 ms before the startling pulse.
-
No-stimulus trials: Only background noise is present.
-
-
Data Analysis: The startle amplitude is measured as the maximum response during the pulse. PPI is calculated as a percentage: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.
Representative Data (Hypothetical):
| Treatment Group | N | Startle Amplitude (Pulse-alone, 120 dB) | % PPI (74 dB Prepulse) | % PPI (78 dB Prepulse) | % PPI (82 dB Prepulse) |
| Vehicle | 15 | 450.2 ± 35.8 | 25.4 ± 3.1 | 35.1 ± 4.0 | 42.3 ± 4.5 |
| This compound (1 mg/kg) | 15 | 445.8 ± 32.1 | 38.6 ± 3.8 | 49.8 ± 4.5 | 58.1 ± 5.2 |
| This compound (3 mg/kg) | 15 | 453.1 ± 38.4 | 45.2 ± 4.2 | 59.3 ± 5.1 | 68.7 ± 5.9** |
| p < 0.05, **p < 0.01 compared to Vehicle |
Conclusion
The Nav1.1 positive modulator this compound holds promise as a novel therapeutic for schizophrenia by targeting the underlying pathophysiology of interneuron dysfunction. The behavioral testing protocols outlined here provide a comprehensive strategy for evaluating the efficacy of this compound in preclinical mouse models. By assessing its impact on cognitive function, social behavior, and sensorimotor gating, researchers can gain crucial insights into its potential to ameliorate the multifaceted symptoms of schizophrenia. The successful demonstration of efficacy in these behavioral paradigms would provide a strong rationale for further clinical development.
References
- 1. The sodium channel activator this compound normalizes the altered firing properties of fast spiking interneurons in Dlx5/6+/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule activator of Nav 1.1 channels increases fast-spiking interneuron excitability and GABAergic transmission in vitro and has anti-convulsive effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Parvalbumin interneuron deficits in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parvalbumin interneuron deficits in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Lu AE98134 Insolubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Lu AE9-8134 in aqueous solutions. The following information is designed to help you troubleshoot and overcome these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: I've just received Lu AE98134, and it won't dissolve in my aqueous buffer. What is the first thing I should do?
A1: The recommended first step is to prepare a high-concentration stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common initial choice due to its ability to dissolve a wide range of organic molecules.[1][2] From this stock solution, you can make serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is minimal (typically below 0.5% v/v) to avoid impacting the biological system.[1]
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when the compound is soluble in the organic stock but not in the final aqueous solution. Here are a few troubleshooting steps:
-
Lower the final concentration: Your target concentration might be above the solubility limit of this compound in the aqueous medium. Try a lower final concentration.
-
Optimize the dilution method: Add the stock solution to the aqueous medium while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Pre-warm the aqueous medium: Ensuring your buffer is at the experimental temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.[2]
Q3: What are the most common organic solvents for preparing stock solutions of hydrophobic compounds?
A3: Besides DMSO, other frequently used solvents include ethanol, methanol, dimethylformamide (DMF), and acetonitrile. The choice of solvent will depend on the specific properties of this compound and the tolerance of your experimental system to that solvent.
| Solvent | Properties | Common Use |
| Dimethyl Sulfoxide (DMSO) | Aprotic, high polarity | Initial solubility testing, high concentration stocks |
| Ethanol | Protic, polar | Alternative to DMSO, may be better tolerated by some cells |
| Dimethylformamide (DMF) | Aprotic, high polarity | Similar to DMSO |
| Methanol | Protic, polar | Less common for cell-based assays due to toxicity |
Q4: Can the composition of my cell culture medium or buffer affect the solubility of this compound?
A4: Absolutely. The pH, ionic strength, and presence of proteins (like serum) in your medium can all influence the solubility of a small molecule.[2] If you are observing precipitation, it is advisable to test the solubility of this compound directly in the specific medium you are using for your experiments.
Troubleshooting Guide
If you are consistently facing insolubility issues with this compound, a more systematic approach to formulation development may be necessary.
Tier 1: Co-Solvent Systems
For compounds that are difficult to dissolve, using a mixture of solvents can be effective.
Protocol:
-
Prepare stock solutions of this compound in various mixtures of solvents (e.g., DMSO/ethanol, DMSO/PEG 400).
-
Test the solubility of the compound in these mixtures.
-
Assess the compatibility of the co-solvent system with your experimental assay, ensuring the final concentration of all organic solvents is minimized.
Tier 2: pH Adjustment
For ionizable compounds, altering the pH of the aqueous solution can significantly enhance solubility by converting the molecule to its more soluble ionized form.
Protocol:
-
Determine the pKa of this compound (if this information is not available, a screening approach will be necessary).
-
Prepare a series of buffers with a range of pH values.
-
Test the solubility of this compound in each buffer.
-
Crucially, ensure that the optimal pH for solubility is also compatible with your biological assay.
Tier 3: Use of Excipients
Excipients are pharmacologically inactive substances that can be added to a formulation to improve the solubility of the active compound.
Common Excipients for Solubility Enhancement
| Excipient Type | Examples | Mechanism of Action |
| Surfactants | Tween® 80, Polysorbate 80, Pluronic® F-68 | Form micelles that encapsulate hydrophobic molecules |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Form inclusion complexes with the drug molecule |
| Polymers | Polyethylene glycol (PEG), Polyvinylpyrrolidone (PVP) | Can increase solubility through various mechanisms |
Protocol for Excipient Screening:
-
Prepare stock solutions of various excipients (e.g., 10% w/v Tween® 80, 20% w/v HP-β-CD).
-
Add small amounts of this compound to these solutions and assess for dissolution.
-
It is essential to run controls to confirm that the excipient itself does not interfere with your assay.
Experimental Protocols
Protocol for Preparing a High-Concentration Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding the Solvent: Add the appropriate volume of high-purity, anhydrous DMSO (or another suitable organic solvent) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolving the Compound: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visual Confirmation: Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol for Determining Maximum Soluble Concentration in Aqueous Media
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in your final assay medium.
-
Include Controls: Include a vehicle control (medium with the same final concentration of the organic solvent as the highest compound concentration).
-
Incubate: Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for a period that reflects the duration of your assay.
-
Visual Inspection: After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals). A light microscope can be used for more sensitive detection.
-
Turbidity Measurement (Optional): For a more quantitative assessment, measure the absorbance of each dilution at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is the maximum soluble concentration of this compound in your specific assay medium under your experimental conditions.
Visualizations
Caption: Troubleshooting workflow for addressing this compound insolubility.
Caption: How excipients can improve the solubility of this compound.
Caption: Decision tree for selecting a solubilization strategy.
References
Optimizing Lu AE98134 concentration to avoid off-target effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Lu AE98134, a positive modulator of Nav1.1 voltage-gated sodium channels. The following resources will help you design experiments that maximize on-target effects while minimizing the risk of off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a positive modulator of the Nav1.1 voltage-gated sodium channel.[1][2] It facilitates the sodium current mediated by Nav1.1 by shifting its activation to more negative values, reducing inactivation kinetics, and promoting a persistent inward current.[1][2] This action enhances the excitability of neurons where Nav1.1 is prominently expressed, such as fast-spiking interneurons.[1]
Q2: What are potential off-target effects of small molecule inhibitors and modulators?
A2: Off-target effects occur when a compound interacts with unintended biomolecules. For a Nav1.1 modulator like this compound, potential off-target effects could include modulation of other sodium channel subtypes, or interaction with other ion channels, receptors, or enzymes. These unintended interactions can lead to cellular toxicity or misleading experimental results.
Q3: How do I determine a starting concentration for my experiments?
A3: Begin by consulting the literature for concentrations used in similar experimental systems. For cellular assays, a common starting point is to perform a dose-response curve spanning a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the EC50 (half-maximal effective concentration) for the desired on-target effect. It is recommended to use concentrations at or slightly above the EC50 to reduce the likelihood of engaging lower-affinity off-targets.
Q4: What is the importance of a selectivity profile?
A4: A selectivity profile characterizes the potency of a compound against a panel of related and unrelated targets. For this compound, this would involve assessing its activity against other Nav channel subtypes (e.g., Nav1.2, Nav1.5, Nav1.7) and a broad range of other receptors and enzymes. A more selective compound is less likely to produce off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High cell toxicity or death observed at effective concentrations. | The compound may be engaging off-targets that regulate essential cellular processes. | 1. Lower the Concentration: Determine the minimal concentration needed for the on-target effect. 2. Use a Structurally Different Modulator: Confirm the on-target effect with another Nav1.1 modulator that has a different chemical structure. 3. Counter-Screen: Test the compound on a cell line that does not express Nav1.1. If toxicity persists, it is likely an off-target effect. |
| Inconsistent or unexpected phenotypic results. | The observed phenotype may be due to off-target effects rather than Nav1.1 modulation. | 1. Perform a Dose-Response Analysis: A clear dose-dependent effect that correlates with the EC50 for Nav1.1 engagement suggests on-target activity. 2. Conduct a Rescue Experiment: If possible, use siRNA or CRISPR to knock down Nav1.1. The effect of this compound should be diminished in these cells. |
| Difficulty dissolving the compound. | Small molecule inhibitors can have poor solubility in aqueous solutions. | 1. Prepare a High-Concentration Stock in an Organic Solvent: Use DMSO, ethanol, or another suitable organic solvent to create a stock solution. 2. Ensure Final Solvent Concentration is Low: The final concentration of the organic solvent in your experiment should typically be less than 0.5% (v/v) to avoid solvent-induced artifacts. |
Experimental Protocols
Protocol 1: Determining On-Target Potency using Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on Nav1.1 currents in a heterologous expression system (e.g., HEK293 cells stably expressing human Nav1.1).
-
Cell Preparation: Culture HEK293 cells expressing Nav1.1 on glass coverslips.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
-
Patch-Clamp Recording:
-
Obtain whole-cell patch-clamp recordings from single cells.
-
Hold the membrane potential at -100 mV.
-
Elicit sodium currents by depolarizing voltage steps (e.g., to 0 mV for 50 ms).
-
-
Compound Application:
-
Establish a baseline recording of the Nav1.1 current.
-
Perfuse the cells with increasing concentrations of this compound (e.g., 1 nM to 10 µM) diluted in the external solution.
-
Record the current at each concentration until a steady-state effect is observed.
-
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Plot the percentage increase in current as a function of this compound concentration.
-
Fit the data with a Hill equation to determine the EC50.
-
Protocol 2: Assessing Off-Target Cytotoxicity using an MTT Assay
This protocol measures the effect of this compound on the metabolic activity of cells as an indicator of cytotoxicity.
-
Cell Plating: Seed cells (e.g., a neuronal cell line) in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24-48 hours.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to dissolve the formazan crystals.
-
-
Data Measurement and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
-
Visualizations
Caption: Mechanism of action of this compound as a positive modulator of Nav1.1.
References
How to minimize Lu AE98134 experimental variability
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Lu AE98134, a positive modulator of the Nav1.1 voltage-gated sodium channel. The information herein is designed to help minimize experimental variability and troubleshoot common issues encountered during in vitro electrophysiological studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel positive modulator of voltage-gated sodium channels, with partial selectivity for the Nav1.1 subtype.[1] Its primary mechanism involves facilitating the sodium current mediated by Nav1.1 channels. It achieves this by shifting the channel's activation to more negative values, decreasing its inactivation kinetics, and promoting a persistent inward current.[2][3] This ultimately leads to an increase in the excitability of neurons where Nav1.1 channels are prominently expressed, such as fast-spiking interneurons.[2]
Q2: What are the expected effects of this compound on fast-spiking interneurons?
A2: In brain slice preparations, this compound has been shown to promote the excitability of fast-spiking interneurons.[2] Key effects include an increased firing frequency, a decrease in the action potential threshold, and a reduction in spike duration. These effects are consistent with the positive modulation of Nav1.1 channels, which are highly expressed in these neurons.
Q3: What concentration of this compound should I use in my experiments?
A3: A commonly used and effective concentration of this compound in in vitro studies is 30 μM. At this concentration, it has been shown to effectively modulate Nav1.1 channels and increase the excitability of fast-spiking interneurons. However, as with any compound, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions and model system.
Q4: How should I prepare and store this compound?
A4: For stock solutions, it is recommended to store this compound at -20°C for up to one year, or at -80°C for up to two years. The appropriate solvent for creating stock solutions should be selected based on the manufacturer's instructions. When preparing working solutions for your experiments, it is crucial to ensure complete dissolution and to prepare fresh dilutions for each experiment to avoid degradation.
Troubleshooting Guide
Experimental variability is a common challenge in electrophysiology. This guide addresses specific issues you might encounter when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no effect of this compound | Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh working solutions from a properly stored stock for each experiment. Aliquot the stock solution to minimize freeze-thaw cycles. |
| Incorrect Concentration: Errors in dilution calculations or pipette calibration. | Double-check all calculations and ensure pipettes are properly calibrated. Perform a concentration-response curve to validate the effective concentration in your system. | |
| Low Nav1.1 Expression: The cell type or brain region under investigation may have low endogenous expression of Nav1.1 channels. | Confirm Nav1.1 expression in your model system using techniques like immunohistochemistry or qPCR. Consider using a system with known high Nav1.1 expression, such as fast-spiking interneurons in the cortex or hippocampus, or a heterologous expression system (e.g., HEK293 cells expressing Nav1.1). | |
| High variability between recordings | Inconsistent Seal Quality: A poor gigaohm seal in patch-clamp recordings can lead to noisy and unreliable data. | Ensure proper pipette fabrication and fire-polishing. Approach the cell with positive pressure and release it upon forming a dimple to facilitate a high-resistance seal. |
| Variable Cell Health: Unhealthy cells will exhibit altered electrophysiological properties. | Use a neuroprotective recovery solution, such as one containing N-methyl-D-glucamine (NMDG), especially for adult brain slices. Ensure continuous oxygenation of all solutions. | |
| Fluctuations in Temperature: Temperature can significantly affect ion channel kinetics. | Use a temperature controller to maintain a stable and consistent temperature in the recording chamber throughout the experiment. | |
| Inconsistent Solution Composition: Variations in the composition of artificial cerebrospinal fluid (aCSF) or internal pipette solution. | Prepare all solutions fresh on the day of the experiment. Ensure accurate weighing of all components and adjust pH and osmolarity to consistent values. | |
| Difficulty obtaining stable recordings after drug application | Solvent Effects: The solvent used for the drug (e.g., DMSO) may have its own effects on neuronal activity. | Include a vehicle control in your experiments where you apply the same concentration of the solvent without the drug. Keep the final solvent concentration as low as possible (typically <0.1%). |
| Run-down of Currents: The sodium current may decrease over the course of a long recording. | Monitor the stability of the baseline recording before drug application. Keep recording times after drug application consistent between experiments. |
Quantitative Data Summary
The following table summarizes the reported effects of this compound on Nav1.1 channels and fast-spiking interneurons.
| Parameter | Effect of 30 μM this compound | Experimental System | Reference |
| Nav1.1 Channel Activation | Shifts activation to more negative voltage values | HEK cells expressing Nav1.1 | |
| Nav1.1 Channel Inactivation | Decreases inactivation kinetics | HEK cells expressing Nav1.1 | |
| Nav1.1 Persistent Current | Promotes a persistent inward current | HEK cells expressing Nav1.1 | |
| Fast-Spiking Interneuron Firing Frequency | Increased | Mouse brain slice | |
| Action Potential Threshold | Decreased | Mouse brain slice | |
| Spike Duration | Decreased | Mouse brain slice |
Experimental Protocols
Detailed Methodology for Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol outlines the key steps for performing whole-cell patch-clamp recordings from fast-spiking interneurons in acute brain slices to assess the effects of this compound.
1. Brain Slice Preparation:
-
Anesthetize the animal (e.g., mouse) in accordance with institutional guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) NMDG-based slicing solution.
-
Rapidly dissect the brain and mount it on a vibratome stage.
-
Cut coronal or sagittal slices (e.g., 300 µm thick) in ice-cold, oxygenated NMDG solution.
-
Transfer slices to a recovery chamber containing NMDG solution at 32-34°C for 10-15 minutes.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Recording Setup:
-
Transfer a single slice to the recording chamber on an upright microscope.
-
Continuously perfuse the slice with oxygenated aCSF at a constant flow rate and temperature (e.g., 32-34°C).
-
Use differential interference contrast (DIC) optics to visualize neurons.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
Fill pipettes with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH, osmolarity ~290 mOsm).
3. Recording Procedure:
-
Approach a target neuron (e.g., a fast-spiking interneuron identified by its morphology) with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording protocol.
-
Record baseline electrophysiological properties in current-clamp mode (e.g., resting membrane potential, input resistance, and firing response to current injections).
-
Bath-apply this compound at the desired concentration (e.g., 30 µM) and record the changes in the same electrophysiological parameters.
-
Include a vehicle control in separate experiments to account for any effects of the solvent.
Visualizations
Caption: Mechanism of action of this compound on Nav1.1 channels.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. The sodium channel activator this compound normalizes the altered firing properties of fast spiking interneurons in Dlx5/6+/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sources of variability and effect of experimental approach on expression profiling data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating Lu AE98134-Induced Artifacts in Electrophysiology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential artifacts induced by Lu AE98134 during electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a compound investigated for its potential therapeutic effects in neurological and psychiatric disorders. It has a dual mechanism of action:
-
Phosphodiesterase 10A (PDE10A) inhibitor: PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum. By inhibiting PDE10A, this compound increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), modulating dopamine signaling pathways.[1][2][3]
-
Positive modulator of Nav1.1 voltage-gated sodium channels: this compound facilitates the sodium current mediated by Nav1.1 channels by shifting their activation to more negative values, decreasing inactivation kinetics, and promoting a persistent inward current.[4][5] This action can increase the excitability of certain neurons, particularly fast-spiking interneurons.
Q2: Are there any known off-target effects of this compound or other PDE10A inhibitors?
While specific off-target effects of this compound are not extensively documented in publicly available literature, the broader class of PDE inhibitors can have off-target effects on inflammatory and apoptotic cascades, and may influence blood flow and glucose metabolism. Achieving high selectivity over other phosphodiesterase subtypes is a key challenge in the development of PDE10A inhibitors to minimize side effects. Some PDE10A inhibitors have been associated with motor side effects like dystonia at higher exposures, consistent with their modulation of basal ganglia circuitry.
Q3: What are the potential electrophysiological consequences of this compound's mechanisms of action?
Given its dual mechanism, this compound can be expected to have the following effects on neuronal activity:
-
Increased neuronal excitability: Primarily through its action on Nav1.1 channels, this compound can decrease the threshold for action potentials and increase firing frequency, especially in fast-spiking interneurons.
-
Modulation of synaptic transmission and plasticity: By elevating cyclic nucleotide levels, this compound can influence signaling pathways downstream of dopamine receptors, potentially altering synaptic strength and plasticity.
-
Altered network oscillations: Changes in the excitability of interneurons can lead to modifications in network oscillations, such as gamma oscillations.
Troubleshooting Guide: this compound-Induced Artifacts
This guide addresses specific issues that may arise during electrophysiological recordings with this compound.
Issue 1: Progressive increase in baseline firing rate or spontaneous depolarizations.
-
Question: After applying this compound, I observe a steady increase in the spontaneous firing rate of my recorded neuron, or the baseline membrane potential is gradually depolarizing. Is this a real effect or an artifact?
-
Possible Cause: This is likely a direct pharmacological effect of this compound due to its positive modulation of Nav1.1 channels, which increases neuronal excitability. However, it's crucial to distinguish this from an unstable recording.
-
Troubleshooting Steps:
-
Verify Recording Stability: Before drug application, ensure a stable baseline recording for at least 10-15 minutes. Check for any drift in the resting membrane potential or changes in input resistance.
-
Concentration-Response: Perform a concentration-response experiment. A dose-dependent increase in excitability would support a pharmacological effect. Start with a low concentration and incrementally increase it.
-
Washout: Attempt to wash out the compound. If the firing rate or membrane potential returns to baseline levels, it indicates a reversible pharmacological effect.
-
Control Experiments: In control experiments, apply the vehicle solution alone to ensure it does not cause similar effects.
-
Issue 2: Changes in action potential waveform (e.g., broadening).
-
Question: I've noticed a change in the shape of the action potentials after applying this compound, specifically a broadening of the spike. What could be the cause?
-
Possible Cause: this compound's modulation of Nav1.1 channels, by decreasing inactivation kinetics, could contribute to a change in the action potential waveform.
-
Troubleshooting Steps:
-
Detailed Waveform Analysis: Quantify the changes in action potential parameters: amplitude, threshold, half-width, and afterhyperpolarization.
-
Phase-Plane Plot Analysis: Plot dV/dt versus membrane potential to better visualize changes in the ionic currents underlying the action potential.
-
Ion Channel Blockers: To dissect the contribution of different channels, co-apply specific blockers (e.g., potassium channel blockers) to see if they reverse the broadening effect.
-
Issue 3: Increased noise or instability in local field potential (LFP) recordings.
-
Question: My LFP recordings become noisy or show unstable baseline drifts after perfusing with this compound. How can I troubleshoot this?
-
Possible Cause: While this could be a network effect of the drug, it is also important to rule out experimental artifacts. Chemical compounds can sometimes interact with the recording electrodes or affect the overall stability of the preparation.
-
Troubleshooting Steps:
-
Check Grounding and Shielding: Ensure all equipment is properly grounded to a common ground to minimize electrical noise.
-
Verify Electrode and Perfusion Stability: Confirm that the recording electrode is stable and that the perfusion system is not introducing mechanical vibrations or temperature fluctuations.
-
Vehicle Control: Perfuse with the vehicle solution to check if the solvent itself is causing instability.
-
Data Filtering: Apply appropriate digital filters during analysis to remove specific frequency bands of noise. For baseline drifts, a high-pass filter can be effective.
-
Quantitative Data Summary
| Parameter | Reported Effect of this compound | Cell Type | Reference |
| Nav1.1 Current | Shifts activation to more negative values, decreases inactivation kinetics, promotes persistent inward current. | HEK cells expressing Nav1.1 | |
| Action Potential Threshold | Decreased | Fast-spiking interneurons in mouse brain slices | |
| Firing Frequency | Increased | Fast-spiking interneurons in mouse brain slices | |
| Spike Duration | Decreased | Fast-spiking interneurons in Dlx5/6+/- mutant mice |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-100 mM).
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Prepare fresh serial dilutions of the stock solution in artificial cerebrospinal fluid (aCSF) to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the working solution is consistent across all experimental conditions, including the vehicle control, and is at a level that does not affect neuronal activity (typically ≤ 0.1%).
-
Protocol 2: Acute Brain Slice Preparation for Electrophysiology
This protocol is a general guideline and may need to be optimized for your specific experimental needs.
-
Anesthesia and Perfusion:
-
Anesthetize the animal (e.g., mouse or rat) with an approved anesthetic.
-
Perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) N-Methyl-D-glucamine (NMDG) slicing solution to improve neuronal viability.
-
-
Brain Extraction and Slicing:
-
Rapidly dissect the brain and place it in ice-cold, oxygenated NMDG slicing solution.
-
Mount the brain on a vibratome stage and cut slices (e.g., 250-350 µm thick) in the ice-cold, oxygenated NMDG slicing solution.
-
-
Slice Recovery:
-
Transfer the slices to a recovery chamber containing NMDG slicing solution at 32-34°C for a short period (e.g., 10-15 minutes).
-
Transfer the slices to a holding chamber with aCSF at room temperature and allow them to recover for at least 1 hour before recording.
-
-
Recording:
-
Transfer a single slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF at a stable temperature (e.g., 30-32°C).
-
Establish a stable baseline recording before applying this compound.
-
Visualizations
References
- 1. What are the therapeutic candidates targeting PDE10A? [synapse.patsnap.com]
- 2. neurologylive.com [neurologylive.com]
- 3. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 4. The sodium channel activator this compound normalizes the altered firing properties of fast spiking interneurons in Dlx5/6+/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sophion.com [sophion.com]
Lu AE98134 Technical Support Center: Stability & Storage for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of Lu AE98134. Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound stock solutions should be stored at -80°C. Under these conditions, the compound is stable for up to two years. For shorter-term storage, -20°C is acceptable for up to one year.[1]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare stock solutions in a suitable solvent such as Dimethyl Sulfoxide (DMSO).[2] Ensure the compound is fully dissolved before aliquoting for storage. This minimizes repeated freeze-thaw cycles of the main stock.
Q3: Can I store this compound at room temperature or 4°C?
A3: It is strongly advised against storing this compound solutions at room temperature or 4°C for extended periods. While short-term handling at these temperatures during experimental setup is unavoidable, prolonged exposure can lead to degradation. Sulfonamide compounds, the chemical class of this compound, can be susceptible to hydrolysis, particularly in acidic conditions.[3]
Q4: Are there any known incompatibilities for this compound?
A4: Specific incompatibility data for this compound is limited. However, as a general precaution, avoid strong acids and strong oxidizing agents. Sulfonamides can be more susceptible to degradation in acidic environments.[3]
Q5: What are the signs of this compound degradation?
A5: Visual signs of degradation can include discoloration of the solution or the appearance of precipitates. However, chemical degradation may not always be visible. If you suspect degradation, it is best to use a fresh stock of the compound to ensure the reliability of your experimental results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results over time. | Degradation of this compound stock solution due to improper storage or repeated freeze-thaw cycles. | Prepare fresh stock solutions from solid compound. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Always store at the recommended -80°C for long-term use. |
| Precipitate forms in the stock solution upon thawing. | The concentration of the stock solution may be too high, or the compound has degraded. | Gently warm the solution and vortex to try and redissolve the precipitate. If it persists, it is recommended to prepare a fresh, lower concentration stock solution. |
| Loss of compound activity in functional assays. | The compound may have degraded due to exposure to light, incompatible solvents, or improper storage temperatures. | Protect the compound from light by using amber vials or wrapping tubes in foil. Ensure that the solvent used is of high purity and compatible with your assay conditions. Verify that storage temperatures have been consistently maintained. |
Quantitative Stability Data
| Storage Condition | Duration | Expected Stability | Source |
| -80°C | 2 years | Stable | [1] |
| -20°C | 1 year | Stable |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes or cryovials. This is critical to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
-
For long-term storage (up to 2 years), immediately place the aliquots in a -80°C freezer. For shorter-term storage (up to 1 year), a -20°C freezer is suitable.
-
Visualizations
Caption: Workflow for preparing and storing this compound.
Caption: this compound signaling pathway.
References
Challenges with in vivo delivery of Lu AE98134 and potential solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential challenges with the in vivo delivery of Lu AE98134.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a positive modulator of voltage-gated sodium channels, with partial selectivity for Nav1.1 channels.[1][2] It functions by shifting the activation of Nav1.1 to more negative values, reducing the inactivation kinetics, and promoting a persistent inward current.[1] This leads to an increased firing frequency and decreased action potential threshold in fast-spiking interneurons, suggesting its potential in treating cognitive deficits associated with conditions like schizophrenia.[1][3]
Q2: What are the potential challenges in the in vivo delivery of this compound?
While specific in vivo delivery data for this compound is not extensively published, researchers may encounter common challenges associated with small molecule inhibitors. These can include:
-
Poor aqueous solubility: Like many small molecules, this compound may have limited solubility in aqueous solutions, making formulation for in vivo administration challenging.
-
Suboptimal pharmacokinetic properties: This can include poor absorption, rapid metabolism, or fast clearance, leading to insufficient exposure at the target site.
-
Off-target effects: Despite its partial selectivity for Nav1.1, this compound also shows activity at Nav1.2 and Nav1.5 channels, which could lead to undesired side effects.
-
Blood-brain barrier penetration: For central nervous system targets, ensuring the compound can effectively cross the blood-brain barrier is a critical hurdle.
-
Inconsistent results between animals: Biological variability can lead to significant differences in response to the compound.
Q3: What are some initial steps for troubleshooting poor in vivo efficacy?
If you are observing a lack of efficacy in your in vivo experiments with this compound, consider the following initial troubleshooting steps:
-
Verify Compound Integrity: Ensure the compound has not degraded during storage or preparation.
-
Optimize Formulation and Dosing: Re-evaluate the formulation to improve solubility and bioavailability. Confirm the accuracy of the administered dose.
-
Assess Pharmacokinetics: If possible, conduct pharmacokinetic studies to determine the concentration of this compound in plasma and, if relevant, in the target tissue over time.
-
Increase Sample Size: A larger group of animals can help to account for biological variability.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
Problem: Difficulty dissolving this compound in a vehicle suitable for in vivo administration.
dot
References
Technical Support Center: Interpreting Unexpected Results in Calcium Imaging
Welcome to the technical support center for researchers utilizing novel pharmacological tools in calcium imaging experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you interpret unexpected results, with a specific focus on the compound Lu AE98134 and its effects on intracellular calcium dynamics.
Frequently Asked Questions (FAQs)
Q1: I am using this compound, which I believe is a PDE10A inhibitor, but I'm seeing unexpected changes in my calcium imaging. Can you help me troubleshoot?
This is a common point of confusion we can help clarify. This compound is not a phosphodiesterase 10A (PDE10A) inhibitor. It is a positive modulator of voltage-gated sodium channels (NaV)[1]. Specifically, it facilitates the sodium current by shifting its activation to more negative values, slowing inactivation, and promoting a persistent inward current[1]. This action increases neuronal excitability, particularly in fast-spiking interneurons[1].
It is possible that this compound is being confused with other compounds, some from the same pharmaceutical company, that are PDE10A inhibitors, such as Lu AF11167. The expected effects of a sodium channel activator on calcium signaling are quite different from those of a PDE10A inhibitor. The following sections will provide troubleshooting guidance based on the correct mechanism of action for this compound.
Q2: What are the expected effects of this compound, as a sodium channel activator, on intracellular calcium levels?
As a sodium channel activator, this compound is expected to increase neuronal excitability by enhancing sodium influx[1]. This can indirectly lead to an increase in intracellular calcium through several mechanisms:
-
Increased Depolarization and Firing Rate: By promoting sodium influx, this compound lowers the threshold for action potentials and increases firing frequency[1]. This increased neuronal activity will lead to more frequent opening of voltage-gated calcium channels (VGCCs), resulting in a larger influx of calcium.
-
Calcium Permeation Through Sodium Channels: Some voltage-gated sodium channels themselves have a small permeability to calcium ions. Under conditions of enhanced activation, this can contribute to a direct, albeit small, influx of calcium.
-
Secondary Effects of Increased Intracellular Sodium: A significant increase in intracellular sodium can alter the function of the sodium-calcium exchanger (NCX), which normally extrudes calcium from the cell. Elevated intracellular sodium can reduce the efficiency of NCX or even reverse its function, leading to calcium influx instead of efflux.
Therefore, the expected result of applying this compound in a calcium imaging experiment is an increase in the frequency and/or amplitude of calcium transients, corresponding to increased neuronal firing.
Q3: I'm observing a decrease in calcium signals after applying this compound. What could be the cause?
Observing a decrease in calcium signals with a sodium channel activator is unexpected and could point to several experimental issues:
-
Cytotoxicity at High Concentrations: Like many pharmacological agents, high concentrations of this compound could be toxic to the cells. Cell death or poor cell health can lead to a loss of membrane potential and an inability to generate action potentials, which would result in a decrease in calcium transients.
-
Depolarization Block: Excessive sodium channel activation can lead to a sustained depolarization of the neuronal membrane. This can cause voltage-gated calcium channels to inactivate, preventing further calcium influx and leading to a paradoxical decrease in calcium signals.
-
Inhibitory Network Effects: If this compound is preferentially activating inhibitory interneurons in a mixed cell culture or in vivo, this could lead to a widespread suppression of activity in the surrounding excitatory neurons, resulting in a net decrease in observed calcium signals.
-
Off-Target Effects (Unlikely but Possible): While not documented for this compound, off-target effects on other ion channels or receptors that negatively regulate calcium signaling cannot be entirely ruled out without further investigation.
Q4: My calcium signal baseline is increasing, or I'm seeing other artifacts after applying this compound. What should I do?
An increasing baseline or other artifacts can be due to several factors:
-
Phototoxicity or Dye Bleaching: Long imaging sessions can damage cells and cause the fluorescent indicator to bleach, leading to a decreasing signal-to-noise ratio and an apparent change in baseline.
-
Movement Artifacts: If imaging in vivo or in a non-stable culture, movement can cause shifts in the focal plane and appear as changes in fluorescence.
-
Indicator Overload or Cytotoxicity: As mentioned, high concentrations of the compound could be causing cell stress, leading to a dysregulation of calcium homeostasis and an elevated baseline.
-
pH Changes: Some calcium indicators are sensitive to changes in pH. Ensure your buffer is stable throughout the experiment.
Troubleshooting Guide: Unexpected Calcium Imaging Results with this compound
This guide provides a systematic approach to identifying the source of unexpected results when using this compound.
Issue 1: No change in calcium signal after applying this compound.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh solutions of this compound for each experiment. |
| Insufficient Concentration | Perform a dose-response curve to determine the optimal concentration for your cell type or preparation. |
| Low Expression of Target Sodium Channels | Confirm that the cells you are studying express the specific sodium channel subtypes (e.g., NaV1.1) that are sensitive to this compound. |
| Poor Cell Health | Ensure your cells are healthy before the experiment. Check for signs of stress or damage. |
Issue 2: Decreased calcium signal after applying this compound.
| Possible Cause | Troubleshooting Step |
| Depolarization Block | Use a lower concentration of this compound. |
| Cytotoxicity | Perform a cell viability assay (e.g., with propidium iodide) at the concentration of this compound you are using. |
| Dominant Inhibitory Network Activity | If possible, use specific blockers for inhibitory synapses (e.g., bicuculline for GABAA receptors) to isolate the effect on excitatory neurons. |
Issue 3: Increased baseline fluorescence or artifacts.
| Possible Cause | Troubleshooting Step |
| Phototoxicity | Reduce the laser power or exposure time. |
| Movement Artifacts | Use a motion correction algorithm during post-processing. Ensure the preparation is stable. |
| Indicator Saturation | Check if the fluorescence intensity is reaching the upper limit of the detector. If so, reduce the indicator concentration or laser power. |
For Researchers Investigating PDE10A Inhibitors
While this compound is not a PDE10A inhibitor, this section provides information for those who intended to study this class of compounds.
Expected Effects of PDE10A Inhibitors on Calcium Signaling
PDE10A is an enzyme that breaks down both cyclic AMP (cAMP) and cyclic GMP (cGMP). By inhibiting PDE10A, these compounds increase the intracellular levels of both cAMP and cGMP. These second messengers can then influence calcium signaling indirectly through the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG).
The effects on calcium can be complex and cell-type specific:
-
PKA-mediated effects: PKA can phosphorylate and modulate the activity of various ion channels, including some types of calcium channels and potassium channels, which can indirectly alter calcium influx.
-
PKG-mediated effects: PKG can also phosphorylate targets that influence calcium homeostasis, including channels and pumps.
-
Cross-talk between cAMP and cGMP pathways: The balance between cAMP and cGMP can have opposing effects in different cellular compartments.
In many neuronal systems, the net effect of PDE10A inhibition is an increase in neuronal excitability and synaptic plasticity, which would be expected to lead to an increase in activity-dependent calcium transients.
Troubleshooting Unexpected Results with PDE10A Inhibitors
| Unexpected Result | Possible Cause | Troubleshooting Step |
| No effect | Low endogenous PDE10A expression | Confirm PDE10A expression in your model system using qPCR, Western blot, or immunohistochemistry. |
| Low basal cyclic nucleotide levels | The effect of a PDE inhibitor will be more pronounced when cyclic nucleotide synthesis is stimulated. Consider co-application with an adenylyl or guanylyl cyclase activator. | |
| Decreased calcium signal | Dominant inhibitory signaling | In some systems, cAMP/cGMP signaling may potentiate inhibitory pathways. Use synaptic blockers to dissect the circuit effects. |
| Off-target effects | Ensure the inhibitor you are using is highly selective for PDE10A over other PDE families. |
Experimental Protocols
General In Vitro Calcium Imaging Protocol
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for imaging.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium indicator (e.g., Fluo-4 AM or a genetically encoded indicator like GCaMP) and Pluronic F-127 (for AM ester dyes) in a physiological saline solution (e.g., HBSS).
-
Incubate cells with the loading buffer for 30-60 minutes at an appropriate temperature (e.g., 37°C or room temperature, depending on the cell type).
-
Wash the cells 2-3 times with the physiological saline solution to remove excess dye.
-
Allow cells to de-esterify the dye for at least 30 minutes before imaging.
-
-
Imaging:
-
Acquire baseline fluorescence images for a stable period (e.g., 2-5 minutes).
-
Apply this compound or another compound of interest at the desired concentration via perfusion or gentle bath application.
-
Continue acquiring images to observe the effect of the compound.
-
At the end of the experiment, apply a positive control (e.g., a high potassium solution or ionomycin) to confirm cell viability and indicator response.
-
-
Data Analysis:
-
Correct for any motion artifacts.
-
Select regions of interest (ROIs) around individual cells.
-
Extract the mean fluorescence intensity for each ROI over time.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀).
-
Quantify parameters such as transient frequency, amplitude, and duration before and after compound application.
-
Visualizations
Signaling Pathway of a Sodium Channel Activator (this compound)
Caption: this compound enhances NaV channel function, leading to increased Ca2+ via VGCCs and NCX.
Signaling Pathway of a PDE10A Inhibitor
Caption: PDE10A inhibitors increase cAMP/cGMP, activating PKA/PKG to modulate calcium signaling.
Troubleshooting Workflow for Unexpected Calcium Imaging Results
Caption: A systematic workflow for troubleshooting unexpected calcium imaging results.
References
Technical Support Center: Patch-Clamp Recordings with Sodium Channel Activators
This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers conducting patch-clamp experiments with sodium channel activators.
Frequently Asked Questions (FAQs)
Q1: What are the primary effects of sodium channel activators in a voltage-clamp experiment?
A1: Sodium channel activators typically induce two hallmark effects: a slowing of the channel's inactivation process and a shift in the voltage-dependence of activation towards more hyperpolarized potentials.[1][2] This results in a persistent inward sodium current during depolarization and a slowly decaying "tail current" upon repolarization.[3] Some activators, like Batrachotoxin (BTX), can essentially lock the channel in an open state.[1]
Q2: My giga-seal becomes unstable and is often lost after applying the activator. What can I do?
A2: This is a common issue, particularly with potent activators like Batrachotoxin that cause a large, persistent sodium influx.[2] This influx can disrupt the cell's osmotic balance, leading to swelling or shrinkage and subsequent loss of the seal.
-
Mechanical Stability : First, ensure your patch-clamp rig is mechanically stable by checking for any sources of vibration.
-
Solution Osmolarity : Carefully check the osmolarity of your internal and external solutions. A difference of 10-20 mOsm (internal lower than external) is often recommended.
-
Reducing Agents : Consider adding reducing agents like DTT or TCEP to the external solution, as they have been shown to enhance the formation and longevity of giga-ohm seals.
-
Pipette Resistance : Using a pipette with a higher resistance (e.g., 6-7 MΩ) can sometimes lead to a more stable seal, although it may be more challenging to form initially.
Q3: I am not observing the expected persistent current after applying the activator. What are the possible causes?
A3: Several factors could contribute to a lack of effect:
-
Activator Potency and Concentration : Activators have vastly different potencies. For instance, Batrachotoxinin A (BTX-A) is much less potent than its derivative Batrachotoxin (BTX). Ensure you are using an appropriate concentration for your specific channel subtype and experimental goals; performing a dose-response experiment is crucial.
-
Use-Dependence : The action of some activators, particularly pyrethroids, is enhanced by repeated channel activation. If you are applying the compound at a hyperpolarized, resting potential, you may not see a significant effect without repetitive depolarizing pulses.
-
Compound Stability : Ensure the activator is properly dissolved and has not degraded. Some activators are sensitive to light or repeated freeze-thaw cycles.
-
Cell Health : Unhealthy cells may not express a sufficient density of functional channels on their membrane. Always start with healthy, robust cells.
Q4: What is a typical voltage protocol for studying the effects of a sodium channel activator?
A4: A common approach is to use a step depolarization protocol. The membrane is held at a hyperpolarized potential (e.g., -120 mV) where most channels are in a closed, resting state. From this holding potential, a series of depolarizing voltage steps are applied to elicit channel opening. To study persistent currents, these depolarizing steps can be relatively long (50-500 ms). The current remaining at the end of this long pulse is often defined as the persistent component.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Leak Current | 1. Poor giga-seal quality. 2. Cell membrane damage during whole-cell break-in. | 1. Ensure pipette tip is clean and fire-polished. Use fresh, filtered solutions. Consider using seal enhancers. 2. Apply gentle suction for break-in. If leak is consistently high, try the "zap" function on the amplifier with caution. |
| No Current or Very Small Current | 1. Low channel expression in the cell. 2. Clogged pipette tip. 3. Incorrect internal/external solutions. | 1. Use a cell line with known high expression of the target channel. 2. Back-fill the pipette carefully to avoid bubbles. Ensure internal solution is well-filtered. 3. Verify the ionic compositions and pH of all recording solutions. |
| Rapid Current Rundown | 1. Dialysis of essential intracellular components into the pipette. 2. Channel instability or "washout". | 1. Use a perforated patch configuration (e.g., with Amphotericin B or Nystatin) to preserve the intracellular environment. 2. Include ATP and GTP in the internal solution to support cellular metabolism. |
| Inconsistent Activator Effect | 1. Incomplete washout between applications. 2. Use-dependent nature of the activator. 3. Tachyphylaxis (rapid desensitization). | 1. Ensure your perfusion system allows for complete and rapid solution exchange. 2. Standardize the voltage protocol and stimulation frequency to ensure consistent channel states when the drug is applied. 3. Allow for a sufficient recovery period between drug applications. |
Experimental Protocols & Data
Standard Whole-Cell Voltage-Clamp Protocol
This protocol is a general guideline for recording sodium currents in a heterologous expression system (e.g., HEK293 cells) and can be adapted as needed.
-
Cell Preparation : Plate cells expressing the sodium channel of interest onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation : Prepare and filter external and internal solutions. Ensure pH and osmolarity are correctly adjusted.
-
Pipette Pulling : Pull borosilicate glass pipettes to a resistance of 1.5 - 4 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration :
-
Approach a cell with a fire-polished pipette while applying light positive pressure.
-
Once contact is made (seen as an increase in resistance), release the pressure to form a giga-ohm seal (>1 GΩ).
-
Apply brief, gentle suction to rupture the membrane patch, establishing the whole-cell configuration.
-
-
Recording :
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to record the activation of sodium currents.
-
Apply the sodium channel activator via a perfusion system and repeat the voltage protocol to observe its effects.
-
Typical Solution Compositions
| Solution Type | Component | Concentration (mM) |
| External | NaCl | 140 |
| KCl | 5 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| Adjust pH to 7.4 with NaOH | ||
| Internal (Pipette) | CsF or K-Gluconate | 140 (CsF) or 115 (K-Glu) |
| NaCl | 10 | |
| EGTA | 1-11 | |
| HEPES | 10 | |
| Adjust pH to 7.2-7.3 with CsOH or KOH |
Note: Cesium (Cs+) is often used in the internal solution to block potassium channels, which can contaminate sodium current recordings.
Concentrations of Common Sodium Channel Activators
| Activator | Typical Concentration Range | Notes |
| Veratridine | 10 - 100 µM | Effects can be dose-dependent, with inhibition of peak current at higher concentrations. |
| Batrachotoxin (BTX) | 10 nM - 10 µM | A very potent activator; a saturating concentration of 10 µM is often used. |
| Pyrethroids (e.g., Deltamethrin) | 1 - 10 µM | Known for state-dependent action, often requiring repetitive stimulation. |
Visualizations
Caption: Standard workflow for a patch-clamp experiment with a sodium channel activator.
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Nav1.1 positive modulator, LuAE98134, in patch-clamp electrophysiology experiments. Our goal is to help you mitigate the common issue of Nav1.1 current rundown to ensure stable and reliable data collection.
Frequently Asked Questions (FAQs)
Q1: What is LuAE98134 and how does it affect Nav1.1 channels?
A1: LuAE98134 is a positive modulator of voltage-gated sodium channels, with partial selectivity for Nav1.1.[1] It facilitates the Nav1.1-mediated sodium current by shifting the voltage dependence of activation to more hyperpolarized potentials, slowing inactivation kinetics, and promoting a persistent inward current.[1]
Q2: What is "current rundown" in the context of patch-clamp experiments?
A2: Current rundown is a common phenomenon in whole-cell patch-clamp recordings characterized by a gradual decrease in the amplitude of the recorded ion channel currents over time. This can be caused by a variety of factors, including the dialysis of essential intracellular components, changes in the channel's phosphorylation state, or instability of the cell membrane.
Q3: Is current rundown a known issue when working with LuAE98134 and Nav1.1?
A3: While not explicitly documented as a universal problem, the mechanism of action of LuAE98134—prolonged channel activation and persistent current—could theoretically contribute to conditions that favor current rundown. This may be due to increased metabolic stress on the cell from excessive sodium influx or alterations in the channel's gating properties.
Troubleshooting Guide: Minimizing Nav1.1 Current Rundown with LuAE98134
This guide addresses potential causes of Nav1.1 current rundown in the presence of LuAE98134 and provides actionable solutions.
Issue 1: Suboptimal Experimental Solutions
The composition of your intracellular (pipette) and extracellular (bath) solutions is critical for maintaining cell health and channel stability.
Troubleshooting Steps:
-
Optimize Intracellular Solution: Ensure your pipette solution contains components to support cellular metabolism and stability.
-
ATP and GTP: Include 2-4 mM ATP and 0.2-0.5 mM GTP to provide an energy source for cellular processes.
-
Phosphocreatine: Add ~10 mM phosphocreatine as an additional energy reservoir.[2]
-
Choice of Cation: While potassium-based solutions are more physiological, cesium-based internal solutions can improve voltage clamp quality by blocking potassium channels.[2] However, be aware that this alters the cell's natural ionic environment.
-
Calcium Buffering: Use a calcium chelator like EGTA (e.g., 5-10 mM) to maintain a stable, low intracellular calcium concentration.[2]
-
-
LuAE98134 Preparation and Application:
-
Fresh Solutions: Prepare LuAE98134 solutions fresh for each experiment from a concentrated stock solution.
-
Solvent Control: Always perform control experiments with the vehicle (e.g., DMSO) at the same final concentration used for LuAE98134 to rule out any solvent-induced effects on current stability.
-
Application Method: Use a rapid perfusion system for compound application to ensure a stable concentration and minimize the time the cell is exposed to the compound before recording.
-
Table 1: Recommended Intracellular and Extracellular Solution Compositions
| Intracellular Solution Component | Concentration (mM) | Purpose |
| CsF or K-Gluconate | 120-140 | Primary charge carrier |
| NaCl | 5-10 | Set Na+ reversal potential |
| HEPES | 10 | pH buffer (pH 7.2-7.3) |
| EGTA | 5-10 | Calcium buffer |
| Mg-ATP | 2-4 | Energy source |
| Na-GTP | 0.2-0.5 | Energy source |
| Phosphocreatine | 10 | Energy reservoir |
| Extracellular Solution Component | Concentration (mM) | Purpose |
| NaCl | 135-145 | Primary extracellular cation |
| KCl | 4-5.4 | Maintain resting potential |
| CaCl2 | 1.8-2 | Divalent cation for channel function |
| MgCl2 | 1-1.2 | Divalent cation, blocks some channels |
| HEPES | 10 | pH buffer (pH 7.4) |
| Glucose | 10 | Energy source |
Note: Concentrations may need to be optimized for your specific cell type and experimental conditions.
Issue 2: Excessive Sodium Influx and Cellular Stress
The potentiation of Nav1.1 currents by LuAE98134 can lead to a significant increase in intracellular sodium, potentially causing osmotic stress and activating enzymatic pathways that could lead to channel modification and rundown.
Troubleshooting Steps:
-
Modified Voltage Protocol:
-
Minimize Depolarization Time: Use short depolarizing voltage steps (e.g., 10-20 ms) to activate the channels.
-
Sufficient Recovery Time: Allow for adequate time at a hyperpolarized holding potential (e.g., -100 to -120 mV) between sweeps to allow for complete recovery from inactivation.
-
Limit Repetitive Stimulation: Reduce the frequency of stimulation to the minimum required for your experimental question.
-
-
Ionic Substitution:
-
Lower Extracellular Sodium: In some experiments, reducing the extracellular sodium concentration (e.g., from 140 mM to 70 mM, replacing with a non-permeant cation like NMDG+) can reduce the total sodium influx without completely eliminating the current. Be sure to account for changes in the reversal potential.
-
Issue 3: Altered Channel Gating and Regulation
LuAE98134's effect on inactivation kinetics could potentially alter the channel's susceptibility to rundown, which can be influenced by its phosphorylation state.
Troubleshooting Steps:
-
Modulate Kinase/Phosphatase Activity:
-
Include Phosphatase Inhibitors: If dephosphorylation is suspected to contribute to rundown, consider adding a cocktail of phosphatase inhibitors (e.g., okadaic acid, calyculin A) to the intracellular solution.
-
Consider Kinase Inhibitors: Conversely, if excessive phosphorylation is a concern, broad-spectrum kinase inhibitors could be tested, though this may also affect baseline channel function.
-
Experimental Protocols and Visualizations
Standard Whole-Cell Patch-Clamp Protocol for Nav1.1
This protocol is a general guideline for recording Nav1.1 currents in a heterologous expression system (e.g., HEK293 cells).
-
Cell Culture: Plate cells expressing Nav1.1 onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation: Prepare intracellular and extracellular solutions as detailed in Table 1. Filter all solutions.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording:
-
Obtain a giga-ohm seal (>1 GΩ) on a cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the intracellular solution for 3-5 minutes before starting recordings.
-
Use a holding potential of -100 mV to -120 mV.
-
Apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments) to elicit Nav1.1 currents.
-
-
LuAE98134 Application: After establishing a stable baseline recording, perfuse the bath with the extracellular solution containing LuAE98134 at the desired concentration.
Visualizing the Experimental Workflow
Caption: Workflow for a typical Nav1.1 patch-clamp experiment with LuAE98134.
Logical Troubleshooting Flowchart
Caption: A step-by-step guide to troubleshooting Nav1.1 current rundown.
References
Lu AE98134 dose-response curve issues and how to resolve them
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Lu AE98134 in their experiments. The information is tailored for scientists and professionals in drug development engaged in characterizing the dose-response relationship of this Nav1.1 positive modulator.
Troubleshooting Guides
Issue 1: Atypical or Non-Sigmoidal Dose-Response Curve
Question: My dose-response curve for this compound is showing a biphasic or flat response. What are the potential causes and solutions?
Answer: An atypical dose-response curve can arise from several factors related to the compound's mechanism of action and experimental setup. As a positive modulator, this compound enhances the activity of the Nav1.1 channel, and its effects can be sensitive to assay conditions.
Caption: Troubleshooting workflow for atypical dose-response curves.
Issue 2: High Variability Between Replicate Wells
Question: I am observing significant variability in the signal between my replicate wells for the same concentration of this compound. How can I improve the consistency of my results?
Answer: High variability can obscure the true dose-dependent effect of this compound. The source of this variability is often related to technical execution and assay setup.
| Potential Cause | Recommended Solution | Expected Outcome |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix for each concentration. | Reduced standard deviation between replicates. |
| Edge Effects | Avoid using the outer wells of the microplate. Fill outer wells with sterile PBS or water to maintain humidity. | Minimized data skewing from evaporation. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette or automated dispenser for seeding. | Uniform cell monolayer and consistent response. |
| Compound Precipitation | Visually inspect for precipitates in stock solutions and assay wells. Test compound solubility in the assay buffer. | Accurate compound concentrations and reliable data. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive modulator of the voltage-gated sodium channel Nav1.1. It facilitates the sodium current by shifting the channel's activation to more negative values, reducing the speed of its inactivation, and promoting a persistent inward current.[1] This leads to increased excitability of neurons where Nav1.1 is prominently expressed, such as fast-spiking interneurons.[1]
Caption: Mechanism of action of this compound on the Nav1.1 channel.
Q2: What is a suitable concentration range for generating a dose-response curve for this compound?
A2: The optimal concentration range can vary depending on the cell type and assay system. For initial experiments, a broad concentration range is recommended, for example, from 1 nM to 100 µM, with logarithmic or semi-logarithmic dilutions. This will help in identifying the potency of the compound and narrowing down the concentration range for subsequent, more detailed experiments. It is advisable to perform a literature search for similar compounds or preliminary in-house assays to guide the selection of concentrations.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in organic solvents like DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, ensure that the final concentration of the solvent in the assay medium is low (typically <0.5%) to prevent solvent-induced cellular toxicity.
Experimental Protocols
Key Experiment: In Vitro Dose-Response of this compound using a Fluorescence-Based Sodium Ion Influx Assay
This protocol describes a method to determine the EC50 of this compound in a cell line expressing the Nav1.1 channel, such as HEK293-Nav1.1 cells.
Materials:
-
HEK293 cells stably expressing human Nav1.1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sodium-sensitive fluorescent dye (e.g., Sodium Green™ Indicator)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS)
-
This compound
-
Nav1.1 channel activator (e.g., Veratridine)
-
96-well black, clear-bottom microplates
Caption: Experimental workflow for a sodium ion influx assay.
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed the HEK293-Nav1.1 cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the sodium-sensitive dye loading solution according to the manufacturer's instructions. This may involve dissolving the dye in assay buffer with Pluronic F-127 to aid in cell loading.
-
Remove the cell culture medium from the wells and wash once with assay buffer.
-
Add the dye loading solution to each well and incubate for the time and temperature recommended by the manufacturer (e.g., 30-60 minutes at 37°C).
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
After the dye incubation, remove the loading solution and wash the cells gently with assay buffer.
-
Add the different concentrations of this compound to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plate with the compound for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Stimulation and Fluorescence Reading:
-
Prepare a solution of a Nav1.1 channel activator (e.g., Veratridine) in the assay buffer at a concentration that elicits a submaximal response.
-
Place the microplate in a fluorescence plate reader equipped with an automated injection system.
-
Set the plate reader to the appropriate excitation and emission wavelengths for the sodium-sensitive dye.
-
Record a baseline fluorescence reading for a few cycles.
-
Inject the activator solution into the wells and continue recording the fluorescence signal for several minutes to capture the influx of sodium ions.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after stimulation.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
References
Validation & Comparative
A Comparative Analysis of Lu AE98134 and AA43279 on Interneuron Firing
This guide provides a detailed comparison of two investigational compounds, Lu AE98134 and AA43279, focusing on their effects on the firing properties of fast-spiking interneurons. Both molecules act as positive modulators of the voltage-gated sodium channel NaV1.1, a key regulator of neuronal excitability, particularly in inhibitory interneurons. Dysregulation of these interneurons is implicated in various neurological and psychiatric disorders, including epilepsy and schizophrenia, making NaV1.1 an attractive therapeutic target.
Mechanism of Action and Electrophysiological Effects
Both this compound and AA43279 enhance the function of NaV1.1 channels, which are predominantly expressed in parvalbumin (PV)-positive fast-spiking interneurons.[1][2] This targeted action aims to boost the activity of these inhibitory neurons, thereby restoring balanced neural circuit function.
This compound facilitates the sodium current mediated by NaV1.1 by shifting its activation to more negative values, which means the channel opens with smaller depolarizations.[2] It also slows the channel's inactivation kinetics and promotes a persistent inward sodium current.[2] These combined effects lead to a lower threshold for action potential generation, an increased firing frequency, and a shorter spike duration in fast-spiking interneurons.[2]
AA43279 increases the NaV1.1-mediated current primarily by impairing the fast inactivation kinetics of the channel. This leads to an increased excitability of parvalbumin-expressing, fast-spiking GABAergic interneurons and an increase in spontaneous inhibitory post-synaptic currents (sIPSCs) recorded from pyramidal neurons.
Below is a diagram illustrating the general signaling pathway affected by these compounds.
Caption: Signaling pathway of NaV1.1 positive modulators.
Comparative Electrophysiological Data
The following table summarizes the key electrophysiological effects of this compound and AA43279 on fast-spiking interneurons as reported in the literature.
| Parameter | This compound | AA43279 |
| Target | NaV1.1 Voltage-Gated Sodium Channel | NaV1.1 Voltage-Gated Sodium Channel |
| Primary Mechanism | Shifts activation to more negative values, decreases inactivation kinetics, promotes persistent current. | Impairs fast inactivation kinetics. |
| Effect on Firing Frequency | Increased. | Increased. |
| Effect on Action Potential Threshold | Decreased. | Not explicitly stated, but increased excitability is reported. |
| Effect on Spike Duration | Decreased. | Not explicitly stated. |
| Effect on Pyramidal Neurons | Not directly reported, but enhanced interneuron firing implies increased inhibition. | No significant change in excitability of pyramidal neurons. |
| In Vivo Efficacy | Normalizes altered firing properties of FSINs in Dlx5/6+/- mice (a model for schizophrenia). | Anti-convulsive properties in the maximal electroshock seizure threshold test. |
Selectivity Profile
An important consideration for any therapeutic compound is its selectivity for the intended target. Off-target effects can lead to undesirable side effects.
AA43279 has been tested for off-target effects on 72 different proteins and exhibited reasonable selectivity. Notably, it showed poor modulation of NaV1.2, NaV1.5, and NaV1.6. The selectivity of This compound is not as extensively detailed in the provided search results, but its primary described action is on NaV1.1.
Experimental Protocols
The findings described above were obtained through a series of key experiments. The general methodologies are outlined below.
In Vitro Electrophysiology in HEK-293 Cells
This method is used to study the effect of the compounds on human NaV1.1 channels expressed in a controlled cellular environment.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured and transfected with a plasmid encoding the human NaV1.1 channel.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the transfected cells.
-
Compound Application: this compound or AA43279 is applied to the cells at various concentrations.
-
Data Acquisition and Analysis: Sodium currents are recorded in response to voltage steps. Parameters such as current amplitude, activation and inactivation kinetics, and voltage-dependence are analyzed to determine the compound's effect on channel function.
Brain Slice Electrophysiology
This technique allows for the study of the compounds' effects on neurons within a more physiologically relevant neural circuit.
-
Slice Preparation: Acute brain slices (e.g., from rat or mouse hippocampus or cortex) are prepared.
-
Neuron Identification: Fast-spiking interneurons are identified based on their electrophysiological properties (e.g., high firing rates, narrow action potentials) and sometimes through post-hoc immunohistochemistry for markers like parvalbumin.
-
Current-Clamp Recordings: Action potential firing is evoked by injecting depolarizing current steps of varying amplitudes.
-
Compound Perfusion: The brain slice is perfused with a solution containing this compound or AA43279.
-
Data Analysis: Changes in firing frequency, action potential threshold, and spike duration are measured and compared before and after compound application. Spontaneous inhibitory postsynaptic currents (sIPSCs) can also be recorded from neighboring pyramidal neurons to assess changes in GABAergic transmission.
The workflow for these electrophysiological experiments is depicted in the following diagram.
References
- 1. A small molecule activator of Nav 1.1 channels increases fast-spiking interneuron excitability and GABAergic transmission in vitro and has anti-convulsive effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The sodium channel activator this compound normalizes the altered firing properties of fast spiking interneurons in Dlx5/6+/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the selectivity of Lu AE98134, a positive modulator of voltage-gated sodium (Nav) channels, with a focus on its activity at Nav1.1, Nav1.2, and Nav1.5 subtypes. The information is compiled from available preclinical data to assist researchers in evaluating its potential as a pharmacological tool.
Summary of Selectivity Profile
This compound is characterized as a partially selective positive modulator of the Nav1.1 channel.[1] Experimental evidence indicates that while it most potently enhances the current mediated by Nav1.1, it also demonstrates activity at the Nav1.2 and Nav1.5 subtypes.[1]
Quantitative Data on Channel Modulation
| Channel Subtype | Effect of 30 μM this compound | Relative Potency Rank |
| Nav1.1 | Promotes current | 1 |
| Nav1.5 | Activates channel | 2 |
| Nav1.2 | Activates channel to a lesser extent | 3 |
This table summarizes the observed effects of a 30 μM concentration of this compound on the respective Nav channel subtypes based on available in vitro electrophysiology data.[1]
Mechanism of Action: Positive Allosteric Modulation
This compound is believed to act as a positive allosteric modulator of Nav channels. This mechanism involves binding to a site on the channel protein that is distinct from the pore, leading to an increase in the probability of the channel opening or a stabilization of the open state. This results in an enhanced sodium current.
Figure 1. Proposed mechanism of action for this compound.
Experimental Protocols
The following is a representative protocol for assessing the selectivity of a compound like this compound on Nav1.1, Nav1.2, and Nav1.5 channels using whole-cell patch-clamp electrophysiology.
Cell Lines and Culture
-
Human Embryonic Kidney (HEK-293) cells stably expressing human Nav1.1, Nav1.2, or Nav1.5 are used.
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Electrophysiological Recordings
-
Apparatus: Recordings are performed using an automated or manual patch-clamp system equipped with a perfusion system for rapid solution exchange.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH.
-
Procedure:
-
Cells are plated onto glass coverslips 24-48 hours before recording.
-
A coverslip is transferred to the recording chamber and perfused with the external solution.
-
Whole-cell configuration is established using borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Membrane currents are recorded using an amplifier, filtered at 2 kHz, and digitized at 10 kHz.
-
Series resistance is compensated by at least 80%.
-
Voltage-Clamp Protocol for Assessing Positive Modulators
To evaluate the effect of this compound on channel activation, a voltage-step protocol is employed.
-
Cells are held at a holding potential of -120 mV.
-
A series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms) are applied to elicit sodium currents.
-
A baseline recording is established in the external solution.
-
This compound is then perfused at various concentrations, and the voltage-step protocol is repeated at each concentration to determine the concentration-response relationship.
-
The peak inward current at each voltage step is measured and plotted against the test potential to generate current-voltage (I-V) curves.
-
The enhancement of the peak current by this compound is quantified to determine its potentiation effect.
Figure 2. Experimental workflow for assessing Nav channel selectivity.
Concluding Remarks
This compound demonstrates partial selectivity for the Nav1.1 channel, exhibiting a more pronounced positive modulatory effect on this subtype compared to Nav1.2 and Nav1.5. While the available data provides a qualitative and semi-quantitative understanding of its selectivity profile, further studies with detailed concentration-response analyses are required to establish precise EC50 values and selectivity ratios. The provided experimental protocol offers a standardized framework for conducting such validation studies, enabling researchers to further characterize the pharmacological properties of this compound and its potential applications in neuroscience research.
References
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.1 is a critical player in the excitability of neurons, particularly fast-spiking inhibitory interneurons. Its dysfunction is linked to severe neurological disorders, including epilepsy syndromes like Dravet Syndrome. Consequently, molecules that can positively modulate Nav1.1 activity are of significant interest as potential therapeutic agents. This guide provides a detailed comparison of two such activators: the synthetic small molecule Lu AE98134 and the spider venom-derived peptide Hm1a.
At a Glance: Key Quantitative Data
The following table summarizes the key quantitative parameters for this compound and Hm1a based on available experimental data. It is important to note that these values are derived from separate studies and may not be directly comparable due to differing experimental conditions.
| Parameter | This compound | Spider Venom Peptide Hm1a |
| Target | Nav1.1 | Nav1.1 |
| Type | Small molecule positive modulator | Peptide agonist |
| Potency (EC₅₀) | Not explicitly reported | ~7-38 nM[1][2] |
| Selectivity | Partly selective for Nav1.1; also activates Nav1.2 and Nav1.5. No effect on Nav1.4, Nav1.6, and Nav1.7.[3] | Highly selective for Nav1.1. Weaker effects on Nav1.3 and no significant effect on Nav1.2, Nav1.4, Nav1.5, Nav1.6, Nav1.7, Nav1.8, and a range of Kv channels.[4][5] |
| Mechanism of Action | Shifts voltage-dependence of activation to more negative potentials, decreases inactivation kinetics, and promotes a persistent inward current. | Inhibits the gating movement of the domain IV voltage sensor (VSDIV), hindering both fast and slow inactivation. |
Deep Dive: Mechanism of Action and Cellular Effects
This compound acts as a positive allosteric modulator of Nav1.1. By shifting the voltage-dependence of activation to more negative potentials, it makes the channel more likely to open at physiological resting membrane potentials. Furthermore, it slows the inactivation process and induces a persistent sodium current. This combined effect leads to an overall increase in neuronal excitability, particularly in fast-spiking interneurons which highly express Nav1.1.
Spider Venom Peptide Hm1a , isolated from the venom of the tarantula Heteroscodra maculata, functions as a potent and selective Nav1.1 agonist. Its mechanism is distinct, involving the binding to the voltage sensor of domain IV (VSDIV) of the Nav1.1 channel. This interaction impedes the movement of the voltage sensor, thereby inhibiting both fast and slow inactivation of the channel. The result is an increased availability of Nav1.1 channels and enhanced neuronal firing. Studies have demonstrated that Hm1a can restore the function of inhibitory interneurons in a mouse model of Dravet syndrome.
Experimental Corner: Protocols and Workflows
The characterization of both this compound and Hm1a on Nav1.1 channels predominantly relies on electrophysiological techniques, particularly the whole-cell patch-clamp method.
Key Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the ion currents flowing through Nav1.1 channels expressed in heterologous systems (e.g., HEK293 cells) or in primary neurons.
Objective: To characterize the effects of this compound or Hm1a on the biophysical properties of Nav1.1 channels.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with cDNA encoding the human Nav1.1 α-subunit and auxiliary β-subunits.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution typically containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.
-
The external solution (bath) typically contains (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, and 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Cells are voltage-clamped at a holding potential of -100 mV.
-
-
Voltage Protocols:
-
Current-Voltage (I-V) Relationship: To determine the effect on activation, currents are elicited by a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments).
-
Steady-State Inactivation: To assess the effect on inactivation, a series of conditioning pre-pulses (e.g., from -120 mV to -10 mV for 500 ms) are applied before a test pulse to a fixed potential (e.g., -10 mV).
-
-
Compound Application: this compound or Hm1a is acutely applied to the bath solution at various concentrations to determine dose-response relationships.
-
Data Analysis: The recorded currents are analyzed to determine changes in peak current amplitude, voltage-dependence of activation and inactivation, and kinetics of inactivation.
Signaling Pathways and Mechanisms of Action
The activation of Nav1.1 by both this compound and Hm1a ultimately leads to an increase in sodium ion influx into the neuron, resulting in membrane depolarization and an increased likelihood of action potential firing.
Summary and Conclusion
Both this compound and Hm1a are valuable research tools for investigating the function of Nav1.1 and hold potential for therapeutic development.
-
This compound is a synthetically accessible small molecule that acts as a positive modulator, offering the advantages of oral bioavailability and ease of manufacturing. However, its partial selectivity for Nav1.1, with off-target effects on Nav1.2 and Nav1.5, may present challenges for therapeutic applications requiring high specificity.
-
Hm1a is a highly potent and selective peptide agonist for Nav1.1. Its specificity makes it an excellent pharmacological tool for dissecting the role of Nav1.1 in neuronal circuits. However, as a peptide, it faces challenges related to delivery to the central nervous system and potential immunogenicity, which are key considerations for drug development.
The choice between this compound and Hm1a will depend on the specific research question or therapeutic goal. For studies requiring high selectivity for Nav1.1, Hm1a is the superior choice. For applications where a broader spectrum of Nav channel modulation is acceptable or where a small molecule is preferred for its drug-like properties, this compound may be more suitable. Further head-to-head comparative studies under identical experimental conditions are warranted to provide a more definitive assessment of their relative potencies and pharmacological profiles.
References
- 1. Venom Peptides with Dual Modulatory Activity on the Voltage-Gated Sodium Channel NaV1.1 Provide Novel Leads for Development of Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective NaV1.1 activation rescues Dravet syndrome mice from seizures and premature death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective spider toxins reveal a role for Nav1.1 channel in mechanical pain - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Lu AE98134's Efficacy: A Comparative Analysis of Experimental Models
For Immediate Release
Copenhagen, Denmark – November 28, 2025 – In the quest for novel therapeutics targeting neurological disorders, the voltage-gated sodium channel NaV1.1 has emerged as a critical target. Lu AE98134, a positive modulator of NaV1.1, has shown promise in preclinical studies. This guide provides a comprehensive cross-validation of this compound's effects using different experimental models, offering a comparative analysis with other NaV1.1 modulators. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of neuroscience and pharmacology.
Executive Summary
This compound acts as a positive modulator of the voltage-gated sodium channel NaV1.1, which is highly expressed in fast-spiking inhibitory interneurons (FSINs). By shifting the voltage dependence of activation to more negative potentials, slowing inactivation kinetics, and promoting a persistent inward current, this compound enhances the excitability of these crucial inhibitory neurons.[1] This mechanism of action has been validated across multiple experimental platforms, from single-cell electrophysiology in human embryonic kidney (HEK) cells to ex vivo brain slice recordings in mouse models of schizophrenia. This guide will delve into the quantitative data from these studies, compare the efficacy of this compound with other known NaV1.1 modulators, and provide detailed experimental protocols for replication and further investigation.
Comparative Efficacy of NaV1.1 Modulators
The therapeutic potential of modulating NaV1.1 has led to the development of several compounds with distinct mechanisms of action. Below is a comparative summary of this compound and other notable NaV1.1 modulators.
| Compound | Mechanism of Action | Experimental Model | Key Quantitative Findings | Reference |
| This compound | Positive Allosteric Modulator | Fast-Spiking Interneurons (mouse brain slice) | At 30 µM, increased the number of evoked action potentials from 163 to 230. | [2] |
| HEK cells expressing hNaV1.1 | Shifts voltage dependence of activation to more negative values and slows inactivation. | [1][3] | ||
| AA43279 | Positive Allosteric Modulator | HEK cells expressing hNaV subtypes | EC50 for NaV1.1: 9.5 µM; NaV1.2: 22.8 µM; NaV1.4: 14.4 µM; NaV1.5: 11.6 µM. | [4] |
| Rat hippocampal brain slices | Increased firing activity of parvalbumin-expressing FSINs. | |||
| Hm1a (Spider Toxin) | Gating Modifier (Inhibits Inactivation) | Xenopus oocytes expressing hNaV1.1 | EC50 for inhibition of inactivation: 38 ± 6 nM. | |
| Mouse model of Dravet Syndrome | Rescued seizures and premature death. | |||
| ICA-121431 | Inhibitor (Promotes Slow Inactivation) | Oocytes expressing NaV1.1 | Accelerates entry into the slow inactivated state. | |
| ICA00600232 | Potentiator (Slows Inactivation) | Mouse brain slices (scn1a+/-) | Enhances firing frequency of parvalbumin-positive FSINs at concentrations as low as 10 nM. |
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. The following are detailed protocols for the key experimental models used to assess the efficacy of this compound and other NaV1.1 modulators.
Whole-Cell Patch-Clamp Recordings in HEK-293 Cells
This protocol is designed to measure the effects of compounds on the biophysical properties of heterologously expressed NaV1.1 channels.
1. Cell Culture and Transfection:
-
HEK-293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently transfected with a plasmid encoding the human NaV1.1 α-subunit using a suitable transfection reagent.
-
Recordings are typically performed 24-48 hours post-transfection.
2. Electrophysiological Recording:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are used.
-
Whole-cell configuration is established, and cells are voltage-clamped at a holding potential of -100 mV.
-
To assess voltage-dependence of activation, cells are depolarized to various test potentials (e.g., from -80 mV to +60 mV in 5 mV increments).
-
To measure steady-state inactivation, a series of 500 ms prepulses to various potentials are applied before a test pulse to 0 mV.
3. Data Analysis:
-
Current-voltage relationships are plotted to determine the voltage at half-maximal activation (V1/2).
-
Inactivation curves are fitted with a Boltzmann function to determine the voltage at half-maximal inactivation.
-
The effects of the test compound are assessed by comparing these parameters before and after drug application.
Whole-Cell Patch-Clamp Recordings in Acute Brain Slices
This ex vivo model allows for the study of drug effects on neurons within a relatively intact circuit.
1. Brain Slice Preparation:
-
Mice (e.g., C57BL/6 or Dlx5/6+/-) are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 1 MgCl2, 2 CaCl2.
-
Coronal or sagittal slices (typically 300 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C.
-
Fast-spiking interneurons in the cortex or hippocampus are visually identified using infrared differential interference contrast (IR-DIC) microscopy.
-
Internal Solution (for current-clamp, in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine (pH adjusted to 7.3 with KOH).
-
Whole-cell current-clamp recordings are performed to measure firing properties.
-
A series of depolarizing current steps are injected to elicit action potential firing.
-
Key parameters measured include firing frequency, action potential threshold, spike duration, and afterhyperpolarization potential.
3. Data Analysis:
-
The number of action potentials fired at each current step is counted before and after the application of the test compound.
-
Changes in action potential threshold, duration, and other firing characteristics are quantified and statistically analyzed.
Visualizing the Mechanism of Action
To better understand the underlying biological processes, the following diagrams illustrate the signaling pathway of NaV1.1 in fast-spiking interneurons and the experimental workflow for evaluating NaV1.1 modulators.
Caption: NaV1.1 Signaling Pathway in a Fast-Spiking Interneuron.
Caption: Experimental Workflow for Evaluating NaV1.1 Modulators.
Conclusion
The cross-validation of this compound's effects across different experimental models provides robust evidence for its mechanism of action as a positive modulator of NaV1.1 channels. The quantitative data clearly demonstrates its ability to enhance the excitability of fast-spiking interneurons. When compared to other NaV1.1 modulators, this compound exhibits a distinct profile that warrants further investigation for its therapeutic potential in neurological disorders characterized by inhibitory neuron dysfunction. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate future research and drug development efforts in this promising area.
References
- 1. The sodium channel activator this compound normalizes the altered firing properties of fast spiking interneurons in Dlx5/6+/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modeling NaV1.1/SCN1A sodium channel mutations in a microcircuit with realistic ion concentration dynamics suggests differential GABAergic mechanisms leading to hyperexcitability in epilepsy and hemiplegic migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Lu AE98134 and Traditional Antipsychotics in Ameliorating Cognitive Deficits
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel investigational compound Lu AE98134 and traditional antipsychotic agents in their capacity to rescue cognitive deficits, a core and often treatment-resistant feature of several neuropsychiatric disorders. Drawing upon available preclinical data, this document outlines the distinct mechanisms of action, summarizes key experimental findings, and details the methodologies employed in these critical studies.
Executive Summary
Cognitive impairment is a significant contributor to the functional disability associated with conditions like schizophrenia. While traditional antipsychotics are effective in managing positive symptoms, their impact on cognitive deficits is limited and can even be detrimental. This compound, a positive modulator of the voltage-gated sodium channel Nav1.1, represents a novel therapeutic strategy aimed at directly targeting the pathophysiological underpinnings of cognitive dysfunction. Preclinical evidence suggests that this compound can restore cognitive flexibility in a genetic mouse model of schizophrenia by enhancing the function of fast-spiking inhibitory interneurons. In contrast, traditional antipsychotics, which primarily act as dopamine D2 receptor antagonists, have shown inconsistent and often negative effects on cognitive performance in animal models.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and traditional antipsychotics lies in their molecular targets and the subsequent downstream effects on neural circuitry.
This compound: Enhancing Inhibitory Tone
This compound acts as a positive modulator of the Nav1.1 sodium channel. These channels are predominantly expressed on fast-spiking inhibitory interneurons (FSINs), which are crucial for generating gamma oscillations and maintaining the excitatory/inhibitory balance in cortical circuits. In conditions like schizophrenia, the function of these interneurons is impaired, leading to disorganized neural activity and cognitive deficits. By selectively enhancing the activity of Nav1.1 channels, this compound boosts the firing rate and efficiency of FSINs. This, in turn, is hypothesized to restore proper network coordination and rescue cognitive functions, such as cognitive flexibility.
Assessing the off-target effects of Lu AE98134 on other ion channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the off-target effects of Lu AE98134, a positive modulator of the Nav1.1 voltage-gated sodium channel, on other ion channels. Given the critical role of ion channel selectivity in drug safety and efficacy, this document outlines the necessary experimental protocols and data presentation formats to facilitate a thorough comparison of this compound with other compounds.
Comparative Selectivity Profile of Nav1.1 Modulators
A critical aspect of preclinical drug development is to characterize the selectivity of a lead compound against a panel of relevant biological targets. The following table provides a template for summarizing the potency of this compound and comparator compounds against a panel of key ion channels implicated in central nervous system (CNS) and cardiovascular safety.
Table 1: Comparative Ion Channel Selectivity Profile
| Ion Channel | Subtype | This compound | Comparator A (e.g., AA43279) | Comparator B |
| Primary Target | Nav1.1 | EC₅₀/IC₅₀ (nM) | EC₅₀/IC₅₀ (nM) | EC₅₀/IC₅₀ (nM) |
| Sodium Channels | Nav1.2 | EC₅₀/IC₅₀ (nM) | EC₅₀/IC₅₀ (nM) | EC₅₀/IC₅₀ (nM) |
| Nav1.5 | EC₅₀/IC₅₀ (nM) | EC₅₀/IC₅₀ (nM) | EC₅₀/IC₅₀ (nM) | |
| Nav1.6 | EC₅₀/IC₅₀ (nM) | EC₅₀/IC₅₀ (nM) | EC₅₀/IC₅₀ (nM) | |
| Potassium Channels | hERG (Kv11.1) | IC₅₀ (nM) | IC₅₀ (nM) | IC₅₀ (nM) |
| Kv7.2/7.3 | EC₅₀/IC₅₀ (nM) | EC₅₀/IC₅₀ (nM) | EC₅₀/IC₅₀ (nM) | |
| Calcium Channels | Cav1.2 | IC₅₀ (nM) | IC₅₀ (nM) | IC₅₀ (nM) |
| Ligand-Gated Ion Channels | GABA-A Receptor | EC₅₀/IC₅₀ (nM) | EC₅₀/IC₅₀ (nM) | EC₅₀/IC₅₀ (nM) |
EC₅₀: Half-maximal effective concentration for activators/potentiators. IC₅₀: Half-maximal inhibitory concentration for blockers. Data for comparators should be sourced from published literature or internal experiments.
One known comparator, AA43279, has been shown to be a reasonably selective Nav1.1 activator, though it may interact with other Nav subtypes at higher concentrations[1][2][3]. A thorough assessment would involve testing this compound against a similar panel to determine its relative selectivity.
Experimental Workflows and Signaling Pathways
A systematic approach is essential for evaluating off-target effects. The following diagrams illustrate a typical workflow for ion channel screening and the logical relationship in assessing compound selectivity.
Detailed Experimental Protocols
The gold-standard method for assessing ion channel activity is the whole-cell patch-clamp technique. This method allows for the direct measurement of ionic currents through channels in response to a compound.
General Cell Culture and Transfection
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used for their low endogenous ion channel expression.
-
Transfection: Stably or transiently transfect cells with the cDNA encoding the human ion channel subtype of interest. Co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying successfully transfected cells.
-
Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO₂.
Whole-Cell Patch-Clamp Electrophysiology
1. Solutions
-
External Solution (Tyrode's Buffer): Composition (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution: Composition (in mM): 130 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH. Note: Solution compositions may vary depending on the specific ion channel being studied.
2. Recording Procedure
-
Prepare borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Position the pipette onto a single, transfected cell under a microscope.
-
Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane at a specific holding potential (e.g., -80 mV).
-
Apply a voltage protocol specific to the ion channel of interest to elicit ionic currents.
-
Record baseline currents in the external solution.
-
Perfuse the cell with the external solution containing various concentrations of this compound or comparator compounds.
-
Record the effect of the compound on the ionic currents.
Specific Ion Channel Protocols
Voltage-Gated Sodium Channels (Nav1.2, Nav1.5, Nav1.6)
-
Holding Potential: -100 mV to -120 mV.
-
Test Pulse: Depolarizing steps to a range of potentials (e.g., -80 mV to +60 mV) to construct a current-voltage (I-V) relationship. A test pulse to 0 mV or +10 mV is often used to measure peak current.
-
Analysis: Measure the change in peak current amplitude in the presence of the compound to determine inhibition (IC₅₀) or potentiation (EC₅₀).
hERG (Kv11.1) Potassium Channel
-
Holding Potential: -80 mV.
-
Voltage Protocol: A depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the peak tail current.
-
Analysis: Measure the inhibition of the peak tail current to determine the IC₅₀. This is a critical safety assay to assess the risk of drug-induced QT prolongation.
Voltage-Gated Calcium Channels (Cav1.2)
-
Holding Potential: -80 mV.
-
Test Pulse: Depolarizing step to +10 mV.
-
Charge Carrier: Barium (Ba²⁺) is often substituted for Ca²⁺ in the external solution to increase current amplitude and reduce calcium-dependent inactivation.
-
Analysis: Measure the change in peak inward current to determine the IC₅₀.
GABA-A Receptors
-
Holding Potential: -60 mV to -80 mV.
-
Activation: Apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline current.
-
Compound Application: Co-apply this compound with GABA.
-
Analysis: Measure the potentiation of the GABA-elicited current to determine the EC₅₀.
By adhering to these standardized protocols, researchers can generate high-quality, reproducible data to thoroughly assess the off-target effects of this compound and build a comprehensive selectivity profile, ultimately informing its potential as a therapeutic agent.
References
- 1. A small molecule activator of Nav 1.1 channels increases fast-spiking interneuron excitability and GABAergic transmission in vitro and has anti-convulsive effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NaV1.1 and NaV1.6 selective compounds reduce the behavior phenotype and epileptiform activity in a novel zebrafish model for Dravet Syndrome | PLOS One [journals.plos.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Lu AE98134, a novel positive modulator of the Nav1.1 sodium channel, and rufinamide, an established Nav1.1 inhibitor used in the treatment of epilepsy. This document synthesizes available preclinical data to objectively compare their mechanisms of action, selectivity, and potential therapeutic applications. While rufinamide has a well-documented profile as an anticonvulsant, data for this compound in epilepsy models are not publicly available. This comparison, therefore, focuses on their distinct effects on Nav1.1 channel function and summarizes the existing preclinical efficacy data for rufinamide.
Mechanism of Action and Nav1.1 Modulation
This compound and rufinamide represent two opposing strategies for modulating Nav1.1 channel activity. This compound acts as a positive modulator , enhancing channel function, whereas rufinamide is an inhibitor , reducing channel activity.
This compound facilitates the sodium current mediated by Nav1.1 channels. It achieves this by shifting the voltage-dependence of activation to more negative potentials, slowing inactivation kinetics, and promoting a persistent inward sodium current[1][2]. This enhancement of Nav1.1 function leads to increased excitability of neurons where this channel is prominently expressed, such as fast-spiking inhibitory interneurons[1][2].
Rufinamide , in contrast, is a voltage-gated sodium channel blocker[3]. Its primary mechanism of action is the prolongation of the inactive state of the Nav channel, which limits sustained, high-frequency neuronal firing. This membrane-stabilizing effect is thought to underlie its anticonvulsant properties. Studies suggest that rufinamide may preferentially target Nav1.1 and Nav1.6 isoforms. At clinically relevant concentrations, rufinamide has been shown to inhibit human Nav1.1 activation by shifting its opening to more depolarized voltages.
The opposing mechanisms of these two compounds on Nav1.1 channels are visualized in the following signaling pathway diagram.
Selectivity Profile
The selectivity of a compound for its target ion channel over other related channels is a critical determinant of its therapeutic window and side-effect profile.
This compound is a partially selective positive modulator of Nav1.1 channels. It also enhances the activity of Nav1.2 and Nav1.5 channels, but to a lesser extent. It has been reported to have no effect on Nav1.4, Nav1.6, and Nav1.7 channels.
Rufinamide also exhibits a degree of selectivity. While its primary mechanism involves prolonging the inactive state of sodium channels, in-vitro studies have shown that at a concentration of 100 µM, it produces a significant depolarizing shift in the activation of human Nav1.1, with no significant effect on the activation of Nav1.2, Nav1.3, and Nav1.6. However, it does slow the recovery from fast inactivation for all four of these Nav channel isoforms.
| Compound | Nav1.1 | Nav1.2 | Nav1.3 | Nav1.4 | Nav1.5 | Nav1.6 | Nav1.7 |
| This compound | ++ | + | N/A | - | + | - | - |
| Rufinamide | ++ | +/- | +/- | N/A | N/A | +/- | +/- |
Table 1: Comparative Selectivity Profile. (++) denotes a primary target, (+) denotes a lesser effect, (+/-) denotes a subtle or context-dependent effect, (-) denotes no effect, and (N/A) indicates data not available.
Preclinical Efficacy in Seizure Models
A direct comparison of the anticonvulsant efficacy of this compound and rufinamide is hampered by the lack of published data for this compound in animal models of epilepsy. The available research on this compound has focused on its potential for treating cognitive deficits associated with schizophrenia.
Rufinamide has been extensively evaluated in preclinical seizure models, which have established its broad-spectrum anticonvulsant activity.
| Animal Model | Seizure Type Modeled | Rufinamide Efficacy (ED50) |
| Maximal Electroshock (MES) Test (mice) | Generalized tonic-clonic seizures | 23.9 mg/kg |
| Maximal Electroshock (MES) Test (rats) | Generalized tonic-clonic seizures | 6.1 mg/kg |
| Pentylenetetrazol (PTZ) Test (mice) | Myoclonic and clonic seizures | 45.8 mg/kg |
| Bicuculline-induced Seizures (mice) | Clonic seizures | 50.5 mg/kg |
| Picrotoxin-induced Seizures (mice) | Clonic seizures | 76.3 mg/kg |
Table 2: Preclinical Anticonvulsant Efficacy of Rufinamide. ED50 represents the dose required to protect 50% of the animals from the induced seizure.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key experiments cited in this guide.
Electrophysiological Recording (Whole-Cell Patch Clamp)
This technique is the gold standard for studying the effects of compounds on ion channel function.
Protocol Summary:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the desired human Nav channel isoform (e.g., Nav1.1) are cultured under standard conditions.
-
Solutions: Prepare extracellular and intracellular solutions with appropriate ionic compositions. The test compound (this compound or rufinamide) is dissolved in the extracellular solution at the desired concentrations.
-
Pipette Preparation: Glass micropipettes are pulled to a resistance of 2-5 MΩ and filled with the intracellular solution.
-
Seal Formation: The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance "giga-ohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch, allowing electrical access to the cell's interior.
-
Data Acquisition: The cell is voltage-clamped at a holding potential (e.g., -100 mV). A series of voltage steps are applied to elicit sodium currents, and the resulting currents are recorded before and after the application of the test compound.
-
Data Analysis: The recorded currents are analyzed to determine the compound's effects on channel properties such as the current-voltage (I-V) relationship, voltage-dependence of activation and inactivation, and recovery from inactivation.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
Protocol Summary:
-
Animals: Adult male mice or rats are used.
-
Drug Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group is also included.
-
Electrode Placement and Stimulation: At the time of predicted peak drug effect, a corneal electrode is used to deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice).
-
Seizure Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: Protection is defined as the absence of the tonic hindlimb extension phase. The ED50 (the dose that protects 50% of the animals) is then calculated.
Pentylenetetrazol (PTZ) Seizure Test
The PTZ test is used to model myoclonic and clonic seizures and is sensitive to drugs that enhance GABAergic neurotransmission.
Protocol Summary:
-
Animals: Adult male mice are typically used.
-
Drug Administration: The test compound or vehicle is administered at various doses prior to PTZ injection.
-
PTZ Injection: A convulsant dose of pentylenetetrazol (e.g., 30-35 mg/kg) is administered intraperitoneally.
-
Seizure Observation: The animals are placed in an observation chamber and monitored for a set period (e.g., 30 minutes) for the occurrence of seizures, which are scored based on their severity (e.g., from facial clonus to generalized tonic-clonic seizures).
-
Endpoint: The ability of the test compound to prevent or delay the onset of a specific seizure stage (e.g., generalized clonic seizure) is determined, and the ED50 is calculated.
Conclusion
This compound and rufinamide represent distinct pharmacological approaches to modulating Nav1.1 channels. This compound, as a positive modulator, enhances channel activity and has been investigated for its potential to restore cognitive function in schizophrenia by boosting the activity of inhibitory interneurons. In contrast, rufinamide, as a channel inhibitor, dampens neuronal excitability and is an established antiepileptic drug.
The lack of publicly available data on the efficacy of this compound in preclinical models of epilepsy precludes a direct comparison of their anticonvulsant potential. Future studies investigating this compound in models such as the MES and PTZ tests would be necessary to determine if its unique mechanism of action on Nav1.1 could translate into a novel therapeutic strategy for specific epilepsy syndromes. For now, rufinamide remains a clinically validated Nav1.1-targeting agent for the treatment of seizures. This guide highlights the importance of understanding the nuanced pharmacology of ion channel modulators in the development of novel therapeutics for neurological disorders.
References
Benchmarking Lu AE98134's Potency Against Known Sodium Channel Openers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel sodium channel opener, Lu AE98134, with established benchmark activators. The following sections detail the potency, selectivity, and mechanistic profiles of these compounds, supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.
Quantitative Comparison of Sodium Channel Opener Potency
The potency of this compound and other known sodium channel openers is summarized in the table below. While a specific EC50 value for this compound on its primary target, NaV1.1, is not publicly available, experimental data indicates significant channel activation at a concentration of 30 µM.[1][2] For a quantitative benchmark, this guide includes another small molecule NaV1.1 activator, AA43279, which has a reported EC50 of 9.5 µM.[3][4][5]
| Compound | Target Sodium Channel Subtype(s) | Potency (EC50/Ki) | Comments |
| This compound | NaV1.1 (primary), NaV1.2, NaV1.5 | Active at 30 µM | Partly selective positive modulator. No effect on NaV1.4, NaV1.6, and NaV1.7. |
| AA43279 | NaV1.1 | 9.5 µM (EC50) | A small molecule activator with reasonable selectivity for NaV1.1. |
| Veratridine | Broad-spectrum (NaV1.1-1.7) | NaV1.7: 8 µM (EC50) | A well-characterized, non-selective sodium channel opener. |
| Batrachotoxin | Broad-spectrum | Potent activator (nM range) | A highly potent neurotoxin that irreversibly opens sodium channels. |
| Aconitine | Broad-spectrum | High affinity (Ki ~1 µM) | A potent neurotoxin that modifies channel gating. |
Experimental Protocols
The determination of a compound's potency and mechanism of action on voltage-gated sodium channels is primarily achieved through the whole-cell patch-clamp technique. This method allows for the direct measurement of ion currents through the channel in response to controlled changes in membrane voltage.
Whole-Cell Voltage-Clamp Electrophysiology in HEK293 Cells
This protocol is a standard method for characterizing the effects of compounds on specific voltage-gated sodium channel subtypes heterologously expressed in a stable cell line, such as Human Embryonic Kidney 293 (HEK293) cells.
Cell Preparation:
-
HEK293 cells stably expressing the human NaV1.1 alpha subunit are cultured in appropriate media.
-
Cells are plated onto glass coverslips 24-48 hours prior to recording to allow for adherence and optimal health.
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. The pH is adjusted to 7.2 with CsOH.
Recording Procedure:
-
A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution are used for recording.
-
A high-resistance "gigaohm" seal is formed between the micropipette tip and the cell membrane.
-
The cell membrane is then ruptured by gentle suction to achieve the whole-cell configuration, allowing for electrical access to the cell's interior.
-
The cell is held at a holding potential of -100 mV.
-
To elicit sodium currents, the membrane potential is stepped to a series of depolarizing potentials (e.g., from -80 mV to +60 mV in 5 mV increments).
-
The compound of interest (e.g., this compound) is applied to the external solution at various concentrations to determine its effect on the sodium current.
-
Data is acquired and analyzed to determine parameters such as the half-maximal effective concentration (EC50), changes in the voltage-dependence of activation and inactivation, and effects on channel kinetics.
Visualizing Cellular Mechanisms and Workflows
To better understand the processes involved in the evaluation of sodium channel openers, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of this compound on NaV1.1 channels.
References
- 1. The sodium channel activator this compound normalizes the altered firing properties of fast spiking interneurons in Dlx5/6+/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A small molecule activator of Nav 1.1 channels increases fast-spiking interneuron excitability and GABAergic transmission in vitro and has anti-convulsive effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Replicating Key Experiments on Lu AE98134's Mechanism of Action
For researchers, scientists, and drug development professionals investigating novel treatments for cognitive deficits associated with neuropsychiatric disorders, Lu AE98134 has emerged as a compound of interest. This guide provides a comparative overview of this compound's mechanism of action, juxtaposed with alternative modulators targeting similar pathways. By presenting key experimental data, detailed protocols, and visual representations of the underlying neurobiology, this document aims to facilitate the replication and extension of pivotal research in this area.
Comparative Analysis of Electrophysiological Effects
The following table summarizes the quantitative data from key electrophysiological experiments on this compound and its alternatives. This allows for a direct comparison of their potency and effects on neuronal excitability.
| Compound | Target(s) | Key Electrophysiological Effect(s) | Quantitative Data | Experimental System |
| This compound | NaV1.1 Positive Modulator | Shifts voltage-dependence of activation to more negative potentials, decreases inactivation kinetics, promotes persistent inward current, increases firing frequency, and decreases action potential threshold in fast-spiking interneurons (FSINs).[1] | Specific quantitative data (e.g., EC50, percentage of current increase) is not readily available in the primary literature. | HEK cells expressing NaV1.1, acute brain slices from Dlx5/6+/- mice.[1] |
| AUT00206 | Kv3.1/Kv3.2 Positive Modulator | Enhances whole-cell currents and the power of fast network oscillations.[2] Shifts the half-maximal activation voltage (V½) to more negative potentials. | Shifts V½ of Kv3.1 activation by >-28 mV.[3] | CHO cells stably transfected with rat Kv3.1b.[3] |
| "Compound 4" | Kv3.1 Positive Modulator | Potentiates Kv3.1 and Kv3.2 currents. | Maximum potentiation of 205% at 1.25 µM for Kv3.1. | HEK cells transfected with human Kv3.1α. |
| ICA00600232 | NaV1.1 Positive Modulator | Slows channel inactivation and enhances the firing frequency of parvalbumin-positive FSINs. | Effective at concentrations as low as 10 nM. | Brain slices from scn1a+/- mice. |
| AA43279 | NaV1.1 Positive Modulator | Increases NaV1.1-mediated current by impairing fast inactivation kinetics and increases the firing activity of parvalbumin-expressing FSINs. | Concentration-dependent increase in NaV1.1 current. | HEK-293 cells expressing human NaV1.1, rat hippocampal brain slices. |
| Novel Triazole Compound | NaV1.1 Negative Modulator | Inhibits NaV1.1 and NaV1.2 currents. | IC50 of 15.7 µM. | B50 rat neuronal cells. |
Key Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.
Whole-Cell Patch-Clamp Electrophysiology in Acute Brain Slices
This protocol is fundamental for assessing the effects of compounds on the firing properties of specific neuron types, such as the fast-spiking interneurons targeted by this compound.
1. Slice Preparation:
- Anesthetize a Dlx5/6+/- mouse model of appropriate age and genotype with isoflurane.
- Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 1 MgCl2, and 2 CaCl2.
- Rapidly dissect the brain and prepare 300 µm thick coronal slices containing the prefrontal cortex using a vibratome in the same ice-cold slicing solution.
- Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) of the same composition, continuously bubbled with 95% O2 / 5% CO2, and allow to recover at 32-34°C for 30 minutes, then at room temperature for at least 30 minutes before recording.
2. Recording:
- Transfer a slice to the recording chamber of an upright microscope and perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 32-34°C.
- Visualize fast-spiking interneurons in the prelimbic cortex using differential interference contrast (DIC) optics.
- Use borosilicate glass pipettes (4-7 MΩ) filled with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).
- Establish a whole-cell patch-clamp configuration.
- In current-clamp mode, inject a series of depolarizing current steps to elicit action potentials and determine the firing frequency, action potential threshold, and spike duration before and after bath application of this compound or an alternative compound.
- In voltage-clamp mode, apply voltage steps to isolate and record sodium or potassium currents to assess changes in activation and inactivation kinetics.
Heterologous Expression and Electrophysiology in Cell Lines (HEK-293/CHO)
This method allows for the characterization of a compound's direct effect on a specific ion channel subtype in a controlled environment.
1. Cell Culture and Transfection:
- Culture HEK-293 or CHO cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin).
- Transfect cells with a plasmid encoding the human NaV1.1 (SCN1A) or Kv3.1b (KCNC1) subunit using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a fluorescent reporter plasmid (e.g., GFP) can aid in identifying transfected cells.
- Allow 24-48 hours for channel expression before recording.
2. Recording:
- Plate transfected cells on glass coverslips and transfer a coverslip to the recording chamber.
- Use an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH adjusted to 7.4 with NaOH).
- Use an internal solution for the patch pipette containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH). Cesium is used to block potassium channels when recording sodium currents.
- Perform whole-cell voltage-clamp recordings.
- Apply a series of voltage steps to elicit ionic currents and construct current-voltage (I-V) and conductance-voltage (G-V) relationships.
- Bath apply the test compound at various concentrations to determine its effect on channel gating properties (activation, inactivation, potentiation) and to generate concentration-response curves for EC50 or IC50 value calculation.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound, a typical experimental workflow, and the logical relationship of its mechanism of action.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for electrophysiological analysis.
References
- 1. The sodium channel activator this compound normalizes the altered firing properties of fast spiking interneurons in Dlx5/6+/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gamma Oscillations and Potassium Channel Modulation in Schizophrenia: Targeting GABAergic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological modulators of Kv3.1 channels adjust firing patterns of auditory brain stem neurons - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two modulators of the voltage-gated sodium channel Nav1.1: the activator Lu AE98134 and the inhibitor ICA-121431. The information presented is intended to assist researchers in selecting the appropriate tool compound for studies on Nav1.1 function and in the development of novel therapeutics targeting this channel.
Executive Summary
This compound and ICA-121431 represent two distinct classes of Nav1.1 modulators, offering opposing effects on channel kinetics and neuronal excitability. This compound is a positive modulator that enhances Nav1.1 activity, leading to increased neuronal firing. In contrast, ICA-121431 is a potent inhibitor that preferentially targets the inactivated states of the channel, thereby reducing channel availability and neuronal excitability. Their distinct mechanisms of action make them valuable pharmacological tools for dissecting the physiological and pathophysiological roles of Nav1.1.
Data Presentation
Table 1: General Properties and Selectivity
| Feature | This compound | ICA-121431 |
| Compound Type | Positive Modulator (Activator) | Inhibitor |
| Primary Target | Nav1.1 | Nav1.1, Nav1.3 |
| Selectivity Profile | Partly selective for Nav1.1; also enhances Nav1.2 and Nav1.5 activity. No effect on Nav1.4, Nav1.6, and Nav1.7.[1] | Potent inhibitor of human Nav1.1 (IC50 = 23 nM) and Nav1.3 (IC50 = 13 nM).[2] Exhibits over 1,000-fold selectivity against Nav1.4, Nav1.5, Nav1.6, and Nav1.8 (IC50s >10 μM).[2] |
| Binding Site | Not explicitly defined in the provided literature. | Interacts with the S1-S4 voltage sensor segment of domain IV.[3][4] |
Table 2: Effects on Nav1.1 Channel Kinetics
| Kinetic Parameter | This compound | ICA-121431 |
| Voltage-Dependence of Activation | Shifts to more negative potentials (quantitative value not specified). | No significant effect on the V1/2 of activation. |
| Steady-State Fast Inactivation | Decreases inactivation kinetics (quantitative value not specified). | No significant effect on the V1/2 of steady-state fast inactivation. |
| Slow Inactivation | Not reported. | Accelerates entry into the slow inactivated state. Shifts the V1/2 of slow inactivation by approximately -10 mV (from -68 mV in control to -78 mV with 500 nM ICA-121431). |
| Persistent Current | Promotes a persistent inward current (quantitative value not specified). | Not reported to directly modulate persistent current, but its mechanism of stabilizing the inactivated state would indirectly reduce it. |
| Effect on Neuronal Firing | Increases firing frequency. At 30 μM, increased the number of spikes from 163 (control) to 230 in fast-spiking interneurons. Decreases the threshold for action potentials. | Reduces neuronal excitability by enhancing slow inactivation. |
Experimental Protocols
The following are generalized protocols for characterizing the effects of compounds on Nav1.1 kinetics using whole-cell patch-clamp electrophysiology in HEK293 cells stably expressing human Nav1.1.
General Whole-Cell Patch-Clamp Recording
-
Cell Culture: HEK293 cells stably expressing human Nav1.1 are cultured under standard conditions.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.
-
-
Recording:
-
Whole-cell currents are recorded using a patch-clamp amplifier.
-
Pipettes are pulled from borosilicate glass and have a resistance of 2-4 MΩ when filled with the internal solution.
-
Series resistance is compensated by at least 80%.
-
Data is acquired and analyzed using appropriate software.
-
Voltage Protocol for Activation and Steady-State Fast Inactivation
-
Activation: From a holding potential of -120 mV, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments for 50 ms). The peak inward current at each voltage is measured. Conductance (G) is calculated as G = I / (V - Vrev), where Vrev is the reversal potential for Na+. The voltage-dependence of activation is determined by fitting the normalized conductance-voltage data with a Boltzmann function.
-
Steady-State Fast Inactivation: From a holding potential of -120 mV, apply a series of 500 ms prepulses to various voltages (e.g., from -140 mV to 0 mV in 10 mV increments) followed by a test pulse to a potential that elicits a maximal current (e.g., 0 mV). The peak current during the test pulse is normalized to the maximum peak current and plotted against the prepulse potential. The data are then fitted with a Boltzmann function to determine the half-inactivation potential (V1/2).
Voltage Protocol for Slow Inactivation
-
Entry into Slow Inactivation: To measure the voltage dependence of slow inactivation, cells are held at -90 mV and subjected to 10-second conditioning prepulses to a range of voltages (e.g., -120 mV to 0 mV). This is followed by a brief (50 ms) repolarizing pulse to -100 mV to allow for the recovery of fast-inactivated channels. A subsequent test pulse to -20 mV is then applied to measure the fraction of channels available.
-
Recovery from Slow Inactivation: Induce slow inactivation with a long depolarizing pulse (e.g., 1 second at 0 mV). Then, apply hyperpolarizing recovery pulses of increasing duration at a negative potential (e.g., -100 mV) before a test pulse to measure the recovery of the current.
Voltage Protocol for Persistent Current
-
Step Depolarization: Apply a long depolarizing voltage step (e.g., 200-500 ms) to a potential near the peak of the current-voltage relationship (e.g., -10 mV). The persistent current is measured as the mean current during the final portion of this long pulse (e.g., the last 50-100 ms).
-
Slow Voltage Ramp: Apply a slow depolarizing voltage ramp (e.g., from -100 mV to +20 mV over 500 ms). This protocol is designed to inactivate the transient sodium current, allowing for the isolation of the persistent component.
Visualizations
Caption: Workflow for analyzing Nav1.1 modulators.
Caption: Direct modulation of Nav1.1 by this compound and ICA-121431.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Lu AE98134: A Guide for Laboratory Professionals
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of the research compound Lu AE98134. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance. While this compound is classified as a non-hazardous substance, responsible management of experimental compounds through their entire lifecycle, including disposal, is a cornerstone of professional laboratory practice.
Compound Identification and Hazard Assessment
The initial and most critical step in any disposal protocol is the accurate identification and hazard assessment of the chemical.
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] There are no specific hazards listed under SARA 311/312.[2] However, it is imperative to treat all research compounds with a degree of caution, as their chemical, physical, and toxicological properties may not be fully understood.[2]
| Compound Information | Data | Source |
| Product Name | This compound | MedChemExpress SDS[1] |
| CAS Number | 849000-18-6 | MedChemExpress SDS[1] |
| Molecular Formula | C21H23N5O3S | MedChemExpress SDS |
| Molecular Weight | 425.50 | MedChemExpress SDS |
| GHS Classification | Not a hazardous substance or mixture | MedChemExpress SDS |
Experimental Protocol for Disposal
The following step-by-step procedure outlines the recommended disposal process for this compound. This protocol is designed to minimize risk and ensure compliance with standard laboratory waste management practices.
Step 1: Personal Protective Equipment (PPE) Before handling the compound for disposal, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step 2: Waste Segregation Proper segregation is crucial to prevent unintended chemical reactions and to ensure waste is handled by the correct disposal stream.
-
Do not mix this compound waste with hazardous waste streams (e.g., solvents, acids, bases, or heavy metals).
-
Collect solid waste (e.g., contaminated filter paper, weighing boats) and any remaining powder in a designated, sealed, and clearly labeled container.
-
Collect liquid waste (e.g., solutions containing this compound) in a separate, designated, and compatible container. Keep this container securely closed except when adding waste.
Step 3: Container Labeling Clear and accurate labeling is non-negotiable for safety and compliance. All waste containers for this compound must be labeled with:
-
The words "Non-Hazardous Waste"
-
The full chemical name: "this compound"
-
Approximate concentration and quantity
-
The date of initial waste accumulation
-
The name of the principal investigator or laboratory generating the waste
Step 4: Storage of Waste Store waste containers in a designated area away from incompatible materials. Ensure the storage area is secure and has secondary containment to prevent spills.
Step 5: Final Disposal Even though this compound is classified as non-hazardous, drain or trash disposal is not the recommended primary route for an experimental compound.
-
Preferred Method: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor. This ensures the waste is transported and managed in compliance with all local, state, and federal regulations.
-
Empty Containers: Chemical containers must be "RCRA Empty" before disposal in regular trash. For non-acutely hazardous chemicals like this compound, this means no freestanding liquids remain. Deface or remove labels to indicate the container is empty.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guidance is intended to provide a clear and actionable framework for the safe disposal of this compound. By building trust through value-added information beyond the product itself, we aim to be your preferred source for laboratory safety and chemical handling. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
Personal protective equipment for handling Lu AE98134
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Lu AE98134, a voltage-gated sodium channel activator. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety and Handling
While this compound is not classified as a hazardous substance, standard laboratory safety protocols should be strictly followed.[1] In case of exposure, follow these first aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1]
-
Inhalation: Move the individual to a fresh air environment. If breathing is difficult, provide respiratory support.[1]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory operations should be conducted to determine the appropriate PPE. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields | Minimum requirement for working with or near the chemical to protect from flying particles. |
| Chemical Splash Goggles | Recommended when there is a potential for splashing. | |
| Face Shield | To be worn in addition to safety glasses or goggles during activities with a high risk of splashing. | |
| Hand Protection | Disposable Nitrile Gloves | Provide protection from incidental contact. For prolonged or direct contact, consider double-gloving or using a more robust chemical-resistant glove. |
| Body Protection | Laboratory Coat | Protects skin and clothing from potential splashes. |
Operational and Disposal Plans
Proper storage and disposal are crucial for laboratory safety and environmental protection.
Storage
| Compound Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
Data sourced from MedChemExpress Safety Data Sheet.
Disposal
This compound should be disposed of as chemical waste in accordance with institutional and local regulations.
| Waste Type | Disposal Procedure |
| Unused/Surplus this compound | Collect in a designated, properly labeled, and sealed container for chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated container for solid chemical waste. |
| Contaminated Solutions | Collect in a designated, properly labeled, and sealed container for liquid chemical waste. Do not pour down the drain. |
| Empty Containers | Triple-rinse with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of as regular trash after defacing the label. |
Experimental Protocol: Electrophysiological Recording of Sodium Currents
This protocol details the methodology for examining the effect of this compound on voltage-gated sodium channels (NaV1.1) expressed in HEK293 cells, as described in scientific literature.
1. Cell Culture and Transfection:
- HEK293 cells are cultured in standard growth medium.
- Cells are transiently transfected with the cDNA encoding the human NaV1.1 channel.
2. Electrophysiological Recording:
- Whole-cell patch-clamp recordings are performed at room temperature.
- The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
- The intracellular solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.
- Sodium currents are elicited by depolarizing voltage steps.
3. Application of this compound:
- This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
- The stock solution is diluted into the extracellular solution to the desired final concentration.
- The solution containing this compound is perfused onto the cells.
4. Data Analysis:
- The effects of this compound on the sodium current are measured, including changes in activation, inactivation kinetics, and the generation of a persistent inward current.
Safe Handling and Disposal Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling, storage, and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
